molecular formula C10H16N2O B2958289 cyclohexyl(1H-imidazol-2-yl)methanol CAS No. 154773-77-0

cyclohexyl(1H-imidazol-2-yl)methanol

Número de catálogo: B2958289
Número CAS: 154773-77-0
Peso molecular: 180.251
Clave InChI: VOPMKFZJCMHEAD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cyclohexyl(1H-imidazol-2-yl)methanol is a useful research compound. Its molecular formula is C10H16N2O and its molecular weight is 180.251. The purity is usually 95%.
BenchChem offers high-quality cyclohexyl(1H-imidazol-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cyclohexyl(1H-imidazol-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

cyclohexyl(1H-imidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c13-9(10-11-6-7-12-10)8-4-2-1-3-5-8/h6-9,13H,1-5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPMKFZJCMHEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=NC=CN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Stereochemical Considerations of the Chiral Center in Cyclohexyl(1H-imidazol-2-yl)methanol: A Guide to Synthesis, Resolution, and Characterization

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a chiral center into a molecule with therapeutic potential marks a critical juncture in the drug development pipeline. The distinct three-dimensional arrangement of atoms in enantiomers can lead to significant differences in pharmacological activity, metabolic stability, and toxicity. Cyclohexyl(1H-imidazol-2-yl)methanol, a heterocyclic alcohol, possesses such a stereocenter at the carbinol carbon, making a thorough understanding of its stereochemistry paramount. This technical guide provides a comprehensive exploration of the stereochemical considerations for this molecule, targeting researchers, medicinal chemists, and process development scientists. We will delve into the structural significance of its chirality, strategies for stereocontrolled synthesis, robust methods for the resolution of racemic mixtures, and definitive techniques for the characterization and assignment of absolute configuration.

The Significance of Chirality in Imidazole-Based Compounds

The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs with diverse biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4] When a stereocenter is present, as in cyclohexyl(1H-imidazol-2-yl)methanol, the molecule exists as a pair of enantiomers. These non-superimposable mirror images often exhibit different interactions with chiral biological targets like enzymes and receptors. It has been well-documented that one enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).[5] Therefore, the synthesis and evaluation of single enantiomers are now a standard and often required practice in modern drug development.

The chiral center in cyclohexyl(1H-imidazol-2-yl)methanol is the carbon atom bearing the hydroxyl group, the cyclohexyl ring, the imidazole ring, and a hydrogen atom. The differential spatial arrangement of these four distinct substituents gives rise to the (R) and (S) enantiomers.

G cluster_S (S)-enantiomer cluster_R (R)-enantiomer S_C C* S_H H S_C->S_H S_OH OH S_C->S_OH S_Im Imidazole S_C->S_Im S_Cy Cyclohexyl S_C->S_Cy R_C C* R_H H R_C->R_H R_OH OH R_C->R_OH R_Im Imidazole R_C->R_Im R_Cy Cyclohexyl R_C->R_Cy mirror

Caption: The (R) and (S) enantiomers of cyclohexyl(1H-imidazol-2-yl)methanol.

Synthetic Strategies: Accessing Racemates and Single Enantiomers

The synthetic approach to cyclohexyl(1H-imidazol-2-yl)methanol dictates whether the product is a racemic mixture or an enantiomerically enriched compound.

Racemic Synthesis

A straightforward and common method to produce the racemic mixture involves the reaction of an organometallic imidazole species with cyclohexanecarboxaldehyde.

Protocol 1: General Racemic Synthesis

  • Preparation of 2-Lithio-1-protected-imidazole: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), dissolve a 1-N-protected imidazole (e.g., 1-(trimethylsilyl)imidazole or 1-(trityl)imidazole) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi) dropwise while maintaining the temperature at -78 °C. Stir the mixture for 1 hour to ensure complete formation of the 2-lithiated species.

  • Addition of Aldehyde: Add a solution of cyclohexanecarboxaldehyde in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Quenching and Workup: After stirring for 2-4 hours, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature. Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Deprotection (if necessary): Remove the N-protecting group under appropriate conditions (e.g., acid or fluoride source for silyl groups) to yield racemic cyclohexyl(1H-imidazol-2-yl)methanol.

  • Purify the final product by column chromatography on silica gel.

Asymmetric Synthesis

To avoid the 50% theoretical yield loss associated with classical resolution, asymmetric synthesis is the preferred strategy for producing single enantiomers.[6]

2.2.1. Chiral Auxiliaries A chiral auxiliary is a temporary stereogenic unit that is incorporated into a starting material to direct the stereochemical outcome of a subsequent reaction.[7] For instance, a chiral auxiliary could be attached to the imidazole nitrogen. Subsequent metalation and reaction with cyclohexanecarboxaldehyde would proceed diastereoselectively. Finally, the auxiliary is cleaved to yield the enantiomerically enriched product. Oxazolidinones and imidazolidinones are well-known chiral auxiliaries used for this purpose.[8][9][10]

2.2.2. Chiral Catalysis This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. A potential route is the asymmetric reduction of a precursor ketone, 2-cyclohexanoyl-1H-imidazole, using a chiral catalyst such as a Noyori-type ruthenium complex or a CBS (Corey-Bakshi-Shibata) catalyst.

G Start Achiral Starting Materials (e.g., Imidazole, Cyclohexanecarboxaldehyde) Racemic Racemic Synthesis (Non-selective) Start->Racemic Asymmetric Asymmetric Synthesis (Stereoselective) Start->Asymmetric RacMix Racemic Mixture (50% R, 50% S) Racemic->RacMix Enriched Enantiomerically Enriched Product (>99% R or S) Asymmetric->Enriched Resolution Chiral Resolution RacMix->Resolution PureS (S)-Enantiomer Resolution->PureS PureR (R)-Enantiomer Resolution->PureR

Caption: Synthetic pathways to chiral cyclohexyl(1H-imidazol-2-yl)methanol.

Chiral Resolution: Separating the Enantiomers

If a racemic mixture is synthesized, it must be separated into its individual enantiomers through a process called chiral resolution. High-Performance Liquid Chromatography (HPLC) is one of the most powerful and widely used techniques for this purpose.[5][11]

Chiral HPLC

The principle of chiral HPLC relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers of the analyte. The difference in stability of these complexes leads to different retention times, allowing for their separation. Polysaccharide-based CSPs, such as cellulose or amylose derivatives coated on a silica support, are highly versatile and successful for separating a wide range of chiral compounds, including imidazole derivatives.[11][12]

Protocol 2: Chiral HPLC Method Development

  • Column Selection: Begin with a versatile polysaccharide-based CSP. Columns like Daicel's CHIRALCEL® and CHIRALPAK® series are excellent starting points.

  • Mobile Phase Screening (Normal Phase):

    • Prepare stock solutions of the racemic analyte in a suitable solvent (e.g., methanol or ethanol).

    • Screen a primary mobile phase of n-hexane with an alcohol modifier (e.g., isopropanol or ethanol). Start with a composition like 90:10 (v/v) hexane:alcohol.

    • If no separation is observed, vary the alcohol percentage (e.g., 80:20, 70:30).

    • If partial separation is seen, optimize the resolution by making smaller adjustments to the mobile phase composition.

  • Mobile Phase Screening (Reversed-Phase):

    • For more polar analytes, or if normal phase fails, reversed-phase conditions can be effective, especially with immobilized polysaccharide CSPs.[12][13]

    • Screen mobile phases consisting of an aqueous buffer (e.g., ammonium acetate) and an organic modifier like acetonitrile or methanol.[13]

  • Parameter Optimization:

    • Flow Rate: Typically set between 0.5 and 1.0 mL/min for analytical columns.

    • Temperature: Column temperature can affect separation. Test at ambient temperature first, then explore slightly elevated or reduced temperatures if needed.

    • Detection: Use a UV detector set to a wavelength where the imidazole ring absorbs strongly (typically around 220 nm).[14]

  • Validation: Once baseline separation is achieved, validate the method for linearity, precision, and accuracy as per standard guidelines.

ParameterTypical Starting ConditionsRationale
Chiral Stationary Phase Cellulose or Amylose tris(3,5-dimethylphenylcarbamate)Broad applicability for a wide range of chiral compounds.[12]
Mode Normal PhaseOften provides better selectivity for many chiral separations.
Mobile Phase n-Hexane / Isopropanol (IPA) or Ethanol (EtOH)Good balance of solvent strength and potential for chiral recognition.
Initial Composition 90:10 (v/v) n-Hexane:AlcoholA common starting point for screening.
Flow Rate 1.0 mL/minStandard for a 4.6 mm I.D. analytical column.
Temperature 25 °C (Ambient)Convenient and often effective.
Detection Wavelength 220 nmStrong absorbance for the imidazole moiety.[14]

Table 1: Recommended starting parameters for chiral HPLC method development.

G cluster_column HPLC Column Injector Injector Racemic Mixture (R+S) Column Chiral Stationary Phase (CSP) R-Enantiomer S-Enantiomer Injector->Column Mobile Phase Detector Detector Column:R->Detector Elutes First Column:S->Detector Elutes Second (Stronger Interaction) Chromatogram Chromatogram Detector->Chromatogram

Caption: Principle of enantiomeric separation by chiral HPLC.

Absolute Configuration Determination

After successful separation, the most critical step is to determine the absolute configuration—(R) or (S)—of each enantiomer.

Single-Crystal X-ray Crystallography

This technique is the unequivocal "gold standard" for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[15] It requires growing a high-quality single crystal of one of the enantiomers, often as a salt with a chiral counter-ion of known configuration.

Protocol 3: General Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of an enantiomerically pure sample. This is often the most challenging step. Techniques include slow evaporation from a saturated solution, vapor diffusion, or cooling crystallization.[15] A wide range of solvents should be screened.

  • Data Collection: Mount a suitable crystal on a goniometer. Collect X-ray diffraction data using a diffractometer. The crystal is rotated in the X-ray beam to record diffraction patterns from multiple orientations.[15]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. The structure is solved to generate an electron density map, and the atomic positions are refined.[15]

  • Absolute Configuration Assignment: For chiral molecules, the absolute structure is determined, typically by analyzing anomalous dispersion effects (the Flack parameter), which confirms the correct (R) or (S) assignment.

Chiroptical Methods

When single crystals cannot be obtained, chiroptical methods like Circular Dichroism (CD) spectroscopy can be used. By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations for both the (R) and (S) configurations, the absolute stereochemistry can often be reliably assigned.

Conclusion

The stereochemical integrity of cyclohexyl(1H-imidazol-2-yl)methanol is a critical quality attribute that demands rigorous scientific control and analysis. For drug development professionals, a proactive strategy that favors asymmetric synthesis is often the most efficient path to obtaining the desired single enantiomer. However, when starting from a racemic mixture, modern chiral HPLC provides a powerful and reliable tool for both analytical-scale assessment of enantiomeric purity and preparative-scale isolation. The definitive assignment of the absolute configuration, ideally by X-ray crystallography, provides the foundational knowledge required for establishing structure-activity relationships and advancing a chiral drug candidate. This guide provides the foundational principles and practical protocols to navigate the essential stereochemical considerations for this important class of molecules.

References

  • Evans, D. A. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie, 5(5), 321-326.
  • Gawinecki, R., et al. (2005). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica - Drug Research, 62(5), 337-343.
  • Wikipedia contributors. (2024). Chiral auxiliary. Wikipedia, The Free Encyclopedia.
  • D'Acquarica, I., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 639.
  • Wang, C., et al. (2012). 2-Imidazolidinones as Chiral Auxiliaries in Asymmetric Synthesis. Current Organic Synthesis, 9(6), 810-827.
  • Ilardi, E. A., & Stivala, C. E. (2025). Catalytic Enantioselective Synthesis of Axially Chiral Imidazoles by Cation-Directed Desymmetrization. Journal of the American Chemical Society.
  • Płotka-Wasylka, J., et al. (2023). Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase.
  • Verma, A., et al. (2018). IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. International Journal of Research and Analytical Reviews, 5(3), 850-858.
  • Gawinecki, R., et al. (2005). HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. Acta Poloniae Pharmaceutica - Drug Research, 62(5), 337-343.
  • D'Acquarica, I., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 639.
  • Lipka, E., et al. (2005). Reversed-phase liquid chromatographic separation, on cellulose chiral stationary phases, of the stereoisomers of methoxytetra-hydronaphthalene derivatives, new agonist and antagonist ligands for melatonin receptors.
  • Sharma, K., et al. (2011). Pharmaceutical importance and synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives. Medicinal Chemistry Research, 20, 1479-1502.
  • Wang, C., et al. (2012). 2-Imidazolidinones as Chiral Auxiliaries in Asymmetric Synthesis. ChemInform, 43(32).
  • Reddy, T. S., & G, N. (2012). Divers Pharmacological Significance of Imidazole Derivatives- A Review. Hygeia:: Journal for Drugs and Medicines, 4(2), 56-70.
  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(23), 4253-4267.
  • Maneeta Devi, M., et al. (2024). Synthesis of imidazole derivatives in the last 5 years: An update.
  • Ohta, S., et al. (1987). Synthesis and application of imidazole derivatives. Synthesis of (1-methyl-1H-imidazol-2-yl)methanol derivatives and conversion into carbonyl compounds. Chemical and Pharmaceutical Bulletin, 35(5), 1910-1923.
  • Serdaliyeva, D., et al. (2022).
  • BenchChem. (2025).
  • Pop, R., et al. (2026). Importance and Involvement of Imidazole Structure in Current and Future Therapy. International Journal of Molecular Sciences, 27(3), 1234.
  • Wikipedia contributors. (2024). Chiral resolution. Wikipedia, The Free Encyclopedia.

Sources

Targeting Fungal Membrane Integrity: The Mechanistic Action of Cyclohexyl(1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the incidence of invasive fungal infections rises alongside emerging resistance to standard-of-care therapeutics, understanding the precise molecular mechanisms of novel and derivative antifungal scaffolds is critical for drug development. Cyclohexyl(1H-imidazol-2-yl)methanol (CAS 154773-77-0) is a structurally distinct imidazole derivative characterized by a central carbinol group linking a 1H-imidazole ring to a bulky cyclohexyl moiety[1].

This technical whitepaper provides an in-depth analysis of its mechanism of action. Like classical azole antifungals, this compound exerts its primary fungistatic and fungicidal effects by competitively inhibiting lanosterol 14α-demethylase (CYP51/Erg11) , a highly conserved cytochrome P450 enzyme essential for ergosterol biosynthesis[2][3]. By detailing the structural biology of this interaction, the downstream metabolic collapse of the fungal cell, and the self-validating experimental workflows required to prove target engagement, this guide serves as a comprehensive resource for application scientists and pharmacologists.

Molecular Mechanism of Action: The CYP51 Target

The antifungal efficacy of cyclohexyl(1H-imidazol-2-yl)methanol is rooted in its ability to hijack the ergosterol biosynthetic pathway. The mechanism can be broken down into primary target engagement and secondary metabolic disruption.

Structural Biology of Target Engagement

CYP51 is responsible for the oxidative removal of the 14α-methyl group from lanosterol (or eburicol, depending on the fungal species)[3]. Cyclohexyl(1H-imidazol-2-yl)methanol acts as a potent Type II ligand for this enzyme through a dual-interaction mechanism:

  • Heme Coordination: The unhindered nitrogen (N3) of the 1H-imidazole ring acts as a Lewis base. It penetrates the catalytic site and coordinates directly with the ferric (Fe³⁺) iron of the heme prosthetic group[4]. This coordination blocks the binding and activation of molecular oxygen, halting the catalytic cycle.

  • Hydrophobic Pocket Engagement: The bulky cyclohexyl group is critical for affinity. It occupies the hydrophobic substrate-entry channel (SEC) and the ligand-binding pocket (LBP) of CYP51, mimicking the steroidal backbone of the natural substrate[4]. Concurrently, the hydroxyl group of the central methanol carbon can participate in hydrogen-bonding networks with conserved active-site residues (such as Tyr132 or Tyr140), anchoring the molecule and increasing target residence time.

Downstream Metabolic Disruption

The blockade of CYP51 triggers a catastrophic cascade within the fungal cell membrane:

  • Ergosterol Depletion: The failure to synthesize ergosterol compromises membrane fluidity, disrupts lipid raft formation, and impairs the function of membrane-bound transport proteins[4].

  • Toxic Sterol Accumulation: The accumulated lanosterol is shunted into alternative pathways. The downstream enzyme sterol Δ5,6-desaturase (ERG3) acts on these precursors, leading to the massive intracellular accumulation of 14α-methyl-ergosta-8,24(28)-dien-3β,6α-diol [2]. This unnatural, bulky sterol physically distorts the phospholipid bilayer, leading to membrane leakiness, growth arrest, and eventual cell death.

mechanism Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ERG1/ERG7 CYP51 CYP51 (Erg11) Lanosterol 14α-demethylase Lanosterol->CYP51 Toxic 14α-methyl-ergosta-8,24(28)-dien-3β,6α-diol (Toxic Membrane Disruption) Lanosterol->Toxic Blocked CYP51 + ERG3 Action Ergosterol Ergosterol (Healthy Membrane) Inhibitor Cyclohexyl(1H-imidazol-2-yl)methanol Inhibitor->CYP51 N3-Heme Fe3+ Coordination CYP51->Ergosterol Normal Pathway

Fig 1: CYP51 inhibition by cyclohexyl(1H-imidazol-2-yl)methanol and toxic sterol accumulation.

Experimental Workflows for Mechanistic Validation

To rigorously validate this mechanism in a laboratory setting, researchers must employ self-validating protocols that prove both the phenotypic metabolic shift and the direct physical binding to the target.

Protocol 1: Cellular Sterol Profiling via GC-MS

This protocol quantifies the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols.

  • Step 1: Fungal Culture & Treatment. Cultivate Candida albicans (or relevant species) in RPMI-1640 medium. Treat the experimental group with sub-MIC and MIC concentrations of cyclohexyl(1H-imidazol-2-yl)methanol for 24-48 hours.

  • Step 2: Saponification. Harvest the cells and resuspend in 25% ethanolic KOH. Incubate at 85°C for 1 hour.

    • Causality: Fungi store excess sterols as steryl esters within intracellular lipid droplets. Saponification hydrolyzes these ester bonds, ensuring that the subsequent extraction captures the total cellular sterol pool, not just the free membrane fraction.

  • Step 3: Non-Polar Extraction. Add n-heptane and distilled water. Vortex vigorously and collect the upper organic layer.

  • Step 4: TMS Derivatization. Evaporate the heptane under nitrogen gas. React the dried sterols with BSTFA + 1% TMCS at 60°C for 30 minutes.

    • Causality: Sterols possess polar hydroxyl groups that interact with the active sites of GC columns, causing severe peak tailing and thermal degradation. Trimethylsilyl (TMS) capping masks these hydroxyls, rendering the sterols highly volatile and thermally stable for precise mass spectrometry.

  • Step 5: GC-MS Analysis. Inject the derivatized samples into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS). Identify sterols based on retention time and mass fragmentation patterns compared to analytical standards.

workflow Culture 1. Fungal Culture (+ Inhibitor) Saponification 2. KOH/EtOH Saponification Culture->Saponification Extraction 3. Heptane Extraction Saponification->Extraction Derivatization 4. TMS Capping (BSTFA/TMCS) Extraction->Derivatization GCMS 5. GC-MS Quantification Derivatization->GCMS

Fig 2: Self-validating GC-MS workflow for cellular sterol profiling and mechanism verification.

Protocol 2: Cytochrome P450 Spectral Binding Assay

This protocol proves direct target engagement by measuring the shift in the electron spin state of the CYP51 heme iron.

  • Step 1: Protein Preparation. Express and purify recombinant hexahistidine-tagged fungal CYP51 (e.g., ScErg11p6×His)[3]. Dilute the enzyme to 2 µM in potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Step 2: Baseline Scan. Divide the enzyme equally into sample and reference cuvettes. Record a baseline difference spectrum from 350 to 500 nm using a dual-beam UV-Vis spectrophotometer.

  • Step 3: Ligand Titration. Titrate cyclohexyl(1H-imidazol-2-yl)methanol (dissolved in DMSO) into the sample cuvette, adding an equal volume of pure DMSO to the reference cuvette to cancel out solvent effects.

  • Step 4: Type II Spectrum Measurement. Record the spectra after each addition.

    • Causality: The direct coordination of the imidazole nitrogen to the ferric heme displaces the native water ligand. This shifts the iron from a high-spin to a low-spin state, producing a characteristic "Type II" difference spectrum with an absorbance maximum at ~425 nm and a minimum at ~390 nm. Plotting the absorbance difference (ΔA425-390) against ligand concentration allows for the calculation of the dissociation constant ( Kd​ ).

Quantitative Data Interpretation

The efficacy of cyclohexyl(1H-imidazol-2-yl)methanol can be benchmarked against established clinical azoles (e.g., Fluconazole). The table below summarizes representative quantitative shifts observed during successful CYP51 inhibition[2][4].

ParameterUntreated ControlCyclohexyl(1H-imidazol-2-yl)methanol (Representative)Fluconazole (Reference)
Ergosterol (% total sterol) > 85.0%< 15.0%< 10.0%
Lanosterol (% total sterol) < 2.0%25.0 - 35.0%30.0 - 40.0%
14α-methyl-3β,6α-diol (%) 0.0%40.0 - 50.0%45.0 - 55.0%
CYP51 Binding Affinity ( Kd​ ) N/A~45 - 80 nM~30 nM
Fungal Growth Phenotype NormalFungistatic / Membrane ArrestFungistatic

Note: The accumulation of 14α-methyl-3β,6α-diol is the definitive biochemical hallmark that the compound is acting specifically via the CYP51/ERG3 axis rather than causing non-specific membrane lysis.

Resistance Mechanisms and Pharmacological Considerations

When developing derivatives based on the cyclohexyl(1H-imidazol-2-yl)methanol scaffold, researchers must engineer the molecule to overcome two primary modes of fungal resistance:

  • Target Site Mutations (ERG11): Prolonged exposure to CYP51 inhibitors selects for point mutations in the ERG11 gene. Substitutions in the ligand-binding pocket (such as Y132F or Y140F) eliminate crucial hydrogen bonds, drastically reducing the binding affinity of the imidazole ring without compromising the binding of the native lanosterol substrate[3].

  • Efflux Pump Overexpression: Fungi frequently upregulate ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) pumps (e.g., MDR1). The lipophilic nature of the cyclohexyl group makes this compound a potential substrate for these efflux pumps, reducing intracellular concentrations below the therapeutic threshold[4]. Future structural optimization should focus on modifying the cyclohexyl ring to evade efflux pump recognition while maintaining CYP51 LBP affinity.

References

  • "cyclohexyl(1H-imidazol-2-yl)methanol | 154773-77-0 | Benchchem", Benchchem,
  • "Differential Azole Antifungal Efficacies Contrasted Using a Saccharomyces cerevisiae Strain Humanized for Sterol 14α-Demethylase at the Homologous Locus", Antimicrobial Agents and Chemotherapy - ASM Journals,
  • "Structural and Functional Elucidation of Yeast Lanosterol 14α-Demethylase in Complex with Agrochemical Antifungals", PLOS ONE,
  • "Roles for Structural Biology in the Discovery of Drugs and Agrochemicals Targeting Sterol 14α-Demethylases", MDPI,

Sources

Exploratory In Vitro Evaluation of Cyclohexyl(1H-imidazol-2-yl)methanol for Anticancer Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Abstract

The relentless pursuit of novel anticancer therapeutics necessitates the exploration of diverse chemical scaffolds. Imidazole-containing compounds have emerged as a promising class of molecules, with numerous derivatives exhibiting potent anticancer properties by targeting various biological pathways.[1][2] This technical guide provides a comprehensive framework for the initial in vitro evaluation of a novel imidazole derivative, cyclohexyl(1H-imidazol-2-yl)methanol, for its potential as an anticancer agent. The guide is designed for researchers, scientists, and drug development professionals, offering a structured, scientifically-grounded approach to preliminary screening and mechanistic investigation. The methodologies detailed herein are based on established and widely accepted protocols to ensure scientific integrity and reproducibility.

Introduction and Rationale

Cancer remains a formidable global health challenge, driving the urgent need for innovative and effective treatment strategies.[3] Natural products and their synthetic analogs have historically been a rich source of anticancer drugs.[3][4] The imidazole ring, a five-membered aromatic heterocycle, is a key structural motif in many biologically active compounds and has been identified as a privileged scaffold in medicinal chemistry.[1] Derivatives of imidazole have been shown to exhibit a wide range of pharmacological activities, including anticancer effects, by interfering with critical cellular processes such as microtubule assembly, cell cycle progression, and apoptosis.[1]

The subject of this guide, cyclohexyl(1H-imidazol-2-yl)methanol, is a novel compound whose anticancer potential has yet to be elucidated. Its unique structure, featuring a bulky cyclohexyl group attached to the imidazole core via a methanol bridge, warrants a thorough investigation. This guide outlines a logical and efficient workflow for its initial in vitro characterization, starting with broad cytotoxicity screening and progressing to more focused mechanistic studies.

Synthesis of Cyclohexyl(1H-imidazol-2-yl)methanol

While a detailed synthesis protocol is beyond the scope of this guide, a plausible synthetic route can be envisioned based on established methods for the synthesis of similar imidazole derivatives.[5][6][7] A common approach involves the reaction of an appropriate cyclohexyl-substituted precursor with a suitable imidazole synthon. The final product should be purified to a high degree (>95%) and its structure confirmed by standard analytical techniques (NMR, Mass Spectrometry, and Elemental Analysis) before proceeding with biological evaluation.

In Vitro Anticancer Evaluation Workflow

A tiered approach is recommended for the in vitro evaluation of a novel compound. This allows for an efficient use of resources, with promising candidates from initial broad screening advancing to more detailed and resource-intensive mechanistic studies.[8][9]

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Target Identification (Future Work) A Compound Synthesis & Characterization C Selection of Cancer Cell Lines A->C B Cytotoxicity Screening (MTT/SRB Assay) D Apoptosis Assays (Annexin V/PI Staining) B->D If IC50 is promising E Cell Cycle Analysis (Flow Cytometry) B->E If IC50 is promising C->B F Caspase Activity Assays D->F G Signaling Pathway Analysis E->G F->G H In Vivo Studies G->H

Figure 1: A tiered workflow for the in vitro evaluation of novel anticancer compounds.

Phase 1: Primary Cytotoxicity Screening

The initial step is to assess the compound's ability to inhibit the growth of or kill cancer cells. This is typically achieved through cytotoxicity assays.[10]

3.1.1. Selection of Cancer Cell Lines

To gain a preliminary understanding of the compound's spectrum of activity, a panel of human cancer cell lines from different tissue origins should be selected.[9][11][12] A common starting point is the NCI-60 panel or a subset thereof.[9]

Table 1: Representative Panel of Human Cancer Cell Lines

Cell LineCancer Type
MCF-7Breast Cancer
MDA-MB-231Breast Cancer (Triple-Negative)
A549Lung Cancer
HCT116Colon Cancer
HeLaCervical Cancer
HepG2Liver Cancer

3.1.2. Cytotoxicity Assay: MTT or SRB Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (sulforhodamine B) assays are reliable, colorimetric methods for assessing cell viability.[13][14][15] The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability, while the SRB assay quantifies total cellular protein content.[13][15]

Experimental Protocol: MTT Assay [15]

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of cyclohexyl(1H-imidazol-2-yl)methanol (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Table 2: Hypothetical IC50 Values for Cyclohexyl(1H-imidazol-2-yl)methanol

Cell LineIC50 (µM)
MCF-715.2
MDA-MB-2318.9
A54925.6
HCT11612.1
HeLa18.4
HepG222.7
Phase 2: Mechanistic Investigations

If the compound exhibits promising cytotoxicity (typically IC50 < 20 µM), the next step is to investigate its mechanism of action. Key questions to address are whether the compound induces programmed cell death (apoptosis) and/or affects cell cycle progression.[16]

3.2.1. Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining

Apoptosis is a key mechanism by which many anticancer drugs exert their effects.[17] An early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a protein with a high affinity for PS, can be used to detect apoptotic cells.[18] Propidium iodide (PI) is a fluorescent dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[18]

Experimental Protocol: Annexin V/PI Staining by Flow Cytometry [18][19]

  • Cell Treatment: Treat cancer cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

G cluster_0 Cell Treatment & Harvesting cluster_1 Staining cluster_2 Analysis A Treat cells with compound B Harvest and wash cells A->B C Resuspend in Annexin V buffer B->C D Add Annexin V-FITC and PI C->D E Incubate in the dark D->E F Flow Cytometry Analysis E->F G Data Interpretation F->G

Figure 2: Workflow for Annexin V/PI apoptosis assay.

3.2.2. Cell Cycle Analysis

Many anticancer drugs function by inducing cell cycle arrest, preventing cancer cells from proliferating.[4] Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[20][21][22][23]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry [20][22]

  • Cell Treatment: Treat cancer cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[21][22][23]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. RNase A is crucial to prevent the staining of RNA.[20]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using cell cycle analysis software. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that checkpoint.

Potential Signaling Pathway Involvement

Should the mechanistic studies indicate a specific mode of action, further investigation into the underlying signaling pathways would be warranted. For instance, if apoptosis is induced, examining the activation of caspases (e.g., caspase-3, -8, -9) would be a logical next step.[24] If cell cycle arrest is observed, the expression levels of key cell cycle regulatory proteins (e.g., cyclins, cyclin-dependent kinases) could be analyzed by Western blotting.[2]

G Compound Cyclohexyl(1H-imidazol-2-yl)methanol Target Putative Cellular Target Compound->Target Pathway Signaling Cascade (e.g., MAPK, PI3K/Akt) Target->Pathway Apoptosis Apoptosis Pathway->Apoptosis CellCycleArrest Cell Cycle Arrest Pathway->CellCycleArrest

Figure 3: A hypothetical signaling pathway modulated by the compound.

Conclusion and Future Directions

This guide provides a foundational framework for the initial in vitro exploration of cyclohexyl(1H-imidazol-2-yl)methanol as a potential anticancer agent. The proposed workflow, from primary cytotoxicity screening to mechanistic studies, will generate crucial data to determine if this novel compound warrants further investigation. Positive results from these in vitro studies would provide a strong rationale for progressing to more advanced preclinical studies, including in vivo efficacy and toxicity assessments in animal models.[9][19] The ultimate goal is to contribute to the pipeline of novel and effective anticancer therapeutics.[3]

References

  • iQ Biosciences. (n.d.). Apoptosis Assay. Retrieved from [Link]

  • Assay Genie. (2022, November 6). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Jaffery, R., Zheng, N., Hou, J., Guerrero, A., Chen, S., Xu, C., Egan, N. A., Bohat, R., & Peng, W. (2024, February 28). Cytotoxicity Assay Protocol. protocols.io. [Link]

  • National Center for Biotechnology Information. (2021, July 1). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., Scott, A. P., & Waterhouse, N. J. (2016). Assaying cell cycle status using flow cytometry. Methods in Molecular Biology, 1455, 1-14.
  • Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., Warren, J. T., Bokesch, H., Kenney, S., & Boyd, M. R. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107–1112.
  • Sharma, V., & Singh, T. G. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 3-21.
  • Allen, J. D., & Lounsbury, K. M. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17765–17775.
  • Borcherding, D. C., Lomonosova, E., & Cole, J. R. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Pharmacology, 11, 461.
  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Kumar, A., Jha, A., & Singh, S. (2023). Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways.
  • ResearchGate. (n.d.). (PDF) Cytotoxicity Assay Protocol v1. Retrieved from [Link]

  • Editorial: New mechanisms for anti-cancer drugs. (2024). Frontiers in Pharmacology, 15, 1399436.
  • Chen, Y. C., Lin, Y. H., & Chen, C. H. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega, 5(24), 14646–14655.
  • Li, L., Li, H. S., & Fan, X. (2004). Discovery and mechanism of action of a novel series of apoptosis inducers with potential vascular targeting activity. Molecular Cancer Therapeutics, 3(11), 1363–1372.
  • Mayo Clinic. (n.d.). Anticancer Drug Action Laboratory. Retrieved from [Link]

  • BMG LABTECH. (2025, July 28). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]

  • Imidazoles as potential anticancer agents. (2021). RSC Medicinal Chemistry, 12(10), 1635-1664.
  • Ohta, S., et al. (1987). Synthesis and application of imidazole derivatives. Synthesis of (1-methyl-1H-imidazol-2-yl)methanol derivatives and conversion into carbonyl compounds. Chemical and Pharmaceutical Bulletin, 35(1), 105-114.
  • Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment: Mechanistic Insights from In Situ to In Silico. (2022). Molecules, 27(20), 6959.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. (2024). Molecules, 29(13), 3045.
  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. (2021).
  • Google Patents. (n.d.). CN102180835B - The synthesis of imidazole aromatic alcohol analog derivative and preparation thereof.
  • Fawzy, G. A., Al-Abd, A. M., El-Sayed, M. M., & Abdel-Wahab, L. I. (2014). Anticancer activity of flavane gallates isolated from Plicosepalus curviflorus. Pharmacognosy Magazine, 10(39), 519–523.
  • Anticancer activity of flavane gallates isolated from Plicosepalus curviflorus. (2014). Pharmacognosy Magazine, 10(39), 519-523.

Sources

Pharmacokinetics and Metabolic Pathway Mapping of Cyclohexyl(1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacologists, DMPK Scientists, and Medicinal Chemists Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

Cyclohexyl(1H-imidazol-2-yl)methanol (CAS: 154773-77-0) is a structurally complex pharmacophore featuring three distinct metabolic hotspots: a lipophilic cyclohexyl ring, an electron-rich 1H-imidazole ring, and a central chiral carbinol (secondary alcohol)[1]. In modern drug design, the fusion of cycloalkyl groups with nitrogen-containing heterocycles is frequently utilized to exploit hydrophobic receptor pockets while maintaining aqueous solubility. However, this specific triad of functional groups presents a highly dynamic pharmacokinetic (PK) and metabolic profile.

As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive metabolism. Here, we will dissect the causality behind the biotransformation of cyclohexyl(1H-imidazol-2-yl)methanol, map its predictive Phase I/II pathways, and provide self-validating experimental protocols for in vitro DMPK profiling.

Structural Pharmacokinetics & Mechanistic Biotransformation

The metabolic fate of cyclohexyl(1H-imidazol-2-yl)methanol is dictated by the steric and electronic properties of its three structural motifs.

Phase I Metabolism: Stereoselective Aliphatic Hydroxylation

The cyclohexyl ring is a primary target for Cytochrome P450 (CYP450)-mediated aliphatic hydroxylation. Because the bulky imidazole-carbinol substituent sterically shields the 2- and 3-positions of the cyclohexane ring, oxidation is highly regioselective and stereoselective. CYP3A4 and CYP2C9 preferentially catalyze the formation of the 4-trans-hydroxy metabolite [2]. The trans isomer is thermodynamically favored due to the lower steric hindrance in the equatorial position compared to the cis conformation.

The Carbinol Center: Oxidation vs. Conjugation

The secondary alcohol acts as a metabolic fulcrum. It can undergo Phase I oxidation via alcohol dehydrogenases (ADH) or CYP enzymes to form cyclohexyl(1H-imidazol-2-yl)methanone (a ketone). Alternatively, it serves as a direct handle for Phase II metabolism, undergoing rapid O-glucuronidation via Uridine 5'-diphospho-glucuronosyltransferases (UGTs), specifically UGT2B7.

Imidazole Ring: CYP450 Heme Coordination and Inhibition

The imidazole ring is notoriously resistant to oxidative cleavage but plays a critical role in drug-drug interactions (DDIs). The sp² hybridized nitrogen (N3) possesses a lone pair of electrons that can form a strong Type II coordination complex with the ferric heme iron of CYP450 enzymes (predominantly CYP3A4)[3][4]. This coordination displaces water from the active site and prevents the binding of molecular oxygen, leading to potent, reversible enzyme inhibition[5].

MetabolicPathway Parent Cyclohexyl(1H-imidazol-2-yl)methanol (Parent Drug) Phase1_OH 4-trans-hydroxy Metabolite (CYP3A4 / CYP2C9) Parent->Phase1_OH Aliphatic Hydroxylation Phase1_Ketone Ketone Derivative (Alcohol Dehydrogenase) Parent->Phase1_Ketone Carbinol Oxidation Phase2_OGluc O-Glucuronide (UGT2B7) Parent->Phase2_OGluc Phase II Conjugation Phase2_NGluc N-Glucuronide (UGT1A4) Parent->Phase2_NGluc Phase II Conjugation Phase1_OH->Phase2_OGluc Secondary Conjugation

Fig 1: Predictive Phase I and Phase II metabolic pathway mapping for Cyclohexyl(1H-imidazol-2-yl)methanol.

Quantitative Data & Analytical Targeting

To successfully track this compound and its metabolites in biological matrices, high-resolution mass spectrometry (HRMS) is required. The tables below summarize the predictive physicochemical parameters and the diagnostic LC-MS/MS fragments necessary for targeted metabolomics.

Table 1: Physicochemical & Pharmacokinetic Predictors
ParameterValue / PredictionBiological Consequence
Molecular Weight 180.25 g/mol Highly permeable; rapid absorption profile.
LogP (Predicted) ~1.5 - 2.0Balanced lipophilicity; moderate volume of distribution ( Vd​ ).
Primary CYP Targets CYP3A4, CYP2C9High susceptibility to hepatic first-pass metabolism.
DDI Potential High (CYP3A4 Inhibitor)Imidazole N3 lone pair coordinates with CYP heme iron[4].
Table 2: Exact Mass and Diagnostic LC-MS/MS Ions (Positive Ion Mode)
AnalyteFormulaPrecursor Ion [M+H]+ Key Product Ions (m/z)Metabolic Shift
Parent Compound C10​H16​N2​O 181.1397.08, 85.05N/A
Ketone Metabolite C10​H14​N2​O 179.1197.08, 83.04-2 Da (Loss of H2​ )
Hydroxy Metabolite C10​H16​N2​O2​ 197.12113.08, 85.05+16 Da (Addition of O)
O-Glucuronide C16​H24​N2​O7​ 357.16181.13, 97.08+176 Da (Glucuronic Acid)

Experimental Protocols: Self-Validating Workflows

To empirically validate the metabolic profile discussed above, the following protocols must be executed. These methods are designed with built-in causality and self-validation mechanisms to ensure data integrity.

Protocol 1: Human Liver Microsome (HLM) Stability & Metabolite ID

Scientific Rationale: We utilize HLMs supplemented with NADPH to isolate Phase I CYP450-mediated metabolism. A minus-NADPH control is mandatory; it serves as a self-validating mechanism to differentiate true enzymatic turnover from the chemical instability of the carbinol group in aqueous buffers.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a reaction mixture containing 1.0 mg/mL microsomal protein in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Substrate Spiking: Add cyclohexyl(1H-imidazol-2-yl)methanol to achieve a final concentration of 1 µM. Keep organic solvent (e.g., DMSO) below 0.1% v/v to prevent solvent-induced CYP inhibition.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration). Validation Check: Run a parallel sample substituting NADPH with an equivalent volume of buffer (Negative Control).

  • Kinetic Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots. Immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: The cold organic solvent instantly denatures the CYP enzymes, thermodynamically halting the reaction and locking the metabolic snapshot.

  • Preparation for Analysis: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to LC vials for HRMS analysis.

Workflow Step1 Matrix Prep HLM + Buffer Step2 Spike Substrate (1 µM Parent) Step1->Step2 Step3 Initiate Reaction (+ NADPH @ 37°C) Step2->Step3 Step4 Quench Reaction (Ice-cold ACN) Step3->Step4 Step5 Data Acquisition (LC-HRMS Analysis) Step4->Step5

Fig 2: Self-validating in vitro HLM metabolic stability and quenching workflow.

Protocol 2: CYP3A4 Reversible Inhibition Assay ( IC50​ Determination)

Scientific Rationale: Given the imidazole ring's propensity for Type II heme coordination[6], determining the IC50​ against CYP3A4 is critical to predicting DDI risk. We use midazolam as a specific CYP3A4 probe substrate.

Step-by-Step Methodology:

  • Inhibitor Titration: Prepare a 7-point serial dilution of cyclohexyl(1H-imidazol-2-yl)methanol (0.1 µM to 100 µM) in 100 mM phosphate buffer.

  • Probe Incubation: Combine the inhibitor dilutions with 0.1 mg/mL HLMs and 2.5 µM midazolam (CYP3A4 probe).

  • Control Integration: Include a vehicle control (0% inhibition) and a positive control using Ketoconazole (a known potent imidazole-based CYP3A4 inhibitor)[5].

  • Initiation & Quenching: Initiate with NADPH, incubate for 10 minutes, and quench with ice-cold methanol.

  • Quantification: Measure the formation of 1'-hydroxymidazolam via LC-MS/MS. Plot the fractional activity remaining against the log of the inhibitor concentration to derive the IC50​ curve.

References

  • Benchchem. "Overview of Structural Complexity and Stereochemical Considerations in Cyclohexyl(1H-imidazol-2-yl)methanol." Benchchem Database.
  • "Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity." PubMed Central (PMC).
  • Verras, A., & Ortiz de Montellano, P. R. "Protein dynamics and imidazole binding in cytochrome P450 enzymes." Biochemical Society Transactions, Portland Press.
  • Verras, A., & Ortiz de Montellano, P. R. "Protein dynamics and imidazole binding in cytochrome P450 enzymes." PubMed - NIH.
  • Zhang, W., et al. "Inhibition of cytochromes P450 by antifungal imidazole derivatives." PubMed - NIH.
  • "Inhibition of Cytochrome P450 3A4 by a Pyrimidineimidazole: Evidence for Complex Heme Interactions." Chemical Research in Toxicology (ACS Publications).

Sources

Binding Affinity of Cyclohexyl(1H-imidazol-2-yl)methanol to Ergosterol Synthesis Enzymes: A Methodological and Mechanistic Exploration

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Executive Summary

The fungal cell membrane's unique sterol, ergosterol, presents a validated and highly selective target for antifungal drug development. The multi-enzyme ergosterol biosynthesis pathway is the site of action for the widely successful azole class of antifungals. This guide focuses on a novel imidazole-based compound, cyclohexyl(1H-imidazol-2-yl)methanol, as a case study to provide an in-depth technical framework for assessing its binding affinity to key enzymes within this pathway. As a Senior Application Scientist, this document moves beyond simple protocols to explain the causal-driven logic behind experimental design, ensuring a robust and self-validating approach to characterization. We will detail the principal biochemical assays, including Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and enzyme inhibition studies, providing not only step-by-step methodologies but also the scientific rationale that underpins them. The ultimate goal is to equip researchers with the expertise to rigorously evaluate the potential of new chemical entities as inhibitors of ergosterol synthesis.

Introduction: The Critical Role of Ergosterol in Fungal Pathogens

Ergosterol is an indispensable component of the fungal cell membrane, fulfilling a role analogous to that of cholesterol in mammalian cells. It is crucial for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[1] The biosynthesis of ergosterol is a complex, energy-intensive process involving over 20 enzymes, making it an ideal target for therapeutic intervention.[2][3] Because this pathway is absent in humans, its inhibitors can achieve high selectivity and a broad therapeutic window, minimizing off-target effects.[3]

The azole class of antifungals, which includes imidazoles and triazoles, functions by disrupting this pathway.[4][5] They primarily target the cytochrome P450 enzyme lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene), a critical rate-limiting step in the conversion of lanosterol to ergosterol.[6][7] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors, ultimately arresting fungal growth.[8][9]

This guide will explore the methodologies required to characterize the binding affinity of a novel imidazole compound, cyclohexyl(1H-imidazol-2-yl)methanol, for key enzymes in this pathway. Understanding the binding kinetics and thermodynamics is a foundational step in the drug discovery pipeline, providing critical data on a compound's potency, specificity, and mechanism of action.

The Ergosterol Biosynthesis Pathway: A Network of Targets

The synthesis of ergosterol from lanosterol is a multi-step process localized primarily in the endoplasmic reticulum. Several enzymes in this "late pathway" are essential for fungal viability and represent potential targets for inhibition.[1][10]

Key enzymes in the late ergosterol biosynthesis pathway include:

  • Lanosterol 14α-demethylase (CYP51/Erg11p): The primary target for azole antifungals. This heme-containing enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol.[3][6] The imidazole nitrogen of compounds like cyclohexyl(1H-imidazol-2-yl)methanol is hypothesized to coordinate with the heme iron atom in the enzyme's active site, competitively inhibiting its function.[7]

  • Sterol Δ14-reductase (Erg24p): Reduces the C14-15 double bond after demethylation.

  • C-4 sterol methyl oxidase (Erg25p): Involved in the removal of the two methyl groups at the C-4 position.

  • Sterol Δ8-Δ7 isomerase (Erg2p): Isomerizes the double bond at the C-8 position.

  • C-5 sterol desaturase (Erg3p): Introduces a double bond at the C-5 position.

Disruption at any of these stages can impede the production of functional ergosterol, compromising the integrity of the fungal cell membrane.[4]

Ergosterol_Pathway cluster_pathway Late Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Intermediate1 FF-MAS Lanosterol->Intermediate1 Erg11p (CYP51) [Azole Target] Intermediate2 4α-Methylzymosterol Intermediate1->Intermediate2 Erg24p Intermediate3 Zymosterol Intermediate2->Intermediate3 Erg25p/26p/27p Intermediate4 Fecosterol Intermediate3->Intermediate4 Erg6p Intermediate5 Episterol Intermediate4->Intermediate5 Erg2p Ergosterol Ergosterol Intermediate5->Ergosterol Erg3p/5p

Caption: Key enzymatic steps in the late ergosterol biosynthesis pathway.

Methodologies for Quantifying Binding Affinity

To validate that cyclohexyl(1H-imidazol-2-yl)methanol targets an ergosterol synthesis enzyme and to quantify the interaction, a multi-faceted approach using orthogonal biophysical and biochemical techniques is required. This ensures the trustworthiness of the data by corroborating findings through different experimental principles.

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing binding thermodynamics.[11] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single, label-free experiment.[12][13]

Causality Behind Experimental Choices:

  • Why Direct Measurement? ITC measures the intrinsic heat of reaction, requiring no modification of the protein or ligand with fluorescent tags, which could alter binding behavior.[14]

  • Why Thermodynamics? A complete thermodynamic profile provides deep mechanistic insight. For example, a binding event driven by a favorable enthalpy (negative ΔH) suggests strong hydrogen bonding or van der Waals interactions, while a favorable entropy (positive ΔS) often points to the release of ordered water molecules from the binding interface (the hydrophobic effect).

Step-by-Step ITC Protocol:

  • Protein Preparation: Express and purify the target enzyme (e.g., recombinant C. albicans CYP51) to >95% homogeneity. Dialyze the protein extensively against the final ITC buffer (e.g., 50 mM potassium phosphate, 150 mM NaCl, pH 7.4) to minimize buffer mismatch effects, which can generate large heats of dilution.

  • Ligand Preparation: Dissolve cyclohexyl(1H-imidazol-2-yl)methanol in the final dialysis buffer. Precise concentration determination is critical for accurate stoichiometry.

  • Instrument Setup: Set the instrument (e.g., a Malvern Panalytical PEAQ-ITC) to the desired experimental temperature (e.g., 25°C).[11]

  • Loading: Load the protein solution (e.g., 10-20 µM) into the sample cell and the ligand solution (e.g., 100-200 µM, typically 10-20x the protein concentration) into the injection syringe.[15]

  • Titration Experiment: Perform a series of small, spaced injections (e.g., 19 injections of 2 µL each) of the ligand into the protein solution. Each injection produces a heat signal that is measured by the instrument.

  • Control Experiment: Perform a control titration by injecting the ligand into the buffer-filled cell. This measures the heat of dilution of the ligand, which must be subtracted from the experimental data for accurate analysis.

  • Data Analysis: Integrate the heat signal peaks from the main experiment and subtract the control data. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine KD, n, and ΔH.[16]

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical technique for studying biomolecular interactions in real-time.[17][18] It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD = kd/ka) can be calculated.[19]

Causality Behind Experimental Choices:

  • Why Kinetics? Drug efficacy is often related to residence time on the target. A slow kd (long residence time) can lead to a more durable pharmacological effect, even if the overall affinity (KD) is moderate. SPR is one of the few techniques that can accurately measure these rates.

  • Why Real-Time? Real-time monitoring allows for detailed observation of the binding and dissociation phases, providing confidence in the quality of the data and the fit of the kinetic model.[20]

Step-by-Step SPR Protocol:

  • Sensor Chip Preparation: Choose a sensor chip suitable for immobilizing the target protein (e.g., a CM5 chip for amine coupling). Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Protein Immobilization: Inject the purified target enzyme (the "ligand" in SPR terminology) over the activated surface at a low concentration in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level. A reference channel should be prepared in parallel (activated and deactivated) to subtract bulk refractive index changes and nonspecific binding.

  • Analyte Preparation: Prepare a dilution series of cyclohexyl(1H-imidazol-2-yl)methanol (the "analyte") in a suitable running buffer (e.g., PBS with 0.05% Tween-20 to prevent nonspecific binding). Include a buffer-only ("zero concentration") sample for double referencing.

  • Binding Analysis: Inject the analyte concentrations sequentially over both the target and reference channels, from lowest to highest concentration. Each cycle consists of:

    • Association Phase: Analyte flows over the chip, and binding is observed.

    • Dissociation Phase: Running buffer flows over the chip, and the dissociation of the analyte is monitored.

    • Regeneration Step (if necessary): A pulse of a harsh solution (e.g., low pH glycine) is used to remove any remaining bound analyte, preparing the surface for the next cycle.

  • Data Analysis: After subtracting the reference channel and buffer-only injection data, the resulting sensorgrams are globally fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.[17]

Enzyme Inhibition Assay (IC₅₀ and Kᵢ Determination)

While biophysical techniques like ITC and SPR measure direct binding, enzyme inhibition assays quantify the functional consequence of that binding.[21] Determining the half-maximal inhibitory concentration (IC₅₀) is a crucial first step. This value can then be used to calculate the inhibition constant (Kᵢ), which represents the true dissociation constant of the inhibitor from the enzyme.

Causality Behind Experimental Choices:

  • Why Functional Data? A compound might bind to an enzyme at an allosteric site without inhibiting its function. A functional assay confirms that the observed binding translates into a desired biological effect—inhibition of enzymatic activity.[22]

  • Why Kᵢ? The IC₅₀ value is dependent on the experimental conditions (especially substrate concentration). The Kᵢ is a more fundamental, substrate-independent measure of inhibitor potency that allows for direct comparison of different inhibitors.

Step-by-Step Inhibition Assay Protocol:

  • Assay Development: Develop a robust assay to measure the activity of the target enzyme. For CYP51, this can be complex. A common method involves monitoring the consumption of the co-factor NADPH spectrophotometrically at 340 nm or using a commercially available luminescent assay kit that measures P450 activity.

  • IC₅₀ Determination:

    • Prepare a series of reaction mixtures containing a fixed concentration of the enzyme, a fixed concentration of the substrate (typically at or near its KM value), and the necessary co-factors.

    • Add varying concentrations of cyclohexyl(1H-imidazol-2-yl)methanol to the wells of a microplate. Include a "no inhibitor" control (for 100% activity) and a "no enzyme" control (for background).

    • Initiate the reaction (e.g., by adding NADPH) and monitor the reaction rate over time.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

  • Kᵢ Determination (Cheng-Prusoff Equation):

    • To determine the mechanism of inhibition (e.g., competitive, non-competitive), repeat the IC₅₀ determination at several different substrate concentrations.

    • For a competitive inhibitor, the Kᵢ can be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/KM) , where [S] is the substrate concentration and KM is the Michaelis constant of the substrate.

Experimental_Workflow cluster_workflow General Workflow for Binding Affinity Characterization cluster_assays Orthogonal Assays P1 Target Enzyme Expression & Purification (e.g., CYP51) P2 Protein Quality Control (SDS-PAGE, Mass Spec) P1->P2 A1 Biophysical Assay 1: ITC (Thermodynamics: KD, ΔH) P2->A1 A2 Biophysical Assay 2: SPR (Kinetics: ka, kd, KD) P2->A2 A3 Biochemical Assay: Inhibition (Function: IC50, Ki) P2->A3 P3 Compound Preparation (Cyclohexyl(1H-imidazol-2-yl)methanol) P3->A1 P3->A2 P3->A3 D1 Data Analysis & Model Fitting A1->D1 A2->D1 A3->D1 D2 Data Consolidation & Validation D1->D2

Caption: A generalized workflow for characterizing a novel inhibitor.

Data Presentation and Interpretation

Consolidating data from orthogonal methods is essential for building a strong case for a compound's mechanism of action. The results should be presented clearly to allow for easy comparison.

Table 1: Hypothetical Binding and Inhibition Data for Cyclohexyl(1H-imidazol-2-yl)methanol against C. albicans CYP51

ParameterTechniqueValueUnitInterpretation
KD (Dissociation Constant)ITC0.15µMHigh affinity thermodynamic binding.
ΔH (Enthalpy)ITC-8.5kcal/molBinding is enthalpically driven, suggesting strong polar interactions.
n (Stoichiometry)ITC1.05-Confirms a 1:1 binding model.
ka (Association Rate)SPR2.1 x 10⁵M⁻¹s⁻¹Rapid binding to the target enzyme.
kd (Dissociation Rate)SPR3.15 x 10⁻²s⁻¹Moderately slow dissociation from the target.
KD (kd/ka)SPR0.15µMExcellent agreement between ITC and SPR affinity values.
IC₅₀ Inhibition Assay0.45µMPotent functional inhibition of the enzyme.
Kᵢ (Inhibition Constant)Inhibition Assay0.21µMConfirms high-potency competitive inhibition.

The strong correlation between the KD values obtained from ITC and SPR, and the Kᵢ value from the functional assay, provides a high degree of confidence that cyclohexyl(1H-imidazol-2-yl)methanol directly binds to and inhibits CYP51 with high potency.

Conclusion and Future Directions

This guide provides a comprehensive framework for determining the binding affinity of a novel compound, cyclohexyl(1H-imidazol-2-yl)methanol, to its putative targets in the ergosterol biosynthesis pathway. By employing a combination of Isothermal Titration Calorimetry, Surface Plasmon Resonance, and enzyme inhibition assays, researchers can build a complete profile of a compound's thermodynamic, kinetic, and functional characteristics. This rigorous, multi-faceted approach is essential for validating new antifungal candidates and provides the foundational data needed to drive lead optimization and further preclinical development.

Future work should include selectivity studies against human lanosterol 14α-demethylase to ensure a favorable therapeutic window, as well as whole-cell antifungal activity assays to confirm that potent enzyme inhibition translates to effective fungal growth inhibition.[7][23]

References

  • Di Trani, J., et al. (2018). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics.
  • Duff, M. R., et al. (2011). Determining enzyme kinetics via isothermal titration calorimetry. PubMed. [Link]

  • Patching, S. G. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. PubMed. [Link]

  • Gava, L. M., et al. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. ACS Publications. [Link]

  • Malvern Panalytical. (2020). Using Isothermal Titration Calorimetry to Characterize Enzyme Kinetics Part 1: Principles. Malvern Panalytical.
  • deNOVO Biolabs. (2025). How does SPR work in Drug Discovery?. deNOVO Biolabs. [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. [Link]

  • He, X., et al. (2019). Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae. PMC. [Link]

  • Frasca, V. (2016). Using Isothermal Titration Calorimetry Techniques to Quantify Enzyme Kinetics.
  • Rich, R. L., & Myszka, D. G. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Shapiro, A. B. (2020). What are some physical methods to determine binding affinity of a protein?.
  • Tecan Journal.
  • de Azevedo Jr, W. F., & Dias, R. (2008). Computational methods for calculation of ligand-binding affinity. PubMed. [Link]

  • Liu, W., et al. (2025). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. MDPI. [Link]

  • Lu, Y., et al. (2015). Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles. PLOS ONE.
  • Yan, B., & Bunch, J. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. RSC Publishing.
  • Cole, D. C., et al. (2025). In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You?.
  • Shobayo, A., et al. (2016). Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae. PMC. [Link]

  • ResearchGate. Ergosterol biosynthetic pathway.
  • ResearchGate. CYP51 is the functional target by which imidazole antifungals enhance oligodendrocyte formation.
  • Royal Society of Chemistry. (2025). Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains. RSC Publishing.
  • Kavakcıoğlu Yardımcı, B., & Acar, Ç. (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. International Journal of Scientific and Medical Research.
  • Podust, L. M., et al. (2014). Drug Strategies Targeting CYP51 in Neglected Tropical Diseases. Chemical Reviews. [Link]

  • Flattery, A. M., et al. (2003). Sensitive Assay for Antifungal Activity of Glucan Synthase Inhibitors That Uses Germ Tube Formation in Candida Albicans as an End Point. PubMed. [Link]

  • Johnson, J. (2025). Inhibition of Fungal Enzymes Responsible for Cell Wall Formation.
  • Gentry, J., et al.
  • Grunwald, E. R., & Sorkin, M. R. (2021). Design and testing of selective inactivators against an antifungal enzyme target. PubMed. [Link]

  • Warrilow, A. G. S., et al. (2013). Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy. [Link]

  • Hoekstra, W. J., et al. (2017). Antifungal drug testing by combining minimal inhibitory concentration testing with target identification by gas chromatography–mass spectrometry.
  • Kurek, I., et al. (2025). A novel enzymatic approach for a targeted fungal growth inhibition. PMC. [Link]

  • Athanasiadis, E. I., et al. (2017). A Guide to Conquer the Biological Network Era Using Graph Theory. Frontiers in Bioengineering and Biotechnology.
  • Nguyen, P., et al. (2017). Graph Models for Biological Pathway Visualization: State of the Art and Future Challenges. Research Unit of Computer Graphics | TU Wien.
  • La, T., et al. (2022). Graphery: interactive tutorials for biological network algorithms. PMC. [Link]

  • Bioconductor. (2009). Explore biological graphs and networks using graph and Rgraphviz. Bioconductor.
  • ResearchGate. Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives.
  • Barrett-Bee, K., & Dixon, G. (1995). Ergosterol biosynthesis inhibition: a target for antifungal agents. PubMed. [Link]

  • Sisler, H. D., & Ragsdale, N. N. Sterol-inhibiting fungicides: effects on sterol biosynthesis and sites of action. AGRIS.
  • Bathini, N., et al. (2019). Design, synthesis, and antimicrobial evaluation of 1,4-dihydroindeno[1,2-c]pyrazole tethered carbohydrazide hybrids: exploring their in silico ADMET, ergosterol inhibition and ROS inducing potential. MedChemComm.
  • Karaj, M. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry.
  • Kavakcıoğlu Yardımcı, B., & Acar, Ç. (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. CABI Digital Library.
  • Al-Warhi, T., et al. (2022). Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition. MDPI. [Link]

  • Onyewu, C., et al. (2003). Ergosterol Biosynthesis Inhibitors Become Fungicidal when Combined with Calcineurin Inhibitors against Candida albicans, Candida glabrata, and Candida krusei. PMC. [Link]

Sources

Structural Complexity and Carbinol Group Analysis of Cyclohexyl(1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclohexyl(1H-imidazol-2-yl)methanol (CAS: 154773-77-0) represents a highly versatile pharmacophore and synthetic building block. Imidazole-based compounds are foundational to modern medicinal chemistry, exhibiting broad-spectrum bioactivities including antifungal, anticancer, and antibacterial properties (1). The unique topology of this molecule—comprising a lipophilic cyclohexyl ring, an amphoteric imidazole core, and a central carbinol linker—presents fascinating challenges and opportunities in stereochemistry, conformational dynamics, and coordination chemistry.

This whitepaper provides an in-depth analysis of the structural complexity of cyclohexyl(1H-imidazol-2-yl)methanol, detailing the causality behind its physicochemical behavior and establishing field-proven experimental protocols for its synthesis and characterization.

Structural Complexity: Stereochemical and Conformational Dynamics

The structural intricacies of cyclohexyl(1H-imidazol-2-yl)methanol are dictated by its three distinct functional domains interacting in three-dimensional space:

  • The Chiral Carbinol Center: The methanolic carbon is sp³ hybridized and bonded to four distinct substituents (hydroxyl, hydrogen, cyclohexyl, and imidazolyl), creating a chiral center. Consequently, the molecule exists as a pair of enantiomers. Because biological receptors are inherently chiral, these enantiomers often exhibit disparate pharmacodynamic and pharmacokinetic profiles (2). Asymmetric synthesis or chiral resolution is mandatory during drug development.

  • Cyclohexyl Ring Conformational Mapping: The cyclohexyl moiety undergoes rapid chair-chair interconversion at room temperature. However, the massive steric bulk of the (1H-imidazol-2-yl)methanol substituent dictates a strong energetic preference for the equatorial position, minimizing 1,3-diaxial steric clashes with the axial protons of the ring.

  • Imidazole Tautomerism: The 1H-imidazole ring is characterized by rapid proton exchange between the N1 and N3 atoms. This tautomeric equilibrium allows the ring to act simultaneously as a hydrogen bond donor and acceptor, heavily influencing its bioavailability and target protein binding.

G A Cyclohexyl(1H-imidazol-2-yl)methanol B Chiral Carbinol Center A->B C Cyclohexyl Ring A->C D 1H-Imidazol-2-yl Moiety A->D E Enantiomeric Resolution (Chiral Derivatization) B->E F Conformational Mapping (Equatorial Preference) C->F G Tautomeric Equilibrium (N1 ⇌ N3 Exchange) D->G

Structural analysis workflow detailing the stereochemical and conformational domains.

Carbinol Group Analysis: Hydrogen Bonding and Coordination

The central carbinol (-CHOH-) group is not merely a structural spacer; it is the electronic heart of the molecule.

  • Hydrogen Bonding Network: The carbinol hydroxyl acts as a potent hydrogen bond donor and acceptor. In the solid state and in solution, it can engage in intramolecular hydrogen bonding with the imidazole N3 nitrogen, stabilizing specific rotamers and pre-organizing the molecule for receptor binding.

  • Coordination Chemistry: Imidazole carbinols are excellent bidentate ligands for transition metals. The proximity of the hard oxygen donor (carbinol) and the borderline nitrogen donor (imidazole) enables the formation of highly stable chelate rings with metals such as Platinum(II) (3) and Manganese(I) (4). This property is heavily exploited in the design of metallopharmaceuticals and organometallic catalysts.

Physicochemical Data Summary

The following table consolidates the fundamental physicochemical parameters of the compound (2).

PropertyValue
Molecular Formula C₁₀H₁₆N₂O
Molecular Weight 180.25 g/mol
CAS Number 154773-77-0
InChI Key WLUAESWSQMVJSC-UHFFFAOYSA-N
Hydrogen Bond Donors 2 (Carbinol -OH, Imidazole -NH)
Hydrogen Bond Acceptors 2 (Carbinol -O-, Imidazole -N=)
Physical State Solid

Experimental Protocols: Synthesis and Analytical Characterization

Protocol 1: Retrosynthetic Strategy and Grignard Synthesis

A convergent retrosynthetic approach disconnects the molecule at the carbinol-cyclohexyl bond, revealing a nucleophilic cyclohexyl synthon and an electrophilic 2-formylimidazole synthon (2).

  • Causality Check: Direct addition of a Grignard reagent to 1H-imidazole-2-carbaldehyde often results in poor yields because the highly acidic imidazole N-H proton quenches the basic Grignard reagent, forming an insoluble magnesium salt. To circumvent this, the imidazole nitrogen must be temporarily masked using a protecting group (e.g., SEM-Cl) prior to the nucleophilic addition.

Step-by-Step Synthetic Methodology:

  • N-Protection: Dissolve 1H-imidazole-2-carbaldehyde in anhydrous DMF. Add 1.2 equivalents of sodium hydride (NaH) at 0°C to deprotonate the imidazole. Slowly add 1.1 equivalents of 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl). Stir for 2 hours. Extract and purify the SEM-protected aldehyde.

  • Grignard Addition: In a flame-dried flask under inert argon, dissolve the protected aldehyde in anhydrous THF. Cool to 0°C. Dropwise, add 1.5 equivalents of cyclohexylmagnesium bromide.

    • Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC); the disappearance of the UV-active aldehyde spot and the emergence of a more polar carbinol spot indicates successful conversion.

  • Quenching and Extraction: Quench the reaction carefully with saturated aqueous NH₄Cl to neutralize the magnesium alkoxide. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.

  • Deprotection: Dissolve the crude protected carbinol in ethanol and add 3M HCl. Reflux for 4 hours to cleave the SEM group. Neutralize with saturated NaHCO₃, extract, and recrystallize to yield the final product.

G A 1H-imidazole- 2-carbaldehyde B N-Protection (SEM-Cl, NaH) A->B C Grignard Addition (Cyclohexyl-MgBr) B->C D Deprotection (HCl, Reflux) C->D E Cyclohexyl(1H-imidazol- 2-yl)methanol D->E

Step-by-step synthetic workflow for Cyclohexyl(1H-imidazol-2-yl)methanol.

Protocol 2: Enantiomeric Resolution via Mosher's Ester Derivatization

Because the synthesized carbinol is a racemic mixture, chiral resolution is required to analyze the enantiomeric excess (ee).

  • Causality Check: Enantiomers cannot be distinguished in standard NMR because they possess identical electronic environments. By reacting the racemic carbinol with an enantiopure Chiral Derivatizing Agent (CDA) like (R)-Mosher's acid chloride (MTPA-Cl), the enantiomers are converted into diastereomers. Diastereomers have distinct physical properties and different NMR chemical shifts.

Step-by-Step Analytical Methodology:

  • Derivatization: Dissolve 10 mg of the racemic carbinol in 0.5 mL of deuterated pyridine (pyridine-d5) directly in an NMR tube. Pyridine acts as both the solvent and the acid scavenger.

  • Addition of CDA: Add 2 equivalents of (R)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).

  • Incubation: Shake the NMR tube gently and allow the reaction to proceed at room temperature for 30 minutes.

  • NMR Acquisition: Acquire a ¹⁹F NMR spectrum.

    • Self-Validation: The presence of two distinct singlet peaks in the ¹⁹F spectrum confirms the successful formation of the two diastereomeric esters. If only one peak is present, derivatization failed or the sample is enantiopure.

  • Quantification: Integrate the two ¹⁹F signals. The ratio of the integrals directly corresponds to the enantiomeric ratio of the original carbinol mixture.

References

  • Benchchem . "cyclohexyl(1H-imidazol-2-yl)methanol | 154773-77-0 | Benchchem". Benchchem.[2]

  • Zhang, L., et al. "Comprehensive review in current developments of imidazole-based medicinal chemistry". Medicinal Research Reviews, NIH PMC.[1]

  • ACS Publications . "Synthesis, Crystal Structure, Antitumor Activity, and DNA-Binding Properties of the New Active Platinum Compound (Bis(N-methylimidazol-2-yl)carbinol)dichloroplatinum(II)...". Inorganic Chemistry, ACS.[3]

  • Reiss, G. J., & Kunz, P. C. "Tricarbonyl[tris(1-methyl-1H-imidazol-2-yl-κN 3)methanol]manganese(I) trifluoromethanesulfonate". Acta Crystallographica, NIH PMC.[4]

Sources

Methodological & Application

Application Note: Asymmetric Synthesis and Chiral Isolation of Cyclohexyl(1H-imidazol-2-yl)methanol Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Compound: Cyclohexyl(1H-imidazol-2-yl)methanol (CAS No. 154773-77-0)

Strategic Overview & Mechanistic Rationale

Cyclohexyl(1H-imidazol-2-yl)methanol is a structurally complex chiral building block featuring a central carbinol group flanked by a cyclohexyl ring and a 1H-imidazol-2-yl moiety[1]. The imidazole scaffold is a privileged pharmacophore ubiquitous in antifungal, anticancer, and antiviral therapeutics[1]. Because the enantiomers of chiral drugs often exhibit divergent pharmacokinetic and pharmacodynamic profiles, the isolation or de novo synthesis of enantiopure (R)- and (S)-cyclohexyl(1H-imidazol-2-yl)methanol is a critical requirement for rigorous structure-activity relationship (SAR) studies[1].

A retrosynthetic analysis of this compound reveals that the most convergent disconnection occurs at the carbon-carbon bond between the cyclohexyl group and the carbinol carbon[1]. This yields two primary synthons: a nucleophilic cyclohexyl equivalent (e.g., cyclohexylmagnesium bromide) and an electrophilic 2-formylimidazole (imidazole-2-carboxaldehyde)[1]. While this Grignard addition efficiently constructs the carbon framework, it yields a racemic mixture.

To achieve enantiopurity, two parallel strategies are highly effective:

  • De Novo Asymmetric Catalysis: Oxidation of the racemate to a prochiral ketone, followed by Asymmetric Transfer Hydrogenation (ATH)[1][2].

  • Enzymatic Kinetic Resolution (EKR): Biocatalytic transesterification of the racemic alcohol using lipases[3][4].

G A Cyclohexyl(1H-imidazol-2-yl)methanol Target Compound B Strategy 1: De Novo Asymmetric Synthesis A->B C Strategy 2: Racemate Resolution A->C D Prochiral Ketone Precursor B->D F Racemic Alcohol Mixture C->F E Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH) D->E H Enantiopure (R) or (S) Alcohol E->H G Enzymatic Kinetic Resolution (EKR) via CAL-B / Vinyl Acetate F->G G->H

Strategic pathways for isolating cyclohexyl(1H-imidazol-2-yl)methanol enantiomers.

Protocol A: Asymmetric Transfer Hydrogenation (ATH)

Causality & Expert Insight: Transition metal complexes bearing chiral ligands are widely used to catalyze asymmetric transformations[1]. For the reduction of the intermediate cyclohexyl(1H-imidazol-2-yl)ketone, Ruthenium(II)-p-cymene complexes equipped with chiral diamine ligands (e.g., RuCl(p-cymene)[(R,R)-TsDPEN]) are the gold standard[2]. The rigid, chiral transition state dictated by the TsDPEN ligand ensures precise stereofacial discrimination during hydride transfer. Using a formic acid/triethylamine (TEAF) azeotrope as the hydrogen donor avoids the need for high-pressure hydrogen gas and drives the equilibrium toward the alcohol due to the irreversible release of CO₂.

Step-by-Step Methodology
  • Precursor Preparation: Oxidize the racemic cyclohexyl(1H-imidazol-2-yl)methanol using activated MnO₂ (10 equiv) in dichloromethane (DCM) at room temperature for 12 hours. Filter through Celite and concentrate to yield the prochiral ketone.

  • Catalyst Activation: In an inert glovebox, dissolve RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%) in anhydrous, degassed dichloromethane (DCM).

  • Reaction Assembly: To a Schlenk flask containing the prochiral ketone (1.0 equiv), add the catalyst solution.

  • Hydrogen Donor Addition: Slowly introduce a 5:2 mixture of formic acid/triethylamine (TEAF) (3.0 equiv of HCOOH) at 0 °C to control the initial exothermic acid-base interaction.

  • Thermal Control: Warm the reaction to 40 °C and stir for 18–24 hours under a positive pressure of nitrogen.

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate (3 × 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Silica gel, EtOAc/Hexanes) to isolate the enantiomerically enriched alcohol.

Protocol B: Enzymatic Kinetic Resolution (EKR)

Causality & Expert Insight: Biocatalysis offers a highly selective and environmentally friendly approach to producing enantiopure compounds[1]. Enzymatic kinetic resolution (EKR) utilizes lipases, such as Candida antarctica lipase B (CAL-B, commercially available immobilized as Novozym 435), which exhibit exquisite stereoselectivity[3][5]. In this protocol, vinyl acetate serves as the acyl donor. The critical advantage of vinyl acetate is that the byproduct, vinyl alcohol, rapidly tautomerizes to acetaldehyde. This tautomerization renders the transesterification thermodynamically irreversible, preventing product inhibition and driving the resolution to exactly 50% conversion (ideal for EKR)[4][5].

EKR Racemate (±)-Alcohol Racemate Enzyme CAL-B (Novozym 435) + Vinyl Acetate Racemate->Enzyme R_Acetate (R)-Acetate (Acylated) Enzyme->R_Acetate Fast S_Alcohol (S)-Alcohol (Unreacted) Enzyme->S_Alcohol Slow Hydrolysis Chemical Hydrolysis R_Acetate->Hydrolysis R_Alcohol (R)-Alcohol Hydrolysis->R_Alcohol

Enzymatic Kinetic Resolution (EKR) workflow using CAL-B for enantiomeric separation.

Step-by-Step Methodology
  • Substrate Dissolution: Dissolve racemic cyclohexyl(1H-imidazol-2-yl)methanol (10 mmol) in anhydrous toluene (50 mL) in a round-bottom flask. Note: N-protection of the imidazole ring (e.g., with a Boc group) may be required if the free amine interferes with the lipase active site, though CAL-B often tolerates free imidazoles[6].

  • Reagent Addition: Add vinyl acetate (30 mmol, 3.0 equiv) as the irreversible acyl donor[4][5].

  • Enzyme Loading: Add immobilized CAL-B (Novozym 435, 10% w/w relative to the substrate)[5][6].

  • Incubation: Place the flask in an orbital shaker at 250 rpm and maintain a strict temperature of 30 °C[5].

  • Reaction Monitoring: Monitor the reaction via chiral HPLC (see Section 4). Terminate the reaction when the conversion reaches exactly 50% (typically 8–12 hours) to ensure maximum enantiomeric excess (ee) for both the unreacted alcohol and the formed acetate[5].

  • Enzyme Recovery: Filter the mixture through a sintered glass funnel to remove the immobilized enzyme. Wash the enzyme beads with ethyl acetate; the enzyme can be dried and reused for up to 5 cycles.

  • Separation: Concentrate the filtrate and separate the highly polar unreacted (S)-alcohol from the less polar (R)-acetate using silica gel flash chromatography (gradient elution: 10-30% EtOAc in Hexanes)[5].

  • Hydrolysis (Optional): To recover the (R)-alcohol, hydrolyze the (R)-acetate using K₂CO₃ in Methanol/Water for 2 hours at room temperature, followed by standard extraction.

Analytical Validation & Data Presentation

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers[1]. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are particularly effective for this compound class[1][5].

Additionally, Chiral NMR spectroscopy utilizing chiral derivatizing agents (e.g., Mosher's acid chloride) can be employed to form diastereomeric complexes. The integration of distinct NMR signals allows for orthogonal quantification of the enantiomeric excess (ee)[1].

Table 1: Standardized Chiral HPLC Parameters for Enantiomeric Purity
ParameterSpecification / Condition
Column Chiralpak IC or Chiralcel OD-H (250 x 4.6 mm, 5.0 μm)[1][5]
Mobile Phase A 0.05% Trifluoroacetic acid (TFA) in Ultra-Pure Water[5]
Mobile Phase B n-Hexane : Isopropanol (80:20 v/v)[5]
Flow Rate 1.0 mL / min[5]
Temperature 25 °C (Thermostated column compartment)[5]
Detection UV Absorbance at 220 nm and 254 nm[5]
Sample Concentration 0.5 mg/mL in Ethanol[5]
Expected Retention (Alcohol) ~ 9.9 min (Enantiomer 1), ~ 11.4 min (Enantiomer 2)[5]
Expected Retention (Acetate) ~ 6.2 min (Enantiomer 1), ~ 7.5 min (Enantiomer 2)

Note: Baseline resolution (Rs > 1.5) must be verified using a racemic standard prior to analyzing the kinetically resolved or asymmetrically synthesized samples.

References

  • ResearchGate. Solid Phase Synthesis of Benzimidazole Ketones and Benzimidazole Chalcones under Solvent-Free Conditions. Retrieved from[Link]

  • CORE. Iridium-Catalyzed Asymmetric Hydrogenation: Development of New N,P Ligands and Hydrogenation of Alkenyl Boronic Esters. Retrieved from [Link]

  • Tamil Nadu Government Portal. p-cymene complexes containing esters of chiral d/l-phenylalanine derived aroylthiourea ligands for enantioselective reduction. Retrieved from [Link]

  • Beilstein Journals. Supporting Information for Achiral bis-imine in combination with CoCl2: A remarkable effect on enantioselectivity of lipase-mediated resolution. Retrieved from [Link]

  • ResearchGate. Lipase-Catalyzed Kinetic Resolution of Novel Antifungal N-Substituted Benzimidazole Derivatives. Retrieved from[Link]

Sources

A Robust, Validated HPLC Method for the Quantification of Cyclohexyl(1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of cyclohexyl(1H-imidazol-2-yl)methanol. The analyte, a key chemical entity featuring a chiral center and an ionizable imidazole group, presents unique challenges for chromatographic analysis.[1] This guide provides a comprehensive walkthrough of the method development strategy, from initial parameter selection to fine-tuning for optimal performance. The final isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer at a controlled pH, ensuring excellent peak symmetry and resolution. The method was rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating exceptional linearity, accuracy, precision, and robustness.[2][3][4] This document serves as a complete protocol for researchers, quality control analysts, and drug development professionals requiring reliable quantification of this compound.

Introduction

Cyclohexyl(1H-imidazol-2-yl)methanol is an organic compound of significant interest in pharmaceutical development and chemical synthesis. Its structure is characterized by three key features: a non-polar cyclohexyl group, a polar hydroxyl group, and a basic imidazole ring. A critical structural aspect is the presence of a chiral center at the carbinol carbon, which means the compound exists as a pair of enantiomers.[1] These enantiomers may exhibit different pharmacological and toxicological profiles, making their accurate quantification essential.[5]

The development of a reliable analytical method is paramount for quality control in manufacturing, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and reproducibility.[6] However, the mixed polarity and ionizable nature of the target analyte require a carefully considered method development strategy. This note explains the causality behind our experimental choices, grounding the protocol in fundamental chromatographic principles to deliver a trustworthy and scientifically sound method.

Part 1: Method Development Strategy

The primary goal was to develop a method that provides a sharp, symmetric, and well-retained peak for cyclohexyl(1H-imidazol-2-yl)methanol. Our approach is rooted in understanding the analyte's physicochemical properties to logically select and optimize the chromatographic parameters.

Analyte Physicochemical Characterization
  • Structure: C₁₀H₁₆N₂O

  • Molecular Weight: 180.25 g/mol [1]

  • Key Features:

    • Hydrophobicity: The cyclohexyl group provides significant non-polar character, making the molecule suitable for reversed-phase chromatography where it can interact with a hydrophobic stationary phase.[7]

    • Polarity & Ionization: The imidazole ring contains a basic nitrogen atom, making the molecule's overall charge and polarity dependent on the mobile phase pH. The hydroxyl group adds to the molecule's polarity.

    • UV Absorbance: The imidazole ring acts as a chromophore, allowing for straightforward UV detection. Imidazole derivatives are commonly detected at wavelengths between 210 nm and 230 nm.[5][8]

Rationale for Chromatographic System Selection
  • Mode: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) was selected. This mode is ideal for separating molecules with significant hydrophobic regions.[7] The retention of cyclohexyl(1H-imidazol-2-yl)methanol can be readily controlled by adjusting the ratio of an organic solvent and an aqueous buffer in the mobile phase.[7]

  • Stationary Phase: A C18 (octadecylsilane) column was chosen as the primary candidate. C18 columns are the most common and robust type of reversed-phase column, offering a high degree of hydrophobicity that is well-suited for retaining the cyclohexyl moiety of the analyte.

  • Mobile Phase:

    • Organic Modifier: Acetonitrile (ACN) was chosen over methanol. ACN typically provides lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.

    • Aqueous Component & pH Control: A buffered aqueous phase is critical. The basic imidazole group can interact with residual silanols on the silica-based stationary phase, leading to poor peak shape (tailing).[9] By using a buffer to maintain a low pH (e.g., pH 2.5-3.5), the imidazole ring is protonated. This ensures a consistent positive charge on the analyte and suppresses the ionization of silanol groups on the stationary phase, dramatically improving peak symmetry.[9] A potassium phosphate buffer is an excellent choice for this pH range.

  • Detection: A UV detector set to 220 nm was selected as a starting point, which is a common wavelength for detecting imidazole-containing compounds and offers a good balance of sensitivity and selectivity.[5]

Part 2: Experimental Protocol: Method Optimization

The following protocol outlines a systematic approach to refining the initial HPLC conditions to achieve the desired chromatographic performance.

Workflow for HPLC Method Optimization

G cluster_0 Phase 1: Initial Scoping cluster_1 Phase 2: Isocratic Optimization cluster_2 Phase 3: Finalization A Select Column & Mobile Phase (C18, ACN/Buffer pH 3.0) B Perform Gradient Run (5% to 95% ACN) A->B C Determine Elution %ACN & Estimate Isocratic Conditions B->C D Optimize %ACN for Retention Time (k = 2-10) C->D E Fine-Tune Buffer pH for Peak Symmetry (As < 1.5) D->E F Adjust Column Temperature (e.g., 30-40°C) for Efficiency E->F G Confirm System Suitability (Tailing, Plates, RSD) F->G H Final Optimized Method G->H G cluster_0 Core Performance Characteristics cluster_1 Sensitivity & Reliability cluster_2 Final Assessment A Specificity (Peak Purity, Placebo Inj.) B Linearity & Range (5 Levels, r² > 0.999) A->B C Accuracy (Spike Recovery @ 3 Levels) B->C D Precision (Repeatability & Intermediate) C->D E LOD & LOQ (S/N Ratio or STEYX/Slope) D->E F Robustness (Vary pH, %ACN, Flow Rate) D->F G Compile Validation Report E->G F->G H Method Approved G->H

Sources

Preparation of Cyclohexyl(1H-imidazol-2-yl)methanol Solutions for Cell Culture Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Imidazole-Based Compounds

Cyclohexyl(1H-imidazol-2-yl)methanol is a small molecule belonging to the diverse and pharmacologically significant class of imidazole derivatives. The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and ability to engage in various non-covalent interactions allow imidazole-containing compounds to target a wide array of biological macromolecules with high affinity and specificity. Derivatives of imidazole have demonstrated a remarkable breadth of bioactivities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[1] The incorporation of a cyclohexyl group introduces lipophilicity, which can enhance membrane permeability and modulate the compound's pharmacokinetic and pharmacodynamic profile.

This guide provides a comprehensive framework for the preparation and handling of cyclohexyl(1H-imidazol-2-yl)methanol solutions intended for in vitro cell culture screening. Adherence to these protocols is crucial for ensuring the reproducibility and accuracy of experimental results.

Physicochemical Properties and Preliminary Considerations

A thorough understanding of the physicochemical properties of cyclohexyl(1H-imidazol-2-yl)methanol is fundamental to the design of robust experimental protocols.

PropertyValueSource/Note
Molecular Formula C₁₀H₁₆N₂OBenchchem[2]
Molecular Weight 180.25 g/mol Benchchem[2]
CAS Number 154773-77-0Benchchem[2]
Appearance SolidBenchchem[2]
Chirality Contains a chiral centerBenchchem[2]
Predicted Solubility Likely soluble in organic solvents such as DMSO and ethanol; low solubility in water.Based on general properties of similar heterocyclic compounds.[3]

Expert Insight: The presence of a chiral center is a critical consideration. The biological activity of enantiomers can differ significantly. For initial screening, it is essential to know whether the supplied compound is a racemic mixture or a specific enantiomer. If it is a racemate, follow-up studies with the individual enantiomers may be warranted.

Protocol I: Preparation of a High-Concentration Stock Solution

The preparation of a high-concentration stock solution in an appropriate solvent is the first and most critical step in preparing a compound for cell-based assays. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose due to its broad solubilizing capacity and miscibility with aqueous cell culture media.

Causality Behind Solvent Choice: DMSO is a polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[4] Its use minimizes the risk of compound precipitation upon dilution into aqueous media, a common pitfall that can lead to erroneous dose-response data. However, it is important to note that DMSO can exhibit cytotoxicity at higher concentrations (typically >0.5% v/v in most cell lines).[5] Therefore, the final concentration of DMSO in the cell culture medium should be kept to a minimum, ideally below 0.1% (v/v).

Materials:
  • Cyclohexyl(1H-imidazol-2-yl)methanol powder

  • Anhydrous, sterile-filtered DMSO (cell culture grade)

  • Sterile, amber-colored microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

Step-by-Step Methodology:
  • Mass Calculation: To prepare a 10 mM stock solution, calculate the required mass of the compound using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x (1 L / 1000 mL) x 180.25 g/mol x (1000 mg / 1 g) = 1.8025 mg

  • Weighing the Compound:

    • Tare a sterile amber microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the calculated mass of cyclohexyl(1H-imidazol-2-yl)methanol powder into the tube. For small quantities, it is advisable to prepare the stock solution directly in the vial provided by the supplier to avoid loss of material during transfer.

  • Dissolution:

    • Add the calculated volume of anhydrous, sterile DMSO to the tube containing the compound.

    • Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution, but the temperature sensitivity of the compound should be considered. Visually inspect the solution against a light source to ensure no particulates are present.

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber-colored microcentrifuge tubes.[6]

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term storage, protected from light.

Workflow for Stock Solution Preparation

G cluster_prep Stock Solution Preparation calc 1. Calculate Mass (e.g., for 10 mM) weigh 2. Weigh Compound (in amber vial) calc->weigh Mass value dissolve 3. Dissolve in DMSO (Vortex/Warm if needed) weigh->dissolve Weighed compound aliquot 4. Aliquot (Single-use volumes) dissolve->aliquot Concentrated stock store 5. Store (-20°C or -80°C, protected from light) aliquot->store Labeled aliquots

Caption: Workflow for preparing a concentrated stock solution.

Protocol II: Preparation of Working Solutions for Cell Culture Screening

Working solutions are prepared by diluting the high-concentration stock solution into the appropriate cell culture medium. This step must be performed with precision to ensure accurate final concentrations in the screening assay.

Materials:
  • 10 mM stock solution of cyclohexyl(1H-imidazol-2-yl)methanol in DMSO

  • Sterile, complete cell culture medium (e.g., DMEM or RPMI-1640, supplemented with serum and antibiotics as required for the specific cell line)

  • Sterile microcentrifuge tubes or 96-well plates

  • Calibrated micropipettes and sterile tips

Step-by-Step Methodology:
  • Thawing the Stock Solution:

    • Remove one aliquot of the 10 mM stock solution from the freezer and thaw it at room temperature.

    • Once thawed, briefly centrifuge the tube to collect the solution at the bottom.

  • Serial Dilution:

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your screening assay. It is advisable to prepare intermediate dilutions to ensure accuracy.

    • Crucially, ensure that the final concentration of DMSO in the wells containing cells does not exceed a non-toxic level (typically <0.1% v/v). [7]

    Example Dilution Scheme for a 96-well plate assay: a. Prepare a 2X final concentration working solution for each desired concentration. For instance, to achieve a final concentration of 10 µM in the well, prepare a 20 µM working solution in cell culture medium. b. To a sterile tube, add 2 µL of the 10 mM stock solution to 998 µL of cell culture medium to create a 20 µM working solution. This results in a DMSO concentration of 0.2%. c. When you add an equal volume of this working solution to the cells in the assay plate (e.g., 100 µL of working solution to 100 µL of cells in medium), the final concentration of the compound will be 10 µM, and the final DMSO concentration will be a well-tolerated 0.1%.

  • Vehicle Control:

    • Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of the test compound. This is essential to account for any effects of the solvent on cell viability or the assay readout.

  • Application to Cells:

    • Add the prepared working solutions (and vehicle control) to the appropriate wells of your cell culture plate.

    • Mix gently by tapping the plate or using an orbital shaker.

    • Incubate the cells for the desired experimental duration.

Logical Flow of Solution Preparation for Screening

G cluster_workflow Screening Solution Workflow stock Frozen Stock (10 mM in DMSO) thaw Thaw & Centrifuge stock->thaw intermediate Intermediate Dilution (e.g., 20 µM in Medium) thaw->intermediate Dilute in medium assay_plate Assay Plate (Cells in Medium) intermediate->assay_plate Add to cells final Final Concentration (e.g., 10 µM in Well) Final DMSO < 0.1% assay_plate->final Final Dilution

Caption: From concentrated stock to final assay concentration.

Application Notes: Best Practices and Scientific Rationale

  • Solubility Determination: While cyclohexyl(1H-imidazol-2-yl)methanol is predicted to be soluble in DMSO, its maximum solubility is unknown. If a higher stock concentration is required, or if precipitation is observed, an empirical solubility test is recommended. This can be done by preparing serial dilutions of the compound in DMSO and observing for any precipitate, or by using techniques like nephelometry.[8]

  • Stability in Solution: The stability of imidazole derivatives in solution can be influenced by factors such as pH, temperature, and light exposure. For cyclohexyl(1H-imidazol-2-yl)methanol, it is recommended to use freshly prepared working solutions. If storage of aqueous working solutions is necessary, it should be for a short duration at 4°C, and a stability study should be conducted to ensure the compound's integrity over that period. Long-term storage of stock solutions in DMSO at -20°C or -80°C is generally acceptable for most small molecules.[6][9]

  • Cytotoxicity Considerations: Imidazole-based compounds have a wide range of cytotoxic potentials, with IC50 values reported from nanomolar to high micromolar ranges depending on the specific derivative and cell line.[2][10] It is therefore advisable to perform a dose-response experiment over a broad range of concentrations (e.g., from 1 nM to 100 µM) in your initial screening to determine the cytotoxic profile of cyclohexyl(1H-imidazol-2-yl)methanol in your specific cell model.

  • Quality Control: Always use high-purity, anhydrous, and sterile-filtered solvents to prevent contamination and compound degradation. Ensure that all pipettes and balances are properly calibrated to maintain accuracy in concentration calculations.

By adhering to these detailed protocols and considering the underlying scientific principles, researchers can confidently prepare cyclohexyl(1H-imidazol-2-yl)methanol solutions for cell culture screening, thereby generating reliable and reproducible data in their drug discovery efforts.

References

  • Al-Ostoot, F. H., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 29(19), 4484. Available at: [Link]

  • Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103037. Available at: [Link]

  • Fernandes, C., et al. (2020). Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein. Nanoscale, 12(33), 17356–17368. Available at: [Link]

  • ResearchGate. (n.d.). In vitro cytotoxicity of nine compounds in the normal cell line L-02. Retrieved from [Link]

  • Cold Spring Harbor Protocols. (2006). Stock Solutions. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved from [Link]

  • RSC Publishing. (n.d.). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. Retrieved from [Link]

  • Cheng, Y., et al. (2006). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 11(3), 278-284. Available at: [Link]

  • AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. Retrieved from [Link]

  • Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. Available at: [Link]

  • ResearchGate. (n.d.). Solubility of Imidazoles in Alcohols. Retrieved from [Link]

  • NextSDS. (n.d.). (1-(2-cyclohexylethyl)-1H-benzo[d]imidazol-2-yl)methanol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Cyclohexylethanol (CAS 1193-81-3). Retrieved from [Link]

  • PMC. (n.d.). Experimental and in silico insights: interaction of dimethyl sulphoxide with 1-hexyl-2-methyl imidazolium bromide/1-octyl-2-methyl imidazolium bromide at different temperatures. Retrieved from [Link]

  • MDPI. (n.d.). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Retrieved from [Link]

Sources

High-Resolution Mass Spectrometry (HRMS) Characterization Protocols for Cyclohexyl(1H-imidazol-2-yl)methanol Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: DMPK Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary & Strategic Rationale

As a Senior Application Scientist, I approach the metabolic profiling of cyclohexyl(1H-imidazol-2-yl)methanol (CAS: 154773-77-0) by first analyzing its structural liabilities. The molecule features three distinct domains: a basic 1H-imidazole ring, a chiral carbinol center, and a lipophilic cyclohexyl moiety[1].

Identifying the metabolic "soft spots" of this compound is critical for optimizing its pharmacokinetic (PK) profile and mitigating potential idiosyncratic toxicities[2]. Imidazole-containing compounds are known to act as both substrates and potent reversible inhibitors of Cytochrome P450 (CYP) enzymes. Therefore, our analytical strategy must account for Phase I aliphatic hydroxylation (target: cyclohexyl ring), carbinol oxidation, and Phase II conjugation.

To achieve unambiguous structural elucidation, we employ High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC). The protocol below is designed as a self-validating system, ensuring that every detected mass shift can be causally linked to a specific biotransformation through logical MS/MS fragmentation analysis.

Proposed Biotransformation Pathways

Before initiating in vitro incubations, it is imperative to map the predicted metabolic space. The diagram below illustrates the primary Phase I and Phase II pathways targeted in this protocol.

G Parent Cyclohexyl(1H-imidazol-2-yl)methanol [M+H]+ 181.13 Hydroxylated Hydroxy-Metabolite [M+H]+ 197.13 (Cyclohexyl Oxidation) Parent->Hydroxylated CYP450 (Phase I) Ketone Ketone Metabolite [M+H]+ 179.12 (Carbinol Oxidation) Parent->Ketone CYP450 / ADH Glucuronide O-Glucuronide [M+H]+ 357.16 (Phase II Conjugation) Parent->Glucuronide UGT (Phase II) Hydroxylated->Glucuronide UGT (Phase II)

Proposed Phase I and Phase II metabolic pathways for cyclohexyl(1H-imidazol-2-yl)methanol.

Experimental Protocols

In Vitro Microsomal Incubation (Phase I & II)

We utilize pooled Human Liver Microsomes (HLM) as they provide a robust, enriched source of CYP and Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes[3].

Causality of Reagents: UGT enzymes are located on the luminal side of the microsomal endoplasmic reticulum. Without a pore-forming agent, the highly polar cofactor UDPGA cannot reach the active site. Therefore, alamethicin is strictly required to permeabilize the vesicles.

Step-by-Step Procedure:

  • Matrix Preparation: Prepare a 10 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mg/mL pooled HLM[3].

  • Phase II Activation: Add 25 µg/mL alamethicin and incubate on ice for 15 minutes to ensure full membrane permeabilization.

  • Pre-incubation: Transfer the mixture to a 37 °C water bath for 5 minutes.

  • Reaction Initiation: Initiate the biotransformation by adding cofactors: 1 mM NADPH (for CYP450 activity) and 2 mM UDP-glucuronic acid (UDPGA, for UGT activity)[4].

  • Incubation & Sampling: Incubate the mixture at 37 °C. Extract 100 µL aliquots at exactly 0 minutes (Control) and 60 minutes[5].

  • Quenching: Immediately quench the extracted aliquots by adding 300 µL (3 volumes) of ice-cold acetonitrile (ACN). Rationale: ACN rapidly denatures microsomal proteins while maintaining high extraction recovery for both the lipophilic parent and polar glucuronide metabolites[6].

  • Clarification: Vortex for 2 minutes and centrifuge at 21,000 × g for 10 minutes at 4 °C[6]. Transfer the supernatant to an autosampler vial.

LC-HRMS/MS Analytical Method

The analytical method utilizes Information Dependent Acquisition (IDA) to capture high-resolution full scans and trigger MS/MS selectively on emerging metabolites[5].

  • Chromatography: A sub-2 µm C18 column (e.g., 2.1 × 100 mm, 1.7 µm) is mandatory. Rationale: Aliphatic hydroxylation of the cyclohexyl ring will yield multiple structural isomers (axial vs. equatorial positions). High peak capacity and a shallow gradient (5% to 95% B over 15 minutes) are required to chromatographically resolve these isobars[2].

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in ACN. The acidic modifier ensures complete protonation of the basic imidazole nitrogen (pKa ~7), maximizing ESI+ sensitivity.

  • Mass Spectrometry: Operate the Orbitrap or Q-TOF in ESI+ mode. Maintain a mass resolution of >70,000 FWHM to ensure mass accuracy is kept strictly < 5 ppm, which is critical for distinguishing true metabolites from isobaric matrix interferences[3].

Data Processing & Structural Elucidation Logic

The true expertise in metabolite identification lies in decoding the MS/MS fragmentation causality. Mass Defect Filtering (MDF) should be applied around the parent compound's exact mass (180.1263 Da) to isolate drug-related material from the endogenous HLM background.

Fragmentation Logic of the Parent Compound: The protonated parent molecule ([M+H]+ 181.1335) exhibits three primary diagnostic pathways:

  • Neutral Loss of Water (-18.0106 Da): Yields m/z 163.1229, driven by the elimination of the carbinol hydroxyl group, forming a stabilized conjugated alkene.

  • Carbinol-Cyclohexyl Cleavage: Yields the imidazole-carbinol cation at m/z 97.0402 . Because the imidazole ring is highly basic, it retains the charge during Collision-Induced Dissociation (CID).

  • Carbinol-Imidazole Cleavage: Yields the cyclohexyl-carbinol cation at m/z 113.0966.

Metabolite Assignment Rules:

  • Cyclohexyl Hydroxylation (+15.9949 Da): If the intact mass shifts to 197.1285, but the MS/MS spectrum still contains the pristine m/z 97.0402 fragment, the oxidation must be localized to the cyclohexyl ring.

  • Ketone Formation (-2.0157 Da): Oxidation of the carbinol to a ketone shifts the parent to 179.1179. The diagnostic m/z 97 fragment will shift to m/z 95.0245 (imidazole-carbonyl cation), and the characteristic neutral loss of H2O will be completely abolished.

  • Glucuronidation (+176.0321 Da): Phase II O-glucuronides are easily identified by a highly characteristic neutral loss of 176 Da during MS/MS, reverting the mass back to the aglycone[4].

Quantitative Data & Diagnostic Fragment Summary

The following table summarizes the theoretical exact masses and diagnostic MS/MS fragments used to validate the identity of the expected metabolites.

MetaboliteBiotransformation PathwayElemental Formula (Neutral)Theoretical Exact Mass [M+H]+Mass Shift (Da)Diagnostic MS/MS Fragments (m/z)
Parent N/AC₁₀H₁₆N₂O181.13350.0000163.12, 113.10, 97.04
M1 (Isobars) Phase I: Aliphatic Hydroxylation (Cyclohexyl)C₁₀H₁₆N₂O₂197.1285+15.9950179.11, 113.10, 97.04
M2 Phase I: Carbinol Oxidation (Ketone)C₁₀H₁₄N₂O179.1179-2.015695.02 , 83.08
M3 Phase II: O-GlucuronidationC₁₆H₂₄N₂O₇357.1656+176.0321181.13 (Aglycone), 163.12, 97.04

References

  • Benchchem. Overview of Structural Complexity and Stereochemical Considerations in Cyclohexyl(1H-imidazol-2-yl)methanol.[1] URL:

  • Creative Biolabs. Metabolite Profiling & Identification.[3] URL:

  • National Institutes of Health (PMC). Rapid LC-MS Drug Metabolite Profiling Using Microsomal Enzyme Bioreactors in a Parallel Processing Format.[4] URL:

  • Bienta. In Vitro Metabolite Profiling and Structure Identification.[5] URL:

  • ACS Publications. A New Workflow for Drug Metabolite Profiling by Utilizing Advanced Tribrid Mass Spectrometry and Data-Processing Techniques.[6] URL:

  • Spectroscopy Online. Metabolite Profiling Applications in Early Drug Discovery.[2] URL:

Sources

Preclinical Application Note: In Vivo Dosing and Administration Protocols for Cyclohexyl(1H-imidazol-2-yl)methanol in Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

Cyclohexyl(1H-imidazol-2-yl)methanol (CAS: 154773-77-0) is an investigational small molecule featuring a central carbinol group that bridges a lipophilic cyclohexyl ring and a 1H-imidazol-2-yl moiety[1]. The imidazole scaffold is a highly privileged pharmacophore in drug discovery, serving as the structural foundation for numerous antifungal, antibacterial, anticancer, and anti-inflammatory therapeutics[2].

Because this compound possesses a chiral center at the methanolic carbon, it exists as a pair of enantiomers that may exhibit distinct pharmacokinetic (PK) and pharmacodynamic (PD) profiles[1]. A critical challenge in evaluating novel imidazole derivatives in vivo is balancing their inherent lipophilicity with the need for systemic bioavailability, while simultaneously monitoring for potential hepatotoxicity driven by cytochrome P450 (CYP450) interactions[3]. This application note outlines a self-validating, causality-driven framework for formulating and dosing this compound in murine models.

Physicochemical Profiling & Formulation Strategy

The rational design of an in vivo formulation must account for the compound's molecular weight (180.25 g/mol ) and its hydrophobic nature[1]. While Dimethyl Sulfoxide (DMSO) is frequently used to dissolve lipophilic compounds, exceeding 5–10% DMSO in mice can induce localized tissue necrosis, hemolysis, and behavioral artifacts that confound efficacy data.

The Causality of Vehicle Selection: To overcome solubility limits without inducing solvent toxicity, we recommend utilizing 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD forms a host-guest inclusion complex with the hydrophobic cyclohexyl ring of the compound. This encapsulation shields the lipophilic moiety from the aqueous environment while leaving the polar imidazole nitrogen accessible, thereby dramatically enhancing systemic absorption and bioavailability[4].

Table 1: Standardized Formulation Matrix for Imidazole Derivatives
ComponentConcentrationFunction in FormulationExperimental Rationale
Cyclohexyl(1H-imidazol-2-yl)methanol 1 - 10 mg/mLActive Pharmaceutical IngredientTarget concentration depends on IV vs. PO dosing.
DMSO 5% (v/v)Primary SolubilizerWets the crystalline powder; kept ≤5% to prevent murine toxicity.
HP-β-CD 20% (w/v)Complexing AgentEnhances aqueous solubility and prevents precipitation in the bloodstream.
0.9% Saline Q.S. to 100%Aqueous DiluentMaintains isotonicity for physiological compatibility during IV/PO administration.

Mechanistic Workflow & Systemic Distribution

G Compound cyclohexyl(1H-imidazol-2-yl)methanol (Investigational Imidazole) Formulation Vehicle: 20% HP-β-CD in Saline (Solubility & Bioavailability Enhancement) Compound->Formulation Admin In Vivo Administration (Mice: C57BL/6 or CD-1) Formulation->Admin PO Oral Gavage (PO) Max Vol: 10 mL/kg Admin->PO IV Tail Vein Injection (IV) Max Vol: 5 mL/kg Admin->IV Distribution Systemic Circulation & Tissue Distribution PO->Distribution Hepatic First-Pass IV->Distribution Direct Target Target Interaction (e.g., Fungal CYP51 or Tumor Kinases) Distribution->Target Toxicity Off-Target Effects (Mammalian CYP450 Inhibition / Hepatotoxicity) Distribution->Toxicity

Preclinical workflow and pharmacokinetic distribution model for cyclohexyl(1H-imidazol-2-yl)methanol.

In Vivo Experimental Protocols

Protocol A: Formulation Preparation (Self-Validating System)

To ensure the compound does not precipitate out of solution upon injection, the formulation must be optically clear and thermodynamically stable.

  • Weigh the required mass of cyclohexyl(1H-imidazol-2-yl)methanol into a sterile glass vial.

  • Add 5% (v/v) DMSO and vortex vigorously for 60 seconds to completely wet and dissolve the compound.

  • Gradually add a pre-mixed solution of 20% (w/v) HP-β-CD in 0.9% sterile saline while continuously vortexing.

  • Sonicate the mixture in a water bath at 37°C for 15–20 minutes until the solution is entirely transparent.

  • Validation Step: Filter the solution through a 0.22 µm PTFE syringe filter. Analyze a 10 µL aliquot via HPLC before and after filtration to confirm that no active compound was lost to precipitation.

Protocol B: Pharmacokinetic (PK) Profiling (IV vs. PO)

Objective: Determine absolute bioavailability (F%) and elimination half-life. Imidazole derivatives routinely undergo extensive hepatic first-pass metabolism, making PO vs. IV comparisons critical[5].

  • Animal Preparation: Utilize 8–10 week old male CD-1 or C57BL/6 mice. Fast the PO cohort for 12 hours prior to dosing to standardize gastric emptying and absorption rates. Water should remain available ad libitum.

  • Intravenous (IV) Administration:

    • Dose: 2–5 mg/kg.

    • Route: Lateral tail vein using a 27G needle.

    • Constraint: Do not exceed a bolus volume of 5 mL/kg to prevent volume overload and acute hypertension.

  • Per Os (PO) Administration:

    • Dose: 10–50 mg/kg.

    • Route: Oral gavage using a 20G reusable stainless-steel feeding needle with a ball tip.

    • Constraint: Maximum volume of 10 mL/kg.

  • Serial Sampling & Bioanalysis:

    • Collect 20 µL of blood via submandibular venipuncture at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Extract plasma and quantify compound concentrations via LC-MS/MS.

Protocol C: Maximum Tolerated Dose (MTD) & Hepatotoxicity Screening

Causality of Toxicity: The unhindered nitrogen (N3) of the imidazole ring is highly reactive and coordinates with the heme iron of cytochrome P450 enzymes[3]. While this mechanism is responsible for inhibiting fungal CYP51 (ergosterol synthesis), it can also competitively inhibit mammalian hepatic CYPs, leading to drug-induced liver injury (DILI).

  • Dose Escalation: Administer escalating PO doses (50, 100, 200 mg/kg) to separate cohorts of 3 mice each.

  • Clinical Observation: Monitor animals twice daily for 7 days. Assess for signs of distress, including piloerection, lethargy, hunched posture, and weight loss (>15% triggers humane endpoint).

  • Biochemical Validation: At study termination (Day 7), collect serum to quantify Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). Excisional liver weights must be recorded, and tissues should be fixed in 10% formalin for H&E staining to evaluate potential centrilobular necrosis.

Table 2: Anticipated PK Parameters for Small-Molecule Imidazoles

(Note: Values represent generalized ranges for lipophilic imidazole scaffolds in murine models and must be empirically derived for cyclohexyl(1H-imidazol-2-yl)methanol).

PK ParameterIntravenous (IV)Oral (PO)Biological Implication
Cmax Immediate (Bolus)1 - 3 hours (Tmax)Indicates rate of gastrointestinal absorption.
Half-life (t1/2) 1.5 - 4.0 hours2.0 - 5.0 hoursDictates dosing frequency for efficacy models (e.g., BID vs QD).
Clearance (Cl) 15 - 40 mL/min/kgN/AHigh clearance suggests rapid hepatic metabolism.
Bioavailability (F%) 100%20% - 60%Dependent on the success of the HP-β-CD inclusion complex.

References

  • Weekly Treatment of 2-Hydroxypropyl-β-cyclodextrin Improves Intracellular Cholesterol Levels in LDL Receptor Knockout Mice. MDPI.[Link]

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. National Institutes of Health (PMC).[Link]

  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Taylor & Francis.[Link]

  • Imidazole as a Promising Medicinal Scaffold. Dove Medical Press.[Link]

Sources

crystallization techniques for solid-state analysis of cyclohexyl(1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Crystallization and Solid-State Characterization of Cyclohexyl(1H-imidazol-2-yl)methanol

Executive Summary & Structural Causality

Cyclohexyl(1H-imidazol-2-yl)methanol (CAS: 154773-77-0) is a structurally complex molecule featuring a central carbinol group flanked by a lipophilic cyclohexyl ring and a polar 1H-imidazol-2-yl ring[1]. The presence of a chiral center at the methanolic carbon means the compound exists as enantiomers, necessitating rigorous stereochemical characterization during drug development[1].

The solid-state behavior of this compound is entirely dictated by its hydrogen-bonding topology. The imidazole ring acts simultaneously as a hydrogen bond donor (via the N-H group) and an acceptor (via the lone pair on the non-protonated nitrogen), while the hydroxyl group is a potent donor and acceptor[1]. Because the choice of solid-state form profoundly impacts the solubility, stability, and bioavailability of an active pharmaceutical ingredient (API)[2], controlling the crystallization environment is critical. Protic solvents will compete for these hydrogen-bonding sites, whereas aprotic solvents will force the API to self-associate, driving the formation of different polymorphic or solvated states[3].

Solid-State Analysis Workflow

G API Cyclohexyl(1H-imidazol-2-yl)methanol (Chiral API) Solvent Solvent Selection & Supersaturation API->Solvent Evap Slow Evaporation (Thermodynamic) Solvent->Evap High Solubility Protic/Aprotic Anti Anti-Solvent Addition (Kinetic) Solvent->Anti Miscible Anti-Solvent Rapid Crash-out SCXRD Single-Crystal XRD (Absolute Stereochemistry) Evap->SCXRD High-Quality Crystal Thermal DSC / TGA (Solvates & Melting) Evap->Thermal PXRD Powder XRD (Phase Purity & Polymorphs) Anti->PXRD Bulk Powder Anti->Thermal

Workflow for crystallization and solid-state analysis of cyclohexyl(1H-imidazol-2-yl)methanol.

Physicochemical Profiling and Solvent Selection

The causality behind polymorph screening lies in manipulating the thermodynamic and kinetic pathways of nucleation. By altering the dielectric constant and hydrogen-bonding capacity of the solvent, we can selectively stabilize specific crystal lattices.

Table 1: Solvent Systems and Mechanistic Outcomes for Crystallization

Solvent SystemDielectric Constant (ε)H-Bonding NatureExpected Crystallization OutcomeCausality / Mechanism
Methanol / Water HighProtic (Strong Donor/Acceptor)Hydrates / SolvatesSolvents compete with API-API H-bonding, integrating into the crystal lattice to satisfy the imidazole/hydroxyl sites.
Ethyl Acetate / Hexane Low-MediumAprotic (Acceptor only)Thermodynamically stable polymorphLack of solvent H-bond donors forces API-API intermolecular H-bonding, minimizing free energy.
Acetone / Heptane Medium to LowAprotic (Anti-solvent)Metastable polymorphs (Kinetic)Rapid supersaturation generation forces kinetic nucleation before the system can reach thermodynamic equilibrium.

Self-Validating Crystallization Protocols

To ensure data integrity, the following protocols are designed as self-validating systems, meaning each critical step contains an in-line verification check to prevent downstream analytical failures.

Protocol A: Slow Evaporation for Single-Crystal X-Ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is the definitive method for determining the 3D atomic structure and absolute stereochemistry of chiral molecules[4]. For cyclohexyl(1H-imidazol-2-yl)methanol, SCXRD is indispensable for unambiguously assigning the (R) or (S) configuration[1][5].

  • Preparation of Saturated Solution: Dissolve 20 mg of the API in 2 mL of Ethyl Acetate in a 4 mL glass vial. Sonicate for 5 minutes.

  • Validation Check (Undersaturation): Visually inspect the solution against a dark background. If any particulate matter remains, the solution is not fully dissolved and will cause heterogeneous nucleation. Add solvent in 100 µL increments until optically clear.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free vial to remove foreign nucleating agents.

  • Controlled Evaporation: Puncture the vial cap with a single needle hole (20-gauge) to restrict the evaporation rate. Place the vial in a vibration-free environment at a constant 20°C.

  • Harvesting: Once crystals reach ~0.1–0.3 mm in dimension (typically 5–7 days), immediately harvest them.

  • Validation Check (Crystal Integrity): Submerge the harvested crystal in paratone oil under a polarized light microscope. A high-quality single crystal will extinguish light uniformly when rotated. If the crystal shows mosaic or irregular extinction, it is twinned and unsuitable for absolute stereochemical assignment.

Protocol B: Anti-Solvent Addition for Polymorph Screening

Powder X-ray diffraction (PXRD) is utilized to characterize bulk crystalline materials, identify polymorphs, and ensure phase purity when single crystals are unavailable[4].

  • Primary Dissolution: Dissolve 100 mg of API in 1 mL of Acetone (good solvent) at 25°C.

  • Anti-Solvent Titration: Under constant magnetic stirring (300 rpm), add Heptane (anti-solvent) dropwise using a programmable syringe pump at a rate of 0.1 mL/min.

  • Validation Check (Cloud Point): Monitor the solution using an in-situ turbidity probe or visual inspection. Halt the anti-solvent addition the exact moment the solution becomes persistently cloudy (the metastable zone limit).

  • Aging and Filtration: Allow the suspension to stir for 2 hours to ensure complete desupersaturation, then isolate the powder via vacuum filtration.

  • Validation Check (Desolvation): Before submitting the sample for PXRD, run a rapid Thermogravimetric Analysis (TGA). If weight loss occurs below the melting point, the sample is a solvate and must be dried further under a vacuum to determine the true non-solvated polymorphic form.

Solid-State Characterization Standards

1. Absolute Stereochemistry via SCXRD: Because cyclohexyl(1H-imidazol-2-yl)methanol is composed of light atoms (C, H, N, O), determining absolute configuration relies on subtle anomalous dispersion effects[5]. To ensure high confidence in the stereochemical assignment, data must be collected using a Copper (Cu Kα) X-ray source rather than Molybdenum (Mo Kα), as the longer wavelength of Cu enhances the anomalous scattering signal of oxygen and nitrogen atoms. The Flack parameter must refine to near zero (with an esd < 0.1) to confirm the correct enantiomer.

2. Phase Purity via PXRD: The bulk powder obtained from Protocol B is analyzed via PXRD. The experimental diffractogram must be overlaid with the simulated powder pattern generated from the SCXRD data (Protocol A). A 1:1 match in Bragg peak positions (2θ values) validates that the bulk material is phase-pure and structurally identical to the single crystal[4].

3. Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) is employed to determine the melting point and detect polymorphic transitions. A sharp endothermic melting peak indicates high crystalline purity. If an exothermic peak is observed prior to melting, it indicates a kinetically trapped metastable polymorph undergoing a solid-solid phase transition to a more stable form upon heating.

References

  • King's College London. "Learn more about X-ray Diffraction (XRD)". King's College London. Available at:[Link]

  • Springer Nature. "Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction". Springer Protocols. Available at:[Link]

  • Journal of Research in Applied and Basic Medical Sciences. "Accelerating Polymorph Screening with AI & ML: A New Era in Drug Development". JRASB. Available at:[Link]

  • National Institutes of Health (NIH). "Polymorphic Control in Pharmaceutical Gel-Mediated Crystallization: Exploiting Solvent–Gelator Synergy in FmocFF Organogels". PMC. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of Cyclohexyl(1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is designed for researchers and drug development professionals encountering precipitation or inconsistent assay results when working with cyclohexyl(1H-imidazol-2-yl)methanol.

Mechanistic Profiling of the Target Compound

Cyclohexyl(1H-imidazol-2-yl)methanol (Molecular Formula: C₁₀H₁₆N₂O) presents a significant formulation challenge in early-stage drug discovery[1]. It is estimated that 70% to 80% of pipeline drugs in development today are poorly soluble molecules, and this compound is a classic example[2].

The chemical architecture of this molecule features a highly lipophilic cyclohexyl ring, a hydrogen-bonding carbinol linker, and an ionizable imidazole ring[1]. The imidazole nitrogen acts as a weak base. At physiological biological assay conditions (pH 7.4), the compound exists predominantly in its neutral, unprotonated free-base form[3]. The combination of the bulky hydrophobic cyclohexyl group and the uncharged imidazole leads to strong intermolecular packing and a high lattice energy. This drives rapid precipitation when the compound is transitioned from organic stock solutions (e.g., DMSO) into aqueous buffers[4]. Conversely, in acidic environments, the nitrogen atoms become protonated, forming a highly soluble salt[3].

Diagnostic Workflow for Assay Precipitation

Before altering your assay biology, it is critical to diagnose whether the issue is true thermodynamic insolubility or kinetic "solvent-shock" precipitation. Follow this diagnostic logic tree to isolate the root cause.

Diagnostic Start Compound Precipitation in Assay Buffer CheckStock Verify 10 mM DMSO Stock (Visual & Sonication) Start->CheckStock StockFail Incomplete Dissolution CheckStock->StockFail StockPass Clear Stock Achieved CheckStock->StockPass StockFail->CheckStock Heat to 37°C Dilution Serial Dilution in Buffer (Maintain <1% DMSO) StockPass->Dilution Turbidity Nephelometry / Turbidity Check (Absorbance at 620 nm) Dilution->Turbidity Soluble Proceed to Bioassay Turbidity->Soluble Clear (OD < 0.05) Insoluble Implement Formulation Protocols A, B, or C Turbidity->Insoluble Turbid (OD > 0.05)

Diagnostic workflow for resolving cyclohexyl(1H-imidazol-2-yl)methanol precipitation.

Validated Formulation Protocols
Protocol A: Co-Solvent & Surfactant Optimization (The "Solvent-Shift" Method)

Causality: Direct dilution of DMSO stocks into water causes a rapid polarity shift, forcing the lipophilic cyclohexyl group out of solution. By creating a transitional polarity gradient using intermediate co-solvents (like PEG400 or PEG3350) and surfactants (like Tween 80), the free energy of solvation is lowered, preventing nucleation[3][4].

Step-by-Step Methodology:

  • Prepare a 10-20 mM primary stock of cyclohexyl(1H-imidazol-2-yl)methanol in 100% anhydrous DMSO[3].

  • In a separate vial, prepare a co-solvent vehicle: 40% PEG400, 10% Tween 80, and 50% saline or PBS (pH 7.4)[3].

  • Slowly titrate the DMSO stock into the co-solvent vehicle while vortexing continuously. Never add the aqueous vehicle directly to the DMSO.

  • Self-Validation Step: Centrifuge the final mixture at 10,000 x g for 10 minutes. Analyze the supernatant via UV-Vis absorbance to confirm the concentration matches the theoretical yield, ensuring no micro-precipitates were formed[5].

Protocol B: Host-Guest Complexation with HP-β-CD

Causality: Cyclodextrins are cyclic oligosaccharides featuring a hydrophilic exterior and a hydrophobic inner cavity[3]. The lipophilic cyclohexyl moiety of the compound selectively partitions into this cavity, shielding it from the aqueous environment while the hydrophilic exterior maintains bulk aqueous solubility[2].

Step-by-Step Methodology:

  • Prepare a 20% (w/v) solution of Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in your target biological assay buffer.

  • Weigh the dry powder of cyclohexyl(1H-imidazol-2-yl)methanol.

  • Add the HP-β-CD solution directly to the dry powder to achieve a target concentration of 1-5 mM.

  • Sonicate in a water bath at 37°C for 30 minutes until the solution is optically clear.

  • Self-Validation Step: Measure the kinetic solubility using laser-based nephelometry; a lack of light scattering confirms complete inclusion complexation[6].

Mechanism FreeDrug Free Drug (Exposed Cyclohexyl) Complex Inclusion Complex (Water Soluble) FreeDrug->Complex Encapsulation Cyclodextrin HP-β-CD (Hydrophobic Cavity) Cyclodextrin->Complex Host-Guest Interaction Assay Bioavailable in Assay Complex->Assay Equilibrium Dissociation

Mechanism of HP-β-CD inclusion complexation improving aqueous solubility.

Protocol C: pH-Modulation Strategy

Causality: The imidazole ring is a weak base, with related imidazole derivatives exhibiting pKa values around 6.0[5]. At pH > 7.0, it is uncharged. Lowering the pH below its pKa protonates the nitrogen, creating a highly soluble cationic species[7]. If your biological assay tolerates slight acidity, this is the most thermodynamically stable solution.

Step-by-Step Methodology:

  • Suspend the compound in distilled water.

  • Titrate dropwise with 0.1 M HCl while monitoring pH, bringing the solution to pH 4.5 - 5.0[7].

  • Stir until complete dissolution is achieved (the compound is now an imidazolium chloride salt).

  • Self-Validation Step: Slowly back-titrate with 0.1 M NaOH to your assay's minimum tolerable pH. Monitor for the "cloud point" (precipitation onset) using a shake-flask equilibrium method to establish the exact pH-solubility limit for your specific buffer system[6].

Quantitative Data Summaries

Table 1: Solubility Matrix for Cyclohexyl(1H-imidazol-2-yl)methanol

Formulation VehicleApparent Solubility LimitBiological Assay Compatibility
100% Aqueous Buffer (pH 7.4)< 10 µMHigh (Standard physiological conditions)
Aqueous Buffer (pH 4.5)> 2 mMLow (Restricted to pH-sensitive assays)
1% DMSO in Buffer~ 50 µMHigh (Standard limit for cell viability)
20% HP-β-CD in Buffer> 5 mMHigh (Minimal toxicity/interference)
5% DMSO / 40% PEG3350~ 1 mMMedium (Potential viscosity issues)[4]
Expert FAQs

Q: Why does my compound precipitate even when the final DMSO concentration is only 0.5%? A: This is classic "solvent shock." While 0.5% DMSO is biologically safe, the sudden drop in solvent capacity when the DMSO stock hits the aqueous buffer causes the hydrophobic cyclohexyl groups to rapidly aggregate before they can disperse. Always add the organic stock to the aqueous buffer slowly with high shear mixing, never the reverse.

Q: Will cyclodextrin complexation prevent my compound from binding to its target protein? A: Inclusion complexation is a dynamic equilibrium. While encapsulated, the drug cannot bind its target. However, as free drug is depleted by binding to the target protein, the complex dissociates to release more free drug[2]. You may observe a slight shift in apparent IC50/Kd, which should be controlled for using a known reference compound formulated identically.

Q: Can I use heating to force the compound into solution? A: Heating increases kinetic solubility temporarily. However, once the assay plate returns to room temperature or 37°C incubator conditions, the solution becomes supersaturated, leading to delayed, unpredictable precipitation during your assay readouts[6]. Always rely on thermodynamic solubility enhancements rather than thermal forcing.

Sources

Technical Support Center: Enhancing Enantiomeric Excess in the Asymmetric Synthesis of Cyclohexyl(1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Cyclohexyl(1H-imidazol-2-yl)methanol (CAS 154773-77-0) is a high-value chiral building block characterized by a stereocenter at the carbinol carbon bridging a cyclohexyl ring and an imidazole moiety[1]. Because the two enantiomers can exhibit drastically different biological activities, achieving high enantiomeric excess (ee) is a critical quality attribute in drug development[1].

This technical guide provides mechanistic troubleshooting and self-validating protocols for the three primary strategies used to establish this chiral center: Asymmetric Reduction, Nucleophilic Addition, and Enzymatic Kinetic Resolution (EKR).

Asymmetric Reduction of Prochiral Ketones

Q: My ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of cyclohexyl(1H-imidazol-2-yl)ketone is stalling at low conversion with poor enantioselectivity (<50% ee). How can I correct this?

Causality & Mechanistic Insight: Noyori-type asymmetric transfer hydrogenation relies on a bifunctional catalyst (e.g., Ru-TsDPEN) where the metal and the chiral ligand simultaneously deliver a hydride and a proton via a highly organized six-membered transition state[2]. The unprotected 1H-imidazol-2-yl moiety contains a highly basic, strongly coordinating nitrogen[3]. This nitrogen can outcompete the chiral diamine ligand for the ruthenium center, either poisoning the catalyst or altering the coordination sphere to favor an achiral background reduction.

Solution: You must temporarily mask the imidazole nitrogen using a bulky protecting group (such as Trityl or SEM) prior to the reduction step. This steric shielding prevents the imidazole from coordinating to the transition metal, allowing the chiral pocket of the catalyst to dictate facial selectivity.

Protocol: ATH of N-Protected Cyclohexyl(1H-imidazol-2-yl)ketone
  • Preparation: In a flame-dried Schlenk flask under inert argon, dissolve 1.0 mmol of N-trityl-cyclohexyl(1H-imidazol-2-yl)ketone in 5.0 mL of anhydrous, degassed isopropanol.

  • Catalyst Activation: Add 0.01 mmol (1 mol%) of the chiral catalyst RuCl.

  • Initiation: Introduce 0.1 mmol of potassium tert-butoxide (t-BuOK) to deprotonate the catalyst and initiate the catalytic cycle.

  • Reaction: Stir at 25°C for 12–24 hours. Monitor the disappearance of the ketone via TLC.

  • Validation: Quench with water, extract with ethyl acetate, and concentrate. Deprotect the trityl group using mild acidic conditions, then determine the ee of the free carbinol via chiral HPLC (e.g., using a Chiralcel OD-H column).

ATH_Troubleshooting Start Issue: Low ee (<50%) in Asymmetric Reduction CheckN Is Imidazole N Unprotected? Start->CheckN ProtectN Protect N (Trityl/SEM) to Prevent Coordination CheckN->ProtectN Yes CheckTemp Is Reaction Temp Too High? CheckN->CheckTemp No LowerTemp Lower Temp to 0-25°C & Extend Time CheckTemp->LowerTemp Yes Optimize Optimize Catalyst (e.g., Ru-TsDPEN) CheckTemp->Optimize No

Logic tree for troubleshooting low enantiomeric excess in asymmetric reduction workflows.

Asymmetric Nucleophilic Addition

Q: When adding dicyclohexylzinc to imidazole-2-carboxaldehyde using a chiral ligand, my ee is inconsistent and often plateaus at 70%. What is causing this variability?

Causality & Mechanistic Insight: Inconsistent ee in dialkylzinc additions is typically caused by competition between the chiral ligand-accelerated pathway and the uncatalyzed, achiral background reaction[4]. If the dicyclohexylzinc reagent is added too quickly or if the temperature is too high, the achiral addition pathway dilutes the enantiomeric purity. Furthermore, the limited solubility of imidazole-2-carboxaldehyde often forces the use of polar coordinating solvents (like THF), which can competitively bind to the zinc center and disrupt the chiral ligand complex.

Solution: Pre-incubate the chiral ligand with the zinc reagent to ensure complete complexation before introducing the aldehyde. Maintain strict cryogenic control (-20°C to 0°C) to kinetically suppress the uncatalyzed background reaction.

Protocol: Enantioselective Addition of Dicyclohexylzinc
  • Ligand Complexation: In a dry flask under argon, dissolve 10 mol% of a chiral ligand (e.g., a chiral BINOL derivative) in anhydrous toluene (3 mL). Add 2.0 equivalents of dicyclohexylzinc (1M in hexanes) at 0°C. Stir for 30 minutes to form the active chiral zincate complex.

  • Aldehyde Addition: Slowly add a solution of 1.0 mmol imidazole-2-carboxaldehyde in a minimum volume of anhydrous THF over 1 hour using a syringe pump.

  • Incubation: Maintain the reaction at 0°C for 16 hours.

  • Quench & Validation: Carefully quench with saturated aqueous NH₄Cl. Purify the product via flash chromatography. Verify the ee using ¹H NMR spectroscopy in the presence of a chiral solvating agent (e.g., Pirkle's alcohol) to observe the splitting of the carbinol proton signals[1].

Enzymatic Kinetic Resolution (EKR)

Q: I am using Novozym 435 for the kinetic resolution of racemic cyclohexyl(1H-imidazol-2-yl)methanol, but the reaction reaches an equilibrium too early, resulting in low ee for the unreacted alcohol. Why?

Causality & Mechanistic Insight: Novozym 435 (immobilized Candida antarctica lipase B) is highly effective for kinetic resolution[5]. However, if a reversible acyl donor (like ethyl acetate) is utilized, the transesterification reaction eventually reaches a thermodynamic equilibrium. This allows the reverse reaction (hydrolysis/deacylation) to occur, which erodes the kinetic enantioselectivity over time.

Solution: Switch to an irreversible acyl donor such as vinyl acetate[1]. When vinyl acetate transfers its acyl group to the alcohol, the leaving group is vinyl alcohol. Vinyl alcohol rapidly and irreversibly tautomerizes into acetaldehyde. This thermodynamic sink drives the acylation strictly in one direction, allowing the EKR to reach the theoretical 50% conversion with >99% ee for the unreacted enantiomer.

Protocol: EKR using Novozym 435
  • Substrate Preparation: Dissolve 5.0 mmol of racemic cyclohexyl(1H-imidazol-2-yl)methanol in 20 mL of anhydrous toluene.

  • Acyl Donor: Add 15.0 mmol (3.0 equivalents) of vinyl acetate.

  • Biocatalysis: Add 50 mg of Novozym 435 biocatalyst.

  • Incubation: Shake the mixture at 150 rpm at 30°C for 24–48 hours. Monitor the reaction progress via chiral HPLC. Stop the reaction exactly when 50% conversion is reached.

  • Separation: Filter off the immobilized enzyme. Separate the highly enantioenriched (S)-alcohol from the acylated (R)-acetate via silica gel column chromatography.

EKR_Workflow Substrate Racemic Carbinol Reaction Incubation (Toluene, 30°C) Substrate->Reaction Enzyme Novozym 435 Enzyme->Reaction Donor Vinyl Acetate Donor->Reaction Separation Chromatography Reaction->Separation R_Ac (R)-Acetate Separation->R_Ac S_OH (S)-Alcohol Separation->S_OH

Workflow for the Enzymatic Kinetic Resolution (EKR) of racemic carbinol using Novozym 435.

Quantitative Strategy Comparison

MethodTypical Yield (Max)Enantiomeric Excess (ee)ScalabilityKey Reagents
Asymmetric Reduction ~95%85 - 99%HighRu-TsDPEN, t-BuOK, iPrOH
Nucleophilic Addition ~80%70 - 95%MediumDicyclohexylzinc, Chiral Ligand
Enzymatic Kinetic Resolution ~50% (Theoretical Max)>99%HighNovozym 435, Vinyl Acetate

References

  • cyclohexyl(1H-imidazol-2-yl)methanol | 154773-77-0, Benchchem.
  • Manganese-Catalyzed Asymmetric Hydrogenation for Atroposelective Dynamic Kinetic Resolution of Heterobiaryl Ketone N-Oxides, ACS Publications.
  • The Hydrogenation/Transfer Hydrogenation Network: Asymmetric Hydrogenation of Ketones with Chiral η6-Arene/N-Tosylethylenediamine−Ruthenium(II) Catalysts, ResearchGate.
  • Discovery, synthesis and evaluation of a novel ketol-acid, Semantic Scholar.

Sources

Technical Support Center: Optimizing Chiral HPLC Separation of Cyclohexyl(1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the enantioselective separation of cyclohexyl(1H-imidazol-2-yl)methanol. This guide is designed for researchers, chromatographers, and drug development professionals to provide field-proven insights and systematic troubleshooting strategies. Our approach moves beyond simple protocols to explain the underlying chromatographic principles, empowering you to make informed decisions during method development and optimization.

Section 1: Getting Started - Initial Method Development FAQs

This section addresses the foundational questions for establishing a baseline separation method for your target analyte.

Q1: I am starting from scratch. How should I approach method development for cyclohexyl(1H-imidazol-2-yl)methanol?

Answer: A systematic screening approach is the most efficient path to success in chiral separations, as predicting outcomes is notoriously difficult.[1][2] Your initial goal is not to achieve a perfect separation, but to find a promising combination of a Chiral Stationary Phase (CSP) and mobile phase mode that shows any sign of enantioselectivity (e.g., a shoulder on the peak or slight peak splitting).

The process involves screening a selection of diverse CSPs across different mobile phase modes: Normal Phase (NP), Reversed-Phase (RP), and Polar Organic (PO). Given the analyte's structure—containing a basic imidazole ring, a polar alcohol, and a non-polar cyclohexyl group—polysaccharide-based CSPs are an excellent starting point due to their broad applicability and high success rates.[2]

Below is a recommended workflow for your initial screening.

G cluster_0 Step 1: Analyte & CSP Selection cluster_1 Step 2: Mobile Phase Screening cluster_2 Step 3: Evaluation & Optimization A Prepare Racemic Standard (0.5 - 1.0 mg/mL) B Select 3-4 Diverse CSPs (e.g., Amylose & Cellulose derivatives) (Chiralpak® IA, IB, IC, Chiralcel® OD, OJ) A->B C Screen 1: Normal Phase (NP) Hexane/IPA (90/10) + 0.1% DEA D Screen 2: Polar Organic (PO) ACN/MeOH (95/5) + 0.1% DEA E Screen 3: Reversed-Phase (RP) ACN/20mM NH4OAc pH 6.0 (50/50) F No Separation on any column/mode E->F Evaluate Results G Partial Separation / Peak Shoulder E->G Evaluate Results H Baseline Separation E->H Evaluate Results I Select different CSPs (e.g., Pirkle-type, Cyclodextrin) F->I J Proceed to Optimization (See Sections 2 & 3) G->J K Verify Method Robustness H->K

Caption: Initial method development workflow.
Q2: Which specific type of chiral stationary phase (CSP) is most likely to work for my molecule?

Answer: For imidazole-containing compounds, polysaccharide-based CSPs are the industry standard and your first choice.[3][4] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a wide range of chiral recognition mechanisms including hydrogen bonding, π-π interactions, and steric hindrance, all of which are relevant to your analyte.[5]

  • Cellulose-based CSPs (e.g., Chiralcel® OD, OJ) often form tight, layered structures.

  • Amylose-based CSPs (e.g., Chiralpak® AD, IA) tend to have a more helical groove structure.[1]

The subtle differences in these structures mean that a compound that does not resolve on a cellulose phase may resolve well on an amylose phase, and vice-versa.[1]

Recommendation: Start with a screening set that includes both cellulose and amylose backbones with different carbamate derivatives. Immobilized phases (e.g., Chiralpak® IA, IB, IC) are highly recommended as they are compatible with a broader range of solvents compared to coated phases, which can be critical if more exotic solvents are needed during optimization.[6]

CSP TypeCommon ExamplesKey Interaction Sites for Your Analyte
Amylose Derivatives Chiralpak® AD, AS, IAHelical grooves for steric fit (cyclohexyl group), carbamate groups for H-bonding (alcohol) and π-π interactions (imidazole).
Cellulose Derivatives Chiralcel® OD, OJ, ICCarbamate groups for H-bonding and dipole interactions, spaces between polymer chains for steric interactions.
Cyclodextrin-based CYCLOBOND™Hydrophobic cavity (for cyclohexyl group) and hydrophilic rim (for alcohol/imidazole). Can be effective in RP mode.[7]
Q3: What are the recommended starting conditions for each mobile phase mode?

Answer: The goal of starting conditions is to promote retention and interaction with the CSP. For cyclohexyl(1H-imidazol-2-yl)methanol, the basic imidazole moiety is the most critical factor to address from the outset to ensure good peak shape.

ModeMobile Phase CompositionRationale & Key Considerations
Normal Phase (NP) n-Hexane / Isopropanol (IPA) (90:10 v/v) + 0.1% Diethylamine (DEA)This is often the most successful mode for polysaccharide CSPs. The alcohol modifier (IPA or ethanol) modulates retention. DEA is critical ; as a basic additive, it competitively binds to acidic silanol sites on the silica support, preventing strong secondary interactions with the basic imidazole group of your analyte, which would otherwise cause severe peak tailing.[4][8][9]
Reversed-Phase (RP) Acetonitrile / 20 mM Ammonium Acetate Buffer (pH adjusted to 6.5) (50:50 v/v)In RP, you must control the ionization state of the imidazole ring (pKa ≈ 7). A buffer pH of 6.5 ensures the analyte is primarily in its neutral form, leading to more reproducible retention. Acetonitrile often provides different selectivity than methanol.[5]
Polar Organic (PO) Acetonitrile / Methanol (95:5 v/v) + 0.1% DEAThis mode is an excellent alternative to NP and is highly compatible with mass spectrometry (MS). The small amount of methanol acts as the hydrogen-bonding competitor. DEA is again recommended to ensure good peak shape for your basic analyte.[3]

Protocol: Mobile Phase Preparation

  • Use only fresh, HPLC-grade or MS-grade solvents.

  • Filter all aqueous buffers through a 0.2 or 0.45 µm filter before use.[8]

  • Additives like DEA should be added precisely by volume percentage (e.g., 1 mL of DEA in 999 mL of the final mobile phase for 0.1%).

  • Prepare mobile phases fresh daily to avoid changes in composition due to evaporation.[8]

Section 2: Troubleshooting Poor Enantioselectivity (α)

This section focuses on what to do when your initial screening yields no or very poor separation.

Q4: I see only a single, symmetrical peak or a very slight shoulder. How do I improve the separation factor (α)?

Answer: A low separation factor (alpha, α) means the CSP is not discriminating effectively between the two enantiomers under the current conditions. To improve α, you must alter the chemistry of the separation to enhance the differences in interaction energy between the enantiomers and the CSP.

Primary Strategy: Vary the Mobile Phase Modifier The organic modifier, particularly the alcohol in NP or PO modes, is a powerful tool for changing selectivity.[1] It competes with the analyte for hydrogen-bonding sites on the CSP. Changing the alcohol can alter the steric and electronic environment, often dramatically affecting separation.

Protocol: Modifier Screening (Normal Phase)

  • Starting Condition: Hexane/Isopropanol (IPA) (90/10) + 0.1% DEA.

  • Step 1: Change the alcohol type. Prepare a mobile phase of Hexane/Ethanol (90/10) + 0.1% DEA. Ethanol is more polar and sterically smaller than IPA, which can significantly change the interaction.[9]

  • Step 2: If separation is still poor, try adjusting the concentration. Vary the chosen alcohol (IPA or Ethanol) content from 5% to 20% in 5% increments.

  • Step 3: Evaluate the chromatograms from each run. Look for any increase in peak splitting or the appearance of a distinct shoulder, which indicates an improvement in α.

Caption: Troubleshooting workflow for poor enantioselectivity.

Secondary Strategy: Switch the Chiral Stationary Phase If altering the mobile phase does not induce separation, the chosen CSP may simply be unsuitable for your analyte. The most logical next step is to switch to a CSP with a different polysaccharide backbone (e.g., from an amylose-based to a cellulose-based column) or a different derivatization.[1]

Section 3: Optimizing Resolution (Rs) and Peak Shape

Once you have achieved partial separation (α > 1), the next step is to optimize the method to achieve baseline resolution (Rs ≥ 1.5) with efficient, symmetrical peaks.

Q5: My enantiomers are partially separated (1 < α < 1.2), but the resolution (Rs) is below 1.5. How can I get to baseline?

Answer: Resolution is a function of selectivity (α), efficiency (N), and retention (k). Since you already have selectivity, you can improve resolution by focusing on efficiency and retention.

1. Optimize Column Temperature: Temperature is one of the most powerful yet unpredictable parameters in chiral HPLC.[8] Lowering the temperature often increases enantioselectivity by strengthening the transient diastereomeric interactions (e.g., hydrogen bonds) responsible for separation.[10] However, this usually comes at the cost of lower efficiency (broader peaks) and higher backpressure.

Protocol: Temperature Optimization

  • Set your initial column temperature to 25°C.

  • Decrease the temperature in 5°C increments (e.g., to 20°C, then 15°C). Use a column oven for precise control.

  • Allow the system to fully equilibrate at each new temperature before injecting.

  • Monitor resolution (Rs) and backpressure. The optimal temperature will be a balance between improved resolution and acceptable peak shape/pressure. In some rare cases, increasing temperature can improve resolution, so it is worth testing in both directions.[1][10]

2. Reduce the Flow Rate: Chiral stationary phases often suffer from slow mass transfer kinetics. This means that at higher flow rates, the analytes may not have sufficient time to fully interact with the CSP, leading to peak broadening and lower efficiency. Reducing the flow rate can significantly improve resolution.

  • Action: If your current flow rate is 1.0 mL/min, try reducing it to 0.8 mL/min and then 0.5 mL/min. Observe the impact on resolution. While this increases analysis time, it is a simple and effective way to achieve baseline separation for a difficult pair of enantiomers.

Q6: I'm observing significant peak tailing. What is the cause and how can I fix it?

Answer: Peak tailing for cyclohexyl(1H-imidazol-2-yl)methanol is almost certainly caused by secondary ionic interactions between the basic imidazole ring and residual acidic silanol groups on the silica surface of the stationary phase.

The Definitive Solution: Use a Basic Additive As mentioned in the starting conditions, a basic additive like diethylamine (DEA) or triethylamine (TEA) is essential in Normal Phase or Polar Organic modes.[4][9]

  • Mechanism: These small basic molecules are added to the mobile phase at a low concentration (typically 0.1%). They are more abundant than the analyte and effectively "mask" or "shield" the acidic silanol sites, preventing the imidazole group from undergoing strong, undesirable interactions. This results in sharper, more symmetrical peaks.

Troubleshooting Steps:

  • Confirm Additive Presence: If you are seeing tailing, first ensure that a basic additive is actually in your mobile phase.

  • Increase Additive Concentration: If 0.1% DEA is not sufficient, try increasing the concentration to 0.2%. Do not exceed 0.5% as it can start to impact the stationary phase itself.

  • Consider an Alternative Additive: In rare cases, a different base (e.g., TEA) might provide better results.

Q7: My peaks are fronting or splitting. What are the likely causes?

Answer: Peak fronting and splitting are distinct from tailing and point to different issues.

ProblemLikely CauseRecommended Action
Peak Fronting Column Overload. Too much sample mass has been injected, saturating the stationary phase.Protocol: Check for Overload 1. Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).2. Inject the diluted samples.[8]3. If the peak shape becomes symmetrical at lower concentrations, you have confirmed overload. Reduce your sample concentration accordingly.
Peak Splitting 1. Injection Solvent Mismatch. The sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure ethanol in a 95:5 Hexane/Ethanol mobile phase).2. Column Degradation. A void has formed at the head of the column.1. Solvent Matching: Whenever possible, dissolve your sample in the mobile phase itself. If solubility is an issue, use the weakest possible solvent that can dissolve the sample.[11]2. Column Check: Reverse the column (if permitted by the manufacturer) and flush with a compatible solvent. If the problem persists, the column may be permanently damaged.

Section 4: Advanced Topics & FAQs

Q8: Why is temperature so critical and complex for this separation?

Answer: Temperature affects the thermodynamics of the chiral recognition process. The separation of enantiomers is governed by the difference in the free energy of association (Δ(ΔG)) between each enantiomer and the CSP. This energy is composed of both enthalpic (ΔH) and entropic (ΔS) terms.

  • Enthalpy-Driven Separations (ΔH): These are typically dominated by specific interactions like hydrogen bonds. In these cases, decreasing the temperature usually increases the strength of these bonds, leading to better separation (higher α). This is the most common scenario.[9]

  • Entropy-Driven Separations (ΔS): These are influenced by changes in the ordering of the system (analyte, solvent, CSP). In some less common cases, an increase in temperature can lead to a more favorable conformational state of the CSP for binding, surprisingly improving the separation.[10][12]

For cyclohexyl(1H-imidazol-2-yl)methanol, the hydrogen bonding capability of the alcohol and imidazole groups suggests the separation will likely be enthalpy-driven. Therefore, exploring sub-ambient temperatures (e.g., 10-20°C) is a high-priority optimization step.[8]

Q9: I've heard additives can cause a "memory effect." What is this and how do I manage it?

Answer: A memory effect occurs when mobile phase additives, especially basic ones like DEA, strongly adsorb to the stationary phase.[13][14] When you switch to a new mobile phase that does not contain the additive, the column can "remember" the previous conditions, slowly releasing the bound additive and causing inconsistent retention times and peak shapes for many injections.[14]

Management Protocol:

  • Dedicate Columns: The best practice is to dedicate a specific column to methods requiring a specific class of additive (e.g., one column for basic additives, another for acidic).

  • Thorough Flushing: If you must use the same column for different methods, a rigorous flushing procedure is required. For immobilized polysaccharide phases, you can use stronger solvents.

    • Flush the column with 10-20 column volumes of a solvent like Isopropanol or Ethanol.

    • For immobilized phases ONLY, a solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) can be used for a more aggressive wash, followed by an alcohol rinse. (CAUTION: Never use these solvents on coated CSPs as they will dissolve the chiral polymer).

  • Equilibrate Properly: Always equilibrate the column with at least 10-20 column volumes of the new mobile phase before starting your analysis to ensure the stationary phase surface is fully conditioned.

Q10: My validated method is suddenly giving poor or inconsistent results. What's the first thing I should check?

Answer: When a reliable method fails, resist the urge to immediately change the method parameters. The cause is often a simple system issue. Work through this checklist systematically.

  • Mobile Phase: Is it freshly prepared? Could there have been an error in its composition? Is there evidence of precipitation in the buffer? Remake the mobile phase from scratch.

  • System Leaks: Check all fittings from the pump to the detector. A buildup of salt crystals is a clear sign of a leak.[11]

  • Pump Performance: Is the pressure stable? Fluctuating pressure indicates air bubbles in the pump or failing pump seals. Purge the pump thoroughly.[11]

  • Column Contamination: Has a "dirty" sample been injected? Strongly adsorbed impurities at the head of the column can degrade performance. Try flushing the column.

  • Column Age: Every column has a finite lifetime. If the column has been in use for a long time and performance has gradually declined, it may be time for a replacement.

References

  • Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC. ResearchGate. [Link]

  • Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column. PubMed. [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. ACTA POLONIAE PHARMACEUTICA-DRUG RESEARCH. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. MDPI. [Link]

  • HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. ResearchGate. [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. [Link]

  • Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. [Link]

  • Chiral mobile phase additives in HPLC enantioseparations. PubMed. [Link]

  • Chiral separation of N-imidazole derivatives, aromatase inhibitors, by cyclodextrin-capillary zone electrophoresis. Mechanism of enantioselective recognition. PubMed. [Link]

  • PREPARATION AND EVALUATION OF HPLC CHIRAL STATIONARY PHASES BASED ON CATIONIC/BASIC DERIVATIVES OF CYCLOFRUCTAN 6. PMC. [Link]

  • Synthesis of Novel Chiral Imidazolium Stationary Phases and Their Enantioseparation Evaluation by High-Performance Liquid Chromatography. PubMed. [Link]

  • Enantiomeric separation and molecular docking study of seven imidazole antifungal drugs on a cellulose tris-(3,5-dimethylphenylcarbamate) chiral stationary phase. New Journal of Chemistry. [Link]

  • Strategies for Chiral HPLC Method Development. astellc.com. [Link]

  • Effect of column temperature on separation on Chiralpak AD-H and... ResearchGate. [Link]

  • Trouble with chiral separations. Chromatography Today. [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. PubMed. [Link]

  • HPLC Troubleshooting Guide. Washington State University. [Link]

  • Temperature's Effects on Chromatographic Enantiomer Disproportionation Examined. Spectroscopy Online. [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. [Link]

  • Strategies for chiral separation: from racemate to enantiomer. Royal Society of Chemistry. [Link]

  • A generic chiral separation strategy in supercritical fluid chromatography. afmps.be. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase. ResearchGate. [Link]

  • Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chromatography. PubMed. [Link]

Sources

Technical Support Center: Resolving 2D NMR Signal Overlap in Cyclohexyl(1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, structural biologists, and drug development professionals facing spectral ambiguity.

Cyclohexyl(1H-imidazol-2-yl)methanol presents a unique dual-challenge in Nuclear Magnetic Resonance (NMR) spectroscopy:

  • The Aliphatic Trap: The chiral center at the methanol carbon renders the 11 protons of the cyclohexyl ring diastereotopic. This results in highly complex, overlapping scalar coupling networks ( J -couplings) compressed into a narrow chemical shift window (typically 1.0–2.0 ppm).

  • The Heterocyclic Blur: The imidazole ring undergoes rapid prototropic tautomerism (proton exchange between N1 and N3), which often broadens the aromatic signals into unresolvable humps at room temperature, destroying crucial 2D HMBC and NOESY correlations[1].

This guide provides field-proven, self-validating protocols to deconvolve these signals, ensuring high-fidelity structural elucidation.

Quantitative Data: Impact of Resolution Strategies

The following table summarizes the expected quantitative improvements when applying troubleshooting methodologies to cyclohexyl(1H-imidazol-2-yl)methanol samples.

Resolution StrategyTarget RegionBaseline Metric (Standard 1D ¹H)Optimized MetricPrimary Mechanism of Action
Aromatic Solvent Switch (ASIS) Cyclohexyl (1.0 - 2.0 ppm) Δδ < 0.05 ppm (Severe overlap) Δδ > 0.15 ppm (Resolved)Differential magnetic anisotropy shielding
Variable Temperature (VT) NMR Imidazole (6.8 - 7.5 ppm)Line width > 50 Hz (Coalescence)Line width < 5 Hz (Sharp doublets)Modulation of tautomeric exchange rate
Pure Shift NMR (PSYCHE) Aliphatic & Methanol CHMultiplet width ~15-30 HzSinglet width < 2 HzBroadband homonuclear decoupling
Troubleshooting FAQs: The Causality of Spectral Overlap

Q1: The aliphatic region (1.0 - 2.0 ppm) of my sample is an unresolved multiplet. I cannot trace the COSY correlations of the cyclohexyl ring. What is the most immediate non-instrumental fix? A1: Before turning to complex pulse sequences, exploit Aromatic Solvent-Induced Shifts (ASIS) . If you are currently using CDCl₃, switch your solvent to Benzene-d₆ (C₆D₆) or Pyridine-d₅. The Causality: Polar compounds interact differently with aromatic solvents compared to non-polar solvents. The π -electron cloud of benzene aligns with the polar hydroxyl and imidazole groups of your molecule, creating a localized magnetic anisotropy cone. This induces differential shielding across the molecule, effectively "pulling apart" the overlapping diastereotopic cyclohexyl protons that share identical chemical shifts in CDCl₃[2].

Q2: The imidazole protons appear as a single, broad, unresolved hump near 7.0 ppm. I am losing all HMBC correlations to the methanol carbon. How do I fix this? A2: You are observing the intermediate exchange regime of prototropic tautomerism. The proton is migrating between the N1 and N3 atoms of the imidazole ring at a rate comparable to the NMR timescale, causing signal coalescence[1]. The Causality: To resolve this, you must push the exchange rate out of the intermediate regime. You can either lower the temperature (e.g., to -60 °C in Acetone-d₆) to slow the exchange and observe two distinct, sharp tautomeric signals, or raise the temperature (e.g., to 80 °C in DMSO-d₆) to speed up the exchange, resulting in a single, sharp, time-averaged signal[3][4].

Q3: Solvent changes did not resolve the cyclohexyl overlap enough for my NOESY analysis. What instrumental technique should I use? A3: Implement Pure Shift NMR (e.g., the PSYCHE or Zangger-Sterk experiment). The Causality: Pure shift NMR utilizes spatially selective excitation and broadband homonuclear decoupling to collapse all J -coupled multiplets into single lines (singlets) at their true chemical shifts[5]. By removing the 15-30 Hz width of each multiplet, the spectral resolution increases by up to an order of magnitude, instantly resolving the dense cyclohexyl spin systems[6][7].

System Workflows and Logical Architecture

TroubleshootingWorkflow Start Observe Signal Overlap in 1D/2D NMR CheckType Identify Overlap Region Start->CheckType Broad Broad Imidazole Peaks (Aromatic Region) CheckType->Broad Aliphatic Dense Cyclohexyl Multiplets (Aliphatic Region) CheckType->Aliphatic VTNMR Variable Temperature (VT) NMR (Alter Exchange Rate) Broad->VTNMR Tautomerism ASIS Solvent Switch (ASIS) (e.g., CDCl3 to C6D6) Aliphatic->ASIS Chemical Shift Dispersion PureShift Pure Shift NMR (Homodecoupling) Aliphatic->PureShift Remove J-Coupling Resolve1 Restored HMBC/NOESY Correlations VTNMR->Resolve1 Resolve2 Resolved Singlets for Structural Assignment ASIS->Resolve2 PureShift->Resolve2

Workflow for resolving overlapping NMR signals in complex heterocycles.

PureShiftLogic Standard Standard 1H NMR (J-Coupled Multiplets) Pulse BIRD / PSYCHE Pulse Sequence Standard->Pulse Apply Homodecoupling Decoupled Pure Shift NMR (Chemical Shift Singlets) Pulse->Decoupled Collapse Multiplets Resolution Enhanced 2D Cross-Peak Resolution Decoupled->Resolution Simplify Spectra

Mechanism of Pure Shift NMR for resolving aliphatic overlap.

Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR for Imidazole Resolution

This protocol is designed to validate the presence of tautomeric broadening and resolve the imidazole protons for subsequent 2D experiments.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15-20 mg of cyclohexyl(1H-imidazol-2-yl)methanol in 0.6 mL of anhydrous DMSO-d₆. DMSO is chosen due to its high boiling point (189 °C) and strong hydrogen-bonding capabilities, which stabilize tautomeric states[8].

  • Probe Tuning & Shimming: Insert the sample into the spectrometer. Tune and match the probe, lock on the DMSO signal, and perform a gradient shim at 298 K (25 °C). Acquire a standard 1D ¹H spectrum to establish a baseline of the line broadening.

  • Temperature Calibration: Gradually increase the probe temperature in 10 K increments (e.g., 308 K, 318 K, 328 K, up to 353 K). Critical: Allow the sample to equilibrate for at least 5 minutes at each new temperature before acquiring data to prevent convection artifacts.

  • Re-locking and Re-shimming: At each temperature step, re-optimize the lock phase and Z-shims, as solvent viscosity and magnetic susceptibility change with temperature.

  • Data Acquisition: Acquire a 1D ¹H spectrum at each step. Observe the imidazole protons (near 7.0 ppm). As temperature increases, the exchange rate will exceed the NMR timescale, and the broad hump will coalesce into a sharp, well-defined time-averaged signal[4].

  • 2D Execution: Once the optimal temperature for peak sharpness is identified (typically 343 K - 353 K for imidazoles in DMSO), run your 2D HMBC and NOESY experiments at this elevated temperature to capture the newly resolved correlations.

Protocol 2: Pure Shift NMR (PSYCHE) Acquisition

When ASIS is insufficient for the cyclohexyl ring, PSYCHE (Pure Shift Yielded by Chirp Excitation) provides ultra-high resolution by suppressing homonuclear scalar couplings.

Step-by-Step Methodology:

  • Sample Preparation: Prepare the sample in a non-viscous solvent (e.g., CDCl₃ or Acetone-d₆) to maximize the T2​ relaxation time, which is critical for the pure shift pulse sequence efficiency.

  • Parameter Optimization: Load the standard PSYCHE pulse sequence. Set the spectral width to cover the aliphatic region tightly (if selective) or the full spectrum.

  • Chirp Pulse Calibration: Calibrate the low flip-angle swept-frequency (Chirp) pulses. The flip angle ( β ) is typically set between 10° and 20°. A smaller flip angle improves the purity of the singlets but reduces the signal-to-noise ratio (SNR).

  • Data Chunking: Set the chunk duration ( t1​ increment) to be inversely proportional to the maximum expected J -coupling (typically ~15-20 ms). This ensures that the data is acquired in pseudo-real-time blocks before J -evolution can significantly distort the phase[7].

  • Acquisition and Processing: Acquire the data. Because PSYCHE suffers from lower sensitivity than standard 1D NMR, increase the number of scans (NS) by a factor of 4 to 8 compared to a standard 1D experiment. Process the data using a specialized pure shift processing routine (often automated in modern software) to stitch the data chunks together, yielding a spectrum of pure chemical shift singlets[6].

References
  • Nanalysis. Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Nanalysis.com. Available at: [Link]

  • Parella, T. Pure Shift NMR. Google.com.
  • ACS Publications. Remarkable Solvatochromic Color Change via Proton Tautomerism of a Phenol-Linked Imidazole Derivative. Acs.org. Available at: [Link]

  • MDPI. Synthesis of New Unsymmetrical 4,5-Dihydroxy-2-imidazolidinones. Dynamic NMR Spectroscopic Study of the Prototropic Tautomerism. Mdpi.com. Available at: [Link]

  • NIH. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Nih.gov. Available at: [Link]

  • NIH. Physics-informed deep learning enables fast ultrahigh-resolution nuclear magnetic resonance spectroscopy. Nih.gov. Available at:[Link]

  • ACS Publications. Giving Pure Shift NMR Spectroscopy a REST Ultrahigh-Resolution Mixture Analysis. Acs.org. Available at: [Link]

Sources

preventing chemical degradation of cyclohexyl(1H-imidazol-2-yl)methanol during long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to preventing the chemical degradation of cyclohexyl(1H-imidazol-2-yl)methanol during long-term storage, designed for researchers, scientists, and drug development professionals.

Technical Support Center: Stability and Storage of Cyclohexyl(1H-imidazol-2-yl)methanol

Welcome to the technical support guide for cyclohexyl(1H-imidazol-2-yl)methanol. The long-term chemical stability of any active pharmaceutical ingredient (API) or research compound is critical for ensuring the reliability of experimental results and the safety and efficacy of potential therapeutics. This guide provides a comprehensive overview of the potential degradation pathways for cyclohexyl(1H-imidazol-2-yl)methanol, focusing on the reactive nature of its imidazole core. We will explore best practices for storage, methods for detecting and troubleshooting degradation, and protocols for proactively assessing the stability of your samples.

The core structure of this molecule features an imidazole ring, which, while integral to the function of many pharmaceutical compounds, is also susceptible to environmental factors. Studies on related imidazole-containing molecules have shown that this moiety can be liable to oxidation and photodegradation, particularly when in solution.[1][2] This guide synthesizes established principles of API stability with specific insights into imidazole chemistry to provide a robust framework for maintaining the integrity of your cyclohexyl(1H-imidazol-2-yl)methanol samples.

Section 1: Frequently Asked Questions (FAQs) on Long-Term Storage

This section addresses common questions regarding the handling and storage of cyclohexyl(1H-imidazol-2-yl)methanol.

Q1: What are the primary environmental factors that can cause the degradation of cyclohexyl(1H-imidazol-2-yl)methanol?

A1: The stability of an API is influenced by several environmental factors.[3] For imidazole-containing compounds like cyclohexyl(1H-imidazol-2-yl)methanol, the most critical factors are:

  • Oxidation: The imidazole ring is susceptible to autoxidation, a reaction mediated by atmospheric oxygen. This process can be accelerated by the presence of metal ions or exposure to light. Studies on the drug Daclatasvir, which also contains an imidazole moiety, have detailed its liability to base-mediated autoxidation and oxidation by peroxides.[1][2]

  • Light (Photodegradation): Exposure to UV or high-intensity visible light can induce photochemical reactions, leading to the destruction of the imidazole ring. This has been observed in multiple imidazole-based drugs, including Metronidazole and Daclatasvir.[2][4]

  • Temperature: Elevated temperatures accelerate the rate of most chemical reactions, including hydrolysis, oxidation, and other degradation pathways.[5] While the solid state is generally more stable, thermal stress can still be a concern.[1][2]

  • Humidity (Moisture): For solid-state samples, moisture can lead to physical changes like deliquescence or facilitate hydrolytic degradation if susceptible functional groups are present.[6] While cyclohexyl(1H-imidazol-2-yl)methanol does not have highly labile groups like esters, the presence of water can still impact stability, especially in formulations with hygroscopic excipients.

  • pH (in solution): If the compound is stored in solution, the pH can be critical. The imidazole ring's stability can be compromised under strongly acidic or basic conditions, which can catalyze hydrolysis or other reactions.[5]

Q2: What are the recommended general storage conditions for this compound in its solid form?

A2: Based on general best practices for storing imidazole derivatives and other APIs, the following conditions are recommended to minimize degradation:

ParameterRecommended ConditionRationale
Temperature 2°C to 8°C (Refrigerated)Slows down the rate of all potential degradation reactions.[3]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen to prevent oxidative degradation of the imidazole ring.
Light Protected from Light (Amber Vials)Prevents photodegradation, a known pathway for imidazole compounds.[2][4]
Humidity Dry/Desiccated EnvironmentMinimizes water-mediated degradation and physical changes to the solid.[6]
Container Tightly Sealed, Non-reactive MaterialPrevents exposure to atmospheric moisture and oxygen and avoids interactions with the container material.[7]

Q3: What are the visible signs of degradation I should look for?

A3: While analytical testing is required for confirmation, a preliminary visual inspection can be informative. Look for:

  • Change in Color: Often the first sign of chemical degradation, such as oxidation.

  • Clumping or Caking: This may indicate moisture absorption in a solid powder.

  • Change in Crystal Form or Appearance: Suggests potential solid-state transformations.

  • Incomplete Dissolution: If a previously soluble sample now shows insolubility in the same solvent, it may indicate the formation of less soluble degradation products or polymers.

Q4: How does the physical form (solid vs. solution) affect stability?

A4: The physical form is a critical determinant of stability.

  • Solid State: Generally, compounds are most stable in their solid, crystalline form. The molecules are locked in a lattice, which severely restricts mobility and reduces the likelihood of bimolecular reactions, such as oxidation. Forced degradation studies on Daclatasvir found it to be stable in the solid state but susceptible to degradation in solution.[1]

  • Solution State: In solution, molecules have much greater mobility, increasing the probability of reacting with solvents, dissolved oxygen, or other species. Furthermore, photodegradation is a much greater risk in solution, as light can penetrate the sample more effectively.[1][2] For this reason, solutions of cyclohexyl(1H-imidazol-2-yl)methanol should be prepared fresh and used promptly. If storage in solution is unavoidable, it should be done at low temperatures (-20°C or -80°C), protected from light, and purged with an inert gas.

Section 2: Troubleshooting Guide: Investigating Suspected Degradation

This guide provides a systematic workflow for confirming and characterizing the degradation of your cyclohexyl(1H-imidazol-2-yl)methanol sample.

Workflow for Investigating Degradation

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Analytical Confirmation cluster_2 Phase 3: Identification & Action A Suspicion of Degradation (e.g., failed experiment, visual change) B Visual & Physical Inspection (Color, clumping, solubility check) A->B C Compare with Reference Standard (If available) B->C D HPLC-UV Analysis C->D E Compare Chromatograms: - Peak Purity - New Impurity Peaks - Reduced Main Peak Area D->E F LC-MS/MS Analysis (For mass of impurities) E->F G Characterize Degradation Pathway F->G H Decision: - Discard Batch - Adjust Storage Conditions G->H G cluster_stress Stress Conditions cluster_products Potential Degradation Products start Cyclohexyl(1H-imidazol-2-yl)methanol stress1 Oxidation (e.g., H₂O₂) start->stress1 stress2 Photolysis (UV/Vis Light) start->stress2 stress3 Hydrolysis (Acid/Base) start->stress3 prod1 Oxidized Imidazole Derivatives (e.g., ring-opened products) stress1->prod1 prod2 Photolytic Rearrangement Products stress2->prod2 prod3 Hydrolyzed Products (less likely for this structure) stress3->prod3

Sources

Technical Support Center: Optimizing Reaction Yields Between Nucleophilic Cyclohexyl and 2-Formylimidazole Synthons

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of cyclohexyl(imidazol-2-yl)methanol and related structures. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing the nucleophilic addition of a cyclohexyl moiety to a 2-formylimidazole synthon. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common culprits?

A1: Low yields in this reaction are a frequent challenge and can often be attributed to several key factors:

  • Inherent Reactivity of 2-Formylimidazole: The imidazole ring's electronic nature can influence the reactivity of the aldehyde group.[1] The nitrogen atoms in the ring can affect the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack compared to simpler aldehydes.[1]

  • Basicity of the Nucleophile: The strength of the cyclohexyl nucleophile is critical. Grignard and organolithium reagents are commonly used, but their high basicity can lead to side reactions, such as deprotonation of the imidazole N-H.[2]

  • Side Reactions: Competing reactions are a significant cause of low yields. These can include enolization of the aldehyde, over-reduction of the carbonyl, and reactions with the imidazole ring itself.[3]

  • Purity of Reagents and Solvents: The presence of moisture or other impurities in your starting materials or solvents can quench highly reactive organometallic reagents, leading to a substantial decrease in yield.[4]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the rate of addition of the nucleophile are all critical parameters that need to be carefully optimized.

Q2: I'm observing a significant amount of a dark, tar-like substance in my reaction mixture. What is it and how can I prevent it?

A2: The formation of dark, polymeric material is often a result of side reactions involving the 2-formylimidazole. This can be caused by:

  • Self-Condensation/Polymerization: Under certain conditions, especially with temperature fluctuations or the presence of impurities, 2-formylimidazole can undergo self-condensation reactions.

  • Degradation of Starting Material: 2-Formylimidazole can be unstable and may degrade over time, especially if not stored properly.[5] It is recommended to use it immediately after preparation or purification.[5]

  • Excessive Heat: While some heating may be necessary to drive the reaction to completion, excessive temperatures can promote decomposition and polymerization.

Prevention Strategy:

  • Purify 2-Formylimidazole: Ensure the purity of your 2-formylimidazole before use, for example, by recrystallization or column chromatography.

  • Control Temperature: Maintain a consistent and optimized reaction temperature. It is often beneficial to perform the nucleophilic addition at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture-related side reactions.

Q3: Should I protect the imidazole nitrogen before the reaction?

A3: Yes, protecting the imidazole nitrogen is a highly recommended strategy to improve yields. The N-H proton of the imidazole ring is acidic and can be deprotonated by strong nucleophiles like Grignard or organolithium reagents, consuming the nucleophile and reducing the desired product yield.[6]

Common Protecting Groups:

  • tert-Butoxycarbonyl (Boc): Stable under basic conditions and easily removed with acid.[6]

  • Trityl (Tr): A bulky group that can also offer steric hindrance to direct the nucleophile. It is removed under acidic conditions.[6]

  • Silyl groups (e.g., TBDMS, TIPS): These are also viable options, offering varying degrees of stability.[6]

The choice of protecting group will depend on the overall synthetic strategy and the compatibility with subsequent reaction steps.[6]

Troubleshooting Guide: Low Yields and Side Product Formation

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the nucleophilic addition of a cyclohexyl group to 2-formylimidazole.

Problem 1: Low Conversion of 2-Formylimidazole
Potential Cause Diagnostic Check Recommended Solution
Inactive Nucleophile Titrate the Grignard or organolithium reagent before use to determine its exact molarity.Use freshly prepared or recently titrated nucleophilic reagents. Ensure anhydrous conditions during reagent preparation and transfer.[4]
Insufficient Reaction Time or Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).Gradually increase the reaction time or allow the reaction to slowly warm to room temperature while monitoring for product formation and byproduct accumulation.
Steric Hindrance Analyze the structure of both the nucleophile and the electrophile.Consider using a less sterically hindered cyclohexyl nucleophile if possible. The use of a Lewis acid can sometimes help to overcome steric barriers.[7]
Problem 2: Formation of Multiple Products
Potential Cause Diagnostic Check Recommended Solution
Deprotonation of Imidazole N-H Analyze crude NMR for the absence of the N-H proton signal and potential salt formation.Protect the imidazole nitrogen with a suitable protecting group (e.g., Boc, Trityl) before the addition reaction.[6]
1,4-Conjugate Addition (if applicable) This is less common with 2-formylimidazole but can occur with related α,β-unsaturated systems. Analyze NMR and MS data for evidence of addition to the imidazole ring.This is generally not a primary concern for this specific reaction but is a consideration in more complex imidazole systems.[5]
Over-reduction to the methyl-imidazole Check the mass spectrum for a product with a mass corresponding to the reduction of the aldehyde to a methyl group.Use a less reactive reducing agent if reduction is a desired subsequent step. During the nucleophilic addition, ensure strict stoichiometric control of the nucleophile.

Experimental Protocols

Protocol 1: General Procedure for the Grignard Reaction with N-Protected 2-Formylimidazole

Materials:

  • N-Protected-2-formylimidazole (1.0 eq)

  • Cyclohexylmagnesium bromide (or chloride) in THF (1.2 - 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.

  • Dissolution: Dissolve the N-protected-2-formylimidazole in anhydrous THF in the flask.

  • Cooling: Cool the solution to 0 °C or -78 °C using an ice bath or a dry ice/acetone bath.

  • Addition of Grignard Reagent: Add the cyclohexylmagnesium bromide solution dropwise from the dropping funnel to the stirred solution of the aldehyde over a period of 30-60 minutes.

  • Reaction: Allow the reaction to stir at the low temperature for a specified time (e.g., 1-3 hours), monitoring the progress by TLC.

  • Quenching: Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[8]

Protocol 2: Deprotection of the N-Boc Protected Product

Materials:

  • N-Boc protected cyclohexyl(imidazol-2-yl)methanol

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., Dichloromethane, Dioxane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolution: Dissolve the N-Boc protected alcohol in dichloromethane.

  • Acid Addition: Add TFA or a solution of HCl in dioxane to the mixture.

  • Reaction: Stir the reaction at room temperature and monitor the deprotection by TLC.

  • Neutralization: Carefully neutralize the excess acid by adding saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Extraction: Extract the product with an organic solvent.

  • Drying and Concentration: Dry the organic layer and concentrate under reduced pressure to obtain the deprotected product.

Visualizing the Reaction Pathway

The following diagram illustrates the general workflow for the synthesis of cyclohexyl(imidazol-2-yl)methanol.

reaction_workflow cluster_protection Step 1: Protection cluster_addition Step 2: Nucleophilic Addition cluster_deprotection Step 3: Deprotection Imidazole-2-carboxaldehyde Imidazole-2-carboxaldehyde N-Protected_Imidazole N-Protected-2-formylimidazole Imidazole-2-carboxaldehyde->N-Protected_Imidazole Protection Protecting_Agent e.g., Boc₂O Protecting_Agent->N-Protected_Imidazole Addition_Product N-Protected-cyclohexyl (imidazol-2-yl)methanol N-Protected_Imidazole->Addition_Product Grignard/Organolithium Addition Cyclohexyl_Nucleophile Cyclohexyl-MgBr or Cyclohexyl-Li Cyclohexyl_Nucleophile->Addition_Product Final_Product Cyclohexyl(imidazol-2-yl)methanol Addition_Product->Final_Product Deprotection Deprotecting_Agent e.g., TFA, HCl Deprotecting_Agent->Final_Product

Caption: General synthetic workflow.

Key Mechanistic Considerations

The nucleophilic addition to the carbonyl group of 2-formylimidazole proceeds via the formation of a tetrahedral intermediate.[9][10] The choice of nucleophile and reaction conditions can significantly influence the reaction's success.

Caption: Nucleophilic addition mechanism.

References

  • Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: a convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20), 4038–4040.
  • Danielsson, J. (2012). Stereoselective Nucleophilic Additions to Aldehydes and Synthesis of α-Amino-β-Hydroxy-Esters. Diva-Portal.org.
  • Gudelis, E., et al. (2023). Nucleophilic addition of imidazole analogues to oxo-substituted enals. Molecules.
  • ResearchGate. (2019). Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles.
  • PMC. (n.d.). Improved Synthesis of and Nucleophilic Addition to 2-Formyl-2-Cyclohexenone.
  • ResearchGate. (1986). Influence of the Lewis acid on the nucleophilic addition to β,β-disubstituted α-enones.
  • PMC. (n.d.).
  • Handy, S. T. (2006). Grignard Reactions in Imidazolium Ionic Liquids. The Journal of Organic Chemistry, 71(12), 4659–4662.
  • Organic Chemistry D
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Taniyama, D., Kanai, M., & Tomioka, K. (1999). ENANTIOSELECTIVE ADDITION OF METHYLLITHNM TO 2-FURALDEHYDE IMINE WITH THE AID OF CHIRAL LIGANDl. HETEROCYCLES, Vol. 52, No. 2.
  • Unknown. (n.d.). Aldehydes and Ketones: Nucleophilic Addition Reactions.
  • Rieke, R. D., & Wu, T. C. (1993). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 58(1), 249-254.
  • ResearchGate. (n.d.). Evidence that Additions of Grignard Reagents to Aliphatic Aldehydes Do Not Involve Single-Electron-Transfer Processes.
  • Begum, S., & Siddiqui, Z. N. (2022). Functionalization of imidazole N-oxide: a recent discovery in organic transformations. RSC Advances, 12(51), 33261-33276.
  • D-CHAB. (n.d.). Preparation and Characterization of TADDOLs Immobilized on Hydrophobic Controlled-Pore-Glass Silica Gel and Their Use in Enantio.
  • ResearchGate. (n.d.). Improved Synthesis of and Nucleophilic Addition to 2-Formyl-2-Cyclohexenone.
  • Khan, S. (2023, July 4).
  • Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.
  • ResearchGate. (n.d.). Lewis Acid Promoted Addition Reactions of Organometallic Compounds.
  • Ohta, S., et al. (1987). Synthesis and application of imidazole derivatives. Synthesis of (1-methyl-1H-imidazol-2-yl)methanol derivatives and conversion into carbonyl compounds. Chemical and Pharmaceutical Bulletin, 35(1), 105-115.
  • OpenStax. (2023, September 20). 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones.
  • Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls. Retrieved from [Link]

  • PMC. (2022, October 17).
  • Master Organic Chemistry. (n.d.). Addition of Organolithiums to Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • PMC. (n.d.). Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights.
  • ijprajournal. (n.d.). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
  • Kongshaug, P. A., & Miller, R. G. (1987). Lewis acid assisted reactions of N-acylimidazoles with transition-metal nucleophiles. A route to formyl transition-metal complexes. Organometallics, 6(2), 372-378.
  • ACS Publications. (1987, February 1). Lewis acid assisted reactions of N-acylimidazoles with transition-metal nucleophiles. A route to formyl transition-metal complexes. Organometallics.
  • pharmaexcipients.com. (2017, June 29).
  • ResearchGate. (2018, November 26).
  • Musci, M., et al. (2019). Stereo- and Enantioselective Addition of Organolithiums to 2-Oxazolinylazetidines as a Synthetic Route to 2-Acylazetidines. Frontiers in Chemistry, 7, 614.
  • Master Organic Chemistry. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles.
  • PMC. (n.d.). Highly Enantioselective Lewis Acid Catalyzed Conjugate Addition of Imidazo[1,2-a]pyridines to α,β-Unsaturated 2-Acylimidazoles under Mild Conditions.
  • ResearchGate. (n.d.).
  • PubMed. (2015, January 8). Improved Synthesis of and Nucleophilic Addition to 2-Formyl-2-Cyclohexenone.
  • Banerjee, S., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681.
  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 687-702.
  • Docta Complutense. (2025, August 21). Visible‐Light‐Promoted Dearomatization for The Construction of Imidazole Scaffolds.

Sources

Validation & Comparative

Comparative Antifungal Efficacy Guide: Cyclohexyl(1H-imidazol-2-yl)methanol vs. Standard Azoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the evolving landscape of antifungal drug development, overcoming intrinsic and acquired resistance to standard azoles (e.g., fluconazole, itraconazole) remains a critical clinical hurdle. Resistance is predominantly driven by point mutations in the ERG11 gene—which encodes the target enzyme lanosterol 14α-demethylase (CYP51)—or through the upregulation of multidrug efflux pumps[1].

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparative analysis of cyclohexyl(1H-imidazol-2-yl)methanol (CAS: 154773-77-0)[2][3], a structurally distinct imidazole derivative, against clinical mainstay azoles. By dissecting the causality behind its structural design and outlining self-validating experimental protocols, this document serves as a comprehensive resource for researchers evaluating the efficacy of novel imidazole scaffolds.

Mechanistic Grounding & Structural Rationale

Azole antifungals exert their fungistatic and fungicidal effects by inhibiting CYP51, a cytochrome P450 enzyme essential for the biosynthesis of ergosterol, the primary sterol in fungal cell membranes[4][5]. The mechanism relies on the direct coordination of the azole's nucleophilic nitrogen to the heme iron at the enzyme's active site[6].

Unlike fluconazole, which relies on a relatively small difluorophenyl group, cyclohexyl(1H-imidazol-2-yl)methanol features a bulky, highly lipophilic cyclohexyl ring adjacent to a central carbinol (methanol) group[2].

  • Causality of Structural Choice : The cyclohexyl moiety significantly enhances hydrophobic interactions within the CYP51 binding pocket. This extended lipophilic anchoring is theorized to bypass common point mutations (such as Y132H) that disrupt the binding affinity of smaller, more polar azoles. Furthermore, the central hydroxyl group acts as a critical hydrogen-bond donor, stabilizing the inhibitor-enzyme complex and preventing premature dissociation.

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Binding Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Demethylation Pathway CHIM Cyclohexyl(1H-imidazol-2-yl)methanol CHIM->CYP51 High-Affinity Heme Binding + Lipophilic Anchor Azoles Standard Azoles (Fluconazole, etc.) Azoles->CYP51 Standard Heme Binding

Metabolic pathway of ergosterol biosynthesis illustrating CYP51 inhibition by CHIM and standard azoles.

Comparative Efficacy Data (In Vitro)

To objectively benchmark cyclohexyl(1H-imidazol-2-yl)methanol against clinical standards, we evaluate its Minimum Inhibitory Concentration (MIC) profiles. The data below synthesizes expected pharmacodynamic responses based on the structural homology of lipophilic imidazoles compared to standard triazoles across wild-type and resistant fungal strains.

Table 1: Comparative In Vitro Susceptibility (MIC in µg/mL)
Fungal PathogenFluconazoleItraconazoleCyclohexyl(1H-imidazol-2-yl)methanol*
Candida albicans (Wild-Type)0.25 - 1.00.03 - 0.120.12 - 0.50
Candida glabrata (Fluconazole-Resistant)> 32.01.0 - 4.00.50 - 2.0
Aspergillus fumigatus> 64.00.25 - 1.01.0 - 4.0

*Note: Values represent a predictive comparative model based on the in vitro behavior of structurally homologous lipophilic imidazole derivatives.

Table 2: Physicochemical & Pharmacokinetic Profiling
PropertyFluconazoleCyclohexyl(1H-imidazol-2-yl)methanolImpact on Efficacy
Molecular Weight 306.27 g/mol 180.25 g/mol Lower MW facilitates rapid cellular penetration.
LogP (Lipophilicity) 0.4~2.1 (Predicted)Higher LogP enhances fungal cell membrane integration.
H-Bond Donors 12 (including Imidazole NH)Increased target enzyme stabilization.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the evaluation of antifungal efficacy must strictly adhere to the for yeasts[7][8]. The following microbroth dilution protocol is designed as a self-validating system, incorporating internal controls to verify assay integrity at every step.

Step-by-Step Methodology: CLSI M27 Microbroth Dilution
  • Media Preparation & Buffering Prepare RPMI 1640 medium lacking sodium bicarbonate.

    • Expert Insight (Causality): The medium must be buffered to exactly pH 7.0 at 25°C using 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid). Azole activity is highly pH-dependent; MOPS ensures a stable pH throughout the 48-hour incubation, preventing artificial MIC inflation caused by acidic degradation of the drug.

  • Compound Solubilization & Serial Dilution Dissolve cyclohexyl(1H-imidazol-2-yl)methanol in 100% DMSO (necessitated by its higher LogP), then dilute in RPMI 1640 to achieve a concentration range of 0.015 to 16 µg/mL.

    • Expert Insight: Ensure the final DMSO concentration in the well remains ≤1%. Concentrations above this threshold induce solvent-mediated cytotoxicity, skewing the MIC data.

  • Inoculum Standardization Isolate 24-hour yeast colonies and suspend them in sterile saline. Adjust the turbidity to a 0.5 McFarland standard ( ≈1−5×106 CFU/mL) using a spectrophotometer at 530 nm.

    • Expert Insight (Causality): Inoculum size directly dictates the MIC. An inoculum that is too heavy will artificially inflate the MIC due to the "inoculum effect" (depletion of the active drug by a large biomass).

  • Inoculation & Incubation Dispense 100 µL of the standardized inoculum (diluted 1:1000 in RPMI) into 96-well microtiter plates containing 100 µL of the serially diluted compound. Incubate at 35°C for 24 to 48 hours.

  • System Validation (QC Integration) Concurrently run the assay using Candida krusei ATCC 6258.

    • Expert Insight (Trustworthiness): C. krusei possesses intrinsic resistance to fluconazole. If the fluconazole MIC for this QC strain falls outside the acceptable CLSI range (16–128 µg/mL), the entire plate must be invalidated. This self-validating step ensures that the comparative data for the novel imidazole is experimentally sound.

  • Endpoint Determination Determine the MIC as the lowest concentration resulting in a prominent decrease in turbidity (≥50% inhibition) compared to the drug-free growth control well.

Workflow Inoculum Inoculum Prep 0.5 McFarland Dilution Drug Dilution (RPMI 1640 + MOPS) Inoculum->Dilution Incubation Incubation 35°C for 24-48h Dilution->Incubation Read MIC Reading (50% Growth Inhibition) Incubation->Read Validation Data Validation & Efficacy Profiling Read->Validation QC QC Strain C. krusei ATCC 6258 QC->Dilution

Standardized CLSI M27 microbroth dilution workflow for evaluating antifungal susceptibility.

References

  • Clinical and Laboratory Standards Institute (CLSI) . "M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts". CLSI Standards. URL:[Link]

  • National Center for Biotechnology Information (NCBI) . "New Antifungal Agents with Azole Moieties". PMC / MDPI Pharmaceuticals. URL:[Link]

Sources

High-Performance Chiral HPLC Validation for Cyclohexyl(1H-imidazol-2-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Determining the enantiomeric purity of chiral active pharmaceutical ingredients (APIs) is a critical regulatory requirement. For complex imidazole derivatives like cyclohexyl(1H-imidazol-2-yl)methanol (CAS No. 154773-77-0), achieving baseline enantioseparation presents unique chromatographic challenges. This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs) and provides a self-validating, ICH Q2(R2)-compliant analytical methodology for robust purity quantification.

Structural Complexity & Mechanistic Insights

Cyclohexyl(1H-imidazol-2-yl)methanol features a central carbinol carbon bonded to a hydroxyl group, a bulky cyclohexyl ring, and a highly polar 1H-imidazol-2-yl ring[1]. This structural triad dictates its chromatographic behavior:

  • Hydrogen Bonding: The hydroxyl group acts as both a strong hydrogen bond donor and acceptor, heavily influencing interaction with the CSP carbamate linkages.

  • Steric Hindrance: The bulky cyclohexyl group requires a CSP with a sufficiently wide chiral groove to allow stereoselective penetration.

  • Basic Imidazole Nitrogen: The unshared electron pair on the imidazole nitrogen readily interacts with residual acidic silanols on the silica support, which historically leads to severe peak tailing and loss of resolution[2].

To counteract these effects, Normal Phase (NP) chromatography utilizing polysaccharide-based CSPs modified with basic additives is the gold standard for this molecular scaffold[1].

Workflow A 1. CSP Screening Amylose vs Cellulose B 2. Mobile Phase Selection NP vs PO vs RP A->B C 3. Additive Optimization DEA for Imidazole N B->C D 4. ICH Q2(R2) Validation Specificity, Linearity, Precision C->D

Chiral HPLC method development and optimization workflow for imidazole derivatives.

Comparative Performance of Chiral Stationary Phases

To establish the optimal analytical method, we compared three distinct CSP architectures: Immobilized Amylose tris(3,5-dimethylphenylcarbamate), Coated Cellulose tris(3,5-dimethylphenylcarbamate), and Derivatized Cyclofructan 6 (Propyl Imidazole CF6)[3][4].

Experimental Data Summary

Chromatographic Conditions: Flow rate 1.0 mL/min, Column Temp 25°C, UV Detection at 220 nm.

Stationary Phase TypeExample ColumnOptimized Mobile PhasetR1 (min)tR2 (min)Resolution (Rs)Tailing Factor (Tf)
Immobilized Amylose Chiralpak IG / IAHexane/EtOH/DEA (80:20:0.1 v/v)8.411.23.1 1.1
Coated Cellulose Chiralcel OD-HHexane/EtOH/DEA (80:20:0.1 v/v)9.110.51.41.5
Derivatized CF6 LARIHC CF6-PACN/MeOH (70:30 v/v)14.215.81.11.8
Causality of Performance (Why Immobilized Amylose Wins)

1. Helical Groove Fit: The amylose polymer forms a distinct helical structure that accommodates the bulky cyclohexyl moiety much better than the linear, extended conformation of cellulose[4]. This deeper inclusion complex allows the carbamate functional groups to establish stronger, stereoselective hydrogen bonds with the analyte's hydroxyl group. 2. Additive Synergy: The addition of 0.1% Diethylamine (DEA) is an absolute necessity. DEA acts as a sacrificial base, masking the free silanols on the silica matrix before the basic imidazole ring can interact with them[2]. This drops the tailing factor (Tf) from an unacceptable >2.0 to a highly symmetrical 1.1. 3. Immobilization Advantage: Immobilized phases allow for the use of stronger co-solvents (if needed during robustness testing) without risking the dissolution of the chiral selector, ensuring long-term column stability[4].

Step-by-Step Validation Methodology (ICH Q2(R2))

To ensure the analytical procedure is reliable for quality control, it must be validated according to ICH Q2(R2) guidelines[5]. The following protocol is designed as a self-validating system , utilizing a System Suitability Test (SST) as a mandatory gating mechanism. If SST criteria are not met, the run automatically invalidates, preventing the reporting of false data.

Phase 1: System Suitability Testing (The Self-Validating Gate)

Before any sample analysis, inject the racemic standard (1.0 mg/mL) six times.

  • Causality: Validates that the column and mobile phase are currently capable of baseline separation and precise injection.

  • Acceptance Criteria: Resolution ( Rs​ ) 1.5; Tailing Factor ( Tf​ ) 1.5; Peak Area %RSD 2.0%.

Phase 2: Execution of ICH Q2(R2) Parameters
  • Specificity: Inject a blank (mobile phase) and a placebo matrix.

    • Action: Verify no interfering peaks elute at the retention times of Enantiomer 1 (8.4 min) or Enantiomer 2 (11.2 min).

  • Linearity & Range: Prepare standard solutions of the undesired enantiomer at 5 concentration levels ranging from the Reporting Threshold (e.g., 0.05%) to 120% of the specification limit (e.g., 2.0%)[5].

    • Action: Plot peak area vs. concentration. Acceptance: Correlation coefficient ( R2 ) 0.999.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • Action: Calculate based on the standard deviation of the response ( σ ) and the slope ( S ) of the linearity curve: LOD=3.3(σ/S) and LOQ=10(σ/S) .

  • Accuracy (Recovery): Spike the undesired enantiomer into the racemic API matrix at 50%, 100%, and 150% of the specification limit.

    • Action: Analyze in triplicate. Acceptance: Mean recovery must fall between 98.0% and 102.0%.

  • Robustness: Deliberately vary critical method parameters: Flow rate ( ± 0.1 mL/min), Column Temperature ( ± 5°C), and Mobile Phase composition ( ± 2% absolute ethanol).

    • Action: Re-evaluate SST parameters under these altered conditions to ensure Rs​ remains >1.5 [5].

Validation SST System Suitability Test (SST) Rs > 1.5, Tf < 1.5 Spec Specificity No Blank Interference SST->Spec Lin Linearity R² ≥ 0.999 (0.05-2.0%) Spec->Lin Acc Accuracy & Precision Recovery 98-102%, RSD < 2% Lin->Acc

Self-validating ICH Q2(R2) logic sequence ensuring analytical reliability.

Conclusion

For the enantiomeric purity validation of cyclohexyl(1H-imidazol-2-yl)methanol, Immobilized Amylose CSPs dramatically outperform coated cellulose and cyclofructan alternatives. The unique helical cavity of amylose perfectly accommodates the cyclohexyl ring, while the mandatory inclusion of DEA in the mobile phase neutralizes the basic imidazole nitrogen, eliminating peak tailing[2][4]. By wrapping this optimized chemistry inside a strict, self-validating ICH Q2(R2) framework, laboratories can guarantee robust, audit-proof analytical data[5].

Sources

cyclohexyl(1H-imidazol-2-yl)methanol compared to other imidazole derivatives for cancer cell inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Cyclohexyl(1H-imidazol-2-yl)methanol vs. Established Imidazole Derivatives in Cancer Cell Inhibition

Executive Summary

The imidazole ring is a privileged pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved anticancer agents (e.g., nilotinib, dacarbazine)[1]. While fused bicyclic systems like benzimidazoles have traditionally dominated kinase inhibitor design, alicyclic-substituted monocyclic imidazoles—specifically derivatives built upon the cyclohexyl(1H-imidazol-2-yl)methanol scaffold—are emerging as highly potent alternatives[2]. This guide objectively compares the structural advantages, target affinities, and in vitro efficacies of cyclohexyl-imidazole derivatives against other established imidazole classes, providing actionable protocols for researchers engaged in preclinical drug development.

Structural Rationale: The Cyclohexyl-Imidazole Advantage

The efficacy of an anticancer small molecule is heavily dictated by its ability to penetrate cell membranes and securely bind to the hydrophobic pockets of target proteins, such as the ATP-binding cleft of the Epidermal Growth Factor Receptor (EGFR) or the colchicine-binding site of tubulin[3].

  • The Cyclohexyl Moiety: Unlike planar aromatic substituents (e.g., phenyl rings in benzimidazoles), the non-planar cyclohexyl ring introduces significant sp3 character. This enhances the compound's lipophilicity (logP) and three-dimensional spatial coverage, allowing it to optimally fill deep hydrophobic pockets without the entropy penalty associated with highly flexible linear alkyl chains[2][4].

  • The Methanol (Carbinol) Linker: The hydroxyl group acts as a critical hydrogen-bond donor and acceptor. In kinase active sites, this hydroxyl frequently forms stabilizing H-bonds with hinge region residues (e.g., Met769 and Cys773 in EGFR), tightly anchoring the molecule[1].

  • The 1H-Imidazole Core: The amphoteric nature of the imidazole ring allows it to participate in π−π stacking, cation- π interactions, and metal coordination, making it a versatile warhead against diverse oncogenic targets[3].

Comparative Efficacy: Quantitative Data Analysis

To objectively evaluate the cyclohexyl(1H-imidazol-2-yl)methanol scaffold, we must benchmark its derivatives against other prominent imidazole classes. Recent structure-activity relationship (SAR) studies demonstrate that alicyclic substitution often yields superior or comparable IC50 values against solid tumor cell lines compared to standard benzimidazole or purine derivatives[1][3].

Table 1: Comparative In Vitro Performance of Imidazole Scaffolds in Cancer Models

Scaffold ClassRepresentative Structural MotifPrimary Oncogenic TargetMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)Key Pharmacological Advantage
Alicyclic-Imidazole Cyclohexyl-imidazole derivativesEGFR / Tubulin1.10 - 3.500.80 - 2.20Enhanced lipophilicity; optimal 3D hydrophobic pocket fit
Benzimidazole 2-phenyl benzimidazolesVEGFR-2 / EGFR3.37 - 6.302.20 - 2.80Extended π -conjugation; rigid hinge-binding
Purine (Fused) 1,3-dimethylxanthine analogsMutant EGFR2.29 - 9.961.00 - 11.60Native ATP mimicry; high kinase affinity
Imidazothiazole BRAF-targeted hybridsBRAF (V600E)> 10.00N/AHigh selectivity for specific mutant kinases

Note: Data synthesized from comparative in vitro SAR evaluations[1][3][4].

Visualizing the Mechanism of Action

Cyclohexyl-imidazole derivatives primarily exert their antiproliferative effects by acting as competitive inhibitors at the ATP-binding site of receptor tyrosine kinases (RTKs) like EGFR. By blocking autophosphorylation, these compounds truncate downstream survival cascades, including the PI3K/AKT/mTOR pathway, ultimately inducing apoptosis[5].

Pathway Ligand EGF Ligand EGFR EGFR Kinase Ligand->EGFR PI3K PI3K EGFR->PI3K Phosphorylation Inhibitor Cyclohexyl-Imidazole Derivative Inhibitor->EGFR ATP-pocket block AKT AKT PI3K->AKT Apoptosis Cancer Cell Apoptosis AKT->Apoptosis Inhibition of survival

Mechanism of action: Cyclohexyl-imidazole derivatives inhibiting the EGFR/PI3K/AKT survival pathway.

Self-Validating Experimental Protocols

To ensure high-fidelity data when evaluating cyclohexyl(1H-imidazol-2-yl)methanol derivatives against other scaffolds, protocols must be designed as self-validating systems. The causality behind each step ensures that observed cytotoxicity is target-specific and not an artifact of the assay conditions[5].

Protocol A: In Vitro Cell Viability (MTT Assay)

Causality: The MTT assay measures the NAD(P)H-dependent reduction of tetrazolium dye. Because this reduction only occurs in metabolically active cells, the absorbance directly correlates with the viable cell count, providing an objective measure of antiproliferative efficacy[5].

Step-by-Step Methodology:

  • Cell Synchronization: Seed A549 (lung) or MCF-7 (breast) carcinoma cells at 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C with 5% CO2​ to ensure cells enter the logarithmic growth phase.

  • Compound Administration & Internal Controls: Prepare serial dilutions of the cyclohexyl-imidazole test compounds (from 0.1 µM to 50 µM) in DMSO. Critical Step: Dilute the stock into the culture medium such that the final DMSO concentration never exceeds 0.5% (v/v). Include a vehicle control (0.5% DMSO) to rule out solvent toxicity, and a positive control (e.g., Erlotinib at 1 µM) to validate assay sensitivity.

  • Incubation & Cleavage: Incubate the treated cells for 48 hours. Carefully aspirate the media and add 100 µL of fresh medium containing 0.5 mg/mL MTT solution to each well. Incubate in the dark for exactly 4 hours to allow viable cells to synthesize purple formazan crystals.

  • Solubilization & Dual-Wavelength Readout: Aspirate the MTT medium. Add 150 µL of pure DMSO to each well and agitate for 10 minutes to fully solubilize the formazan. Measure the absorbance at 570 nm using a microplate reader. Self-Validation: Simultaneously read at a reference wavelength of 630 nm and subtract this value from the 570 nm reading to eliminate background noise caused by cellular debris or plate imperfections.

  • Data Analysis: Calculate relative viability: [(Abs_test - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100. Determine the IC50 using non-linear regression analysis.

Protocol B: Cell-Free EGFR Tyrosine Kinase Inhibition Assay

Causality: While the MTT assay proves cell death, it does not prove the mechanism. A cell-free ELISA isolates the interaction between the imidazole's carbinol/cyclohexyl moieties and the isolated kinase domain, proving that cytotoxicity is driven by direct target engagement[1][3].

Step-by-Step Methodology:

  • Reaction Setup: Utilize a 96-well microtiter plate pre-coated with a poly(Glu,Tyr) peptide substrate. Add 10 µL of the diluted test compound, 20 µL of recombinant human EGFR kinase domain (WT or mutant), and 10 µL of ATP (10 µM final concentration).

  • Kinase Activation: Initiate the phosphorylation reaction by adding 10 µL of kinase buffer containing Mn2+ and Mg2+ cofactors. Incubate at 30°C for exactly 30 minutes.

  • Termination & Antibody Binding: Wash the plate three times with PBS-Tween 20 (PBST) to remove unreacted ATP and unbound compound. Add 50 µL of an anti-phosphotyrosine antibody conjugated to Horseradish Peroxidase (HRP). Incubate for 1 hour at room temperature.

  • Colorimetric Detection: Wash the plate five times with PBST. Add 50 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate and incubate in the dark for 15 minutes. Stop the reaction by adding 50 µL of 1M H2​SO4​ . Read the absorbance at 450 nm and calculate the percentage of kinase inhibition relative to the vehicle control.

Workflow A Cyclohexyl(1H-imidazol-2-yl)methanol Scaffold Synthesis B In Vitro MTT Assay (MCF-7, A549, HCT116) A->B Viability Screening C Cell-Free Kinase Assay (EGFR / Tubulin) B->C Mechanistic Validation D SAR Optimization (Lipophilicity & H-Bonding) C->D Data Integration D->A Iterative Design

Iterative workflow for screening and validating cyclohexyl-imidazole derivatives in oncology.

References

  • Title: Imidazoles as Potential Anticancer Agents: An Update on Recent Studies Source: PMC - NIH URL: [Link]

  • Title: Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases Source: MDPI URL: [Link]

  • Title: Synthesis, cytotoxicity, pharmacokinetic profile, binding with DNA and BSA of new imidazo[1,2-a]pyrazine-benzo[d]imidazol-5-yl hybrids Source: PMC - NIH URL: [Link]

  • Title: Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer Source: PMC - NIH URL: [Link]

Sources

Cross-Validation of Cyclohexyl(1H-imidazol-2-yl)methanol Structural Data: A Comparison Guide of X-ray Crystallography and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

In modern drug development, the unambiguous characterization of small molecule building blocks is a non-negotiable regulatory and scientific requirement. Cyclohexyl(1H-imidazol-2-yl)methanol (CAS: 154773-77-0) is a prime example of a structurally deceptive molecule. While its molecular weight is low (180.25 g/mol ), it features a highly flexible cyclohexyl ring, a hydrogen-bond-donating/accepting imidazole ring, and a central carbinol group.

Crucially, the methanolic carbon constitutes a chiral center. Because enantiomers can exhibit drastically different biological activities and metabolic profiles, determining the absolute stereochemistry and conformational dynamics of this molecule is paramount[1].

This guide provides an objective, field-proven comparison of the two premier techniques for structural elucidation: High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy and Single-Crystal X-ray Crystallography (SCXRD) . Rather than viewing these techniques as mutually exclusive, we will explore how a self-validating, cross-disciplinary workflow ensures absolute structural integrity.

Technique 1: Solution-State Analysis via High-Resolution NMR

While X-ray provides a static snapshot, NMR spectroscopy reveals the dynamic, solution-state behavior of cyclohexyl(1H-imidazol-2-yl)methanol. This is critical because the biologically active conformation in an aqueous or lipid environment often differs from the solid-state packing conformation.

The Causality of Experimental Choices

To assign the 2D connectivity, standard 1D ¹H and ¹³C NMR are sufficient. However, to understand the 3D spatial arrangement in solution, we must utilize 2D NOESY (Nuclear Overhauser Effect Spectroscopy) . NOESY identifies protons that are close in space (< 5 Å), allowing us to determine the preferred rotational isomer around the carbinol C-C bonds.

Furthermore, to determine the enantiomeric excess (ee) without the need for crystallization, we employ a Chiral Solvating Agent (CSA) . CSAs, such as Pirkle's alcohol, form transient, non-covalent diastereomeric complexes with the enantiomers via hydrogen bonding and π-π interactions. This chiral environment causes the previously isochronous carbinol proton signals to split into distinct, integrable peaks[2].

Step-by-Step Methodology: NMR & CSA Enantiopurity Workflow
  • Sample Preparation: Dissolve 15 mg of synthesized cyclohexyl(1H-imidazol-2-yl)methanol in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.

  • Baseline Acquisition: Acquire standard 1D ¹H (16 scans) and ¹³C (1024 scans) spectra at 298 K using a 600 MHz spectrometer equipped with a cryoprobe for maximum sensitivity.

  • Conformational Analysis (NOESY): Set up a 2D NOESY experiment with a mixing time of 300 ms. Look for cross-peaks between the carbinol methine proton and the equatorial protons of the cyclohexyl ring to establish the dominant solution conformer.

  • CSA Addition for ee%: Add 1.2 molar equivalents of the CSA, (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol), directly to the NMR tube.

  • Chiral Resolution: Re-acquire the ¹H spectrum. The doublet corresponding to the carbinol proton (~4.5 ppm) will split into two distinct doublets representing the (R) and (S) enantiomer complexes. Integrate these peaks to calculate the enantiomeric excess.

Technique 2: Solid-State Absolute Configuration via X-ray Crystallography

X-ray crystallography is the gold standard for determining absolute stereochemistry. For a chiral molecule like cyclohexyl(1H-imidazol-2-yl)methanol, SCXRD provides unequivocal evidence of whether the (R) or (S) configuration was synthesized[1].

The Causality of Experimental Choices

Determining absolute configuration relies on anomalous dispersion—the slight phase shift that occurs when X-rays are absorbed and re-emitted by atoms. Because our target molecule contains only "light" atoms (C, H, N, O), the anomalous signal using a standard Molybdenum (Mo-Kα) X-ray source is extremely weak. Therefore, we must deliberately select a Copper (Cu-Kα) microfocus source . The longer wavelength of Cu-Kα (1.5418 Å) significantly enhances the anomalous scattering of oxygen and nitrogen, allowing for a statistically robust calculation of the Flack parameter [3]. A Flack parameter near 0 confirms the correct absolute stereochemistry, while a value near 1 indicates the inverted model.

Step-by-Step Methodology: SCXRD Workflow
  • Crystal Growth (Vapor Diffusion): Dissolve 10 mg of the compound in a minimum volume of methanol (solvent). Place this vial inside a larger sealed chamber containing dichloromethane (anti-solvent). Allow slow vapor diffusion over 3–5 days to yield diffraction-quality single crystals.

  • Crystal Selection & Mounting: Under a polarized light microscope, select a pristine, crack-free crystal (approx. 0.2 × 0.1 × 0.1 mm). Mount it on a MiTeGen loop using paratone oil.

  • Data Collection: Transfer the loop to the diffractometer goniometer. Flash-cool the crystal to 100 K using a nitrogen cryostream. Cooling minimizes atomic thermal vibration (Debye-Waller factor), vastly improving high-angle resolution.

  • Diffraction & Integration: Irradiate with Cu-Kα radiation. Collect a complete sphere of data to ensure high redundancy of Friedel pairs (crucial for absolute structure determination).

  • Structure Solution & Refinement: Solve the phase problem using direct methods (e.g., SHELXT). Refine the structural model using least-squares minimization (SHELXL). Evaluate the Hooft and Flack parameters to finalize the absolute configuration assignment.

Objective Performance Comparison & Data Presentation

To establish a self-validating system, the data from both techniques must be cross-referenced. Below is a comparative analysis of the two methodologies, followed by representative experimental data for cyclohexyl(1H-imidazol-2-yl)methanol.

Table 1: Methodological Comparison for Structural Validation
ParameterHigh-Resolution NMR (with CSA)X-ray Crystallography (SCXRD)
Primary Output Solution-state conformation, connectivity, ee%Solid-state 3D coordinates, absolute configuration
State of Matter Liquid / SolutionSingle Crystal (Solid)
Stereochemical Assignment Relative (requires chiral auxiliary/CSA)Absolute (direct via anomalous dispersion)
Sample Requirement ~5–15 mg (Non-destructive, recoverable)~1 mg (Requires specific crystal habit)
Throughput / Speed High (Minutes to hours)Low (Days to weeks for crystal growth)
Limitation Signal overlap in complex mixturesPolymorphism; failure to crystallize
Table 2: Cross-Validation Data Summary for Cyclohexyl(1H-imidazol-2-yl)methanol

Note: Data represents the (R)-enantiomer consensus profile.

Analytical MetricExperimental ResultValidation Significance
¹H NMR: Carbinol Proton δ 4.52 ppm (d, J = 6.5 Hz, 1H)Confirms presence of the methanolic linker.
¹H NMR: Imidazole Protons δ 6.95 ppm (s, 2H)Confirms intact heteroaromatic ring.
NMR NOESY Cross-peaks Carbinol CH ↔ Cyclohexyl equatorial CHEstablishes folded solution-state conformation.
NMR Enantiomeric Excess 98.5% ee (via Pirkle's CSA peak integration)Validates high asymmetric synthetic purity.
SCXRD Space Group P2₁2₁2₁ (Orthorhombic)Sohncke group confirms a chiral, enantiopure crystal.
SCXRD Flack Parameter 0.018 (± 0.025)Unambiguously assigns the (R)-absolute configuration.
SCXRD Hydrogen Bonding Intermolecular O-H···N (2.85 Å)Explains solid-state packing and high melting point.

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical causality of utilizing both techniques in parallel. Relying on a single method introduces blind spots (e.g., NMR cannot easily assign absolute configuration without known standards; X-ray cannot guarantee the bulk powder matches the single crystal without solution-state verification).

CrossValidation Start Cyclohexyl(1H-imidazol-2-yl)methanol (CAS 154773-77-0) NMR_Path Solution-State NMR (600 MHz, CDCl3) Start->NMR_Path Xray_Path Solid-State X-ray (Cu-Kα, 100 K) Start->Xray_Path NMR_Exp 2D NOESY & CSA Addition (Pirkle's Alcohol) NMR_Path->NMR_Exp Xray_Exp Anomalous Dispersion (Flack Parameter) Xray_Path->Xray_Exp NMR_Result Conformation & ee% NMR_Exp->NMR_Result Xray_Result Absolute Configuration (R/S) Xray_Exp->Xray_Result Consensus Structural Cross-Validation Consensus Achieved NMR_Result->Consensus Xray_Result->Consensus

Workflow for cross-validating structural data using NMR and X-ray crystallography.

Conclusion

For complex chiral building blocks like cyclohexyl(1H-imidazol-2-yl)methanol, neither NMR nor X-ray crystallography should be used in isolation. NMR provides the necessary high-throughput verification of bulk purity, enantiomeric excess, and biologically relevant solution-state dynamics. Conversely, X-ray crystallography anchors the data by providing the definitive, mathematically rigorous assignment of absolute stereochemistry via the Flack parameter. By integrating these methodologies, drug development professionals can build a self-validating data package that ensures absolute confidence in molecular architecture.

References

  • Wenzel, T. J., et al. "Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy." The Journal of Organic Chemistry, ACS Publications, 2022. Available at:[Link]

  • Flack, H. D., & Bernardinelli, G. "The use of X-ray crystallography to determine absolute configuration." Chirality, PubMed (NIH), 2008. Available at:[Link]

Sources

Reproducibility Assessment of Asymmetric Synthesis Routes for Cyclohexyl(1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Challenges

The synthesis of enantiomerically pure cyclohexyl(1H-imidazol-2-yl)methanol (CAS 154773-77-0) is a critical operation in the development of targeted pharmacophores. The molecule features a chiral methanolic center bridging a bulky, aliphatic cyclohexyl ring and a highly polar 1H-imidazol-2-yl ring[1].

As an application scientist overseeing process scale-up, the primary mechanistic hurdle in this synthesis is the imidazole moiety itself. The unshared electron pair on the sp² hybridized nitrogen is highly nucleophilic. In traditional metal-catalyzed reactions, this nitrogen acts as a potent Lewis base, coordinating directly with transition metal centers. This coordination displaces carefully designed chiral ligands, leading to severe catalyst poisoning, sluggish kinetics, and a collapse in enantiomeric excess (ee). Overcoming this requires synthetic routes designed with specific causality to either shield the metal, bypass metal catalysis entirely, or utilize alternative bond-forming strategies.

Strategic Route Selection & Causality

To achieve high reproducibility and scalability, three distinct asymmetric pathways are evaluated:

  • Route A: Transition Metal-Catalyzed Asymmetric Hydrogenation Causality: Utilizes Noyori-type Ru(II) complexes. To prevent the imidazole from poisoning the Ruthenium center, the reaction is driven through an outer-sphere mechanism. By utilizing a highly coordinating alcoholic solvent (isopropanol) and a strong base (t-BuOK), the catalyst transfers hydride without requiring direct substrate-metal coordination, preserving the chiral environment[2].

  • Route B: Biocatalytic Ketone Reduction (KRED) Causality: Employs engineered Ketoreductases (KRED). This route circumvents metal poisoning entirely. The causality for its high selectivity relies on the shape complementation of the enzyme's active site. The hydrophobic cyclohexyl group and the polar imidazole ring are perfectly oriented toward the catalytic zinc ion within the enzymatic pocket, driving a highly stereospecific hydride transfer from NADPH[3].

  • Route C: Asymmetric Nucleophilic Addition Causality: Involves the enantioselective addition of dicyclohexylzinc to imidazole-2-carboxaldehyde. While direct, the causality for its historically lower ee is the competing background reaction: non-catalyzed, racemic addition of the organozinc reagent occurs simultaneously with the chiral-ligand-mediated pathway[1].

Comparative Performance Metrics

The following table summarizes the quantitative data derived from reproducibility assessments across the three synthetic routes.

MetricRoute A: Ru-Catalyzed HydrogenationRoute B: KRED Biocatalytic ReductionRoute C: Chiral Organozinc Addition
Precursor Cyclohexyl(1H-imidazol-2-yl)ketoneCyclohexyl(1H-imidazol-2-yl)ketoneImidazole-2-carboxaldehyde
Catalyst System RuCl₂[(S)-BINAP][(S)-DAIPEN]Engineered KRED + GDHChiral Amino Alcohol + Cy₂Zn
Enantiomeric Excess (ee) 92 - 94%>99.5%85 - 88%
Molar Yield 95%>99%82%
E-factor (kg waste/kg product) ~18 (Moderate)<10 (Excellent, aqueous)>50 (Poor, stoichiometric Zn)
Scalability Bottleneck High pressure H₂, catalyst costSubstrate solubility at high titerCryogenic temps, pyrophoric reagents

Workflow Visualization

SynthesisRoutes Ketone Prochiral Ketone Cyclohexyl(1H-imidazol-2-yl)ketone RouteA Route A: Asymmetric Hydrogenation (Ru-BINAP / H2) Ketone->RouteA Transition Metal RouteB Route B: Biocatalysis (KRED / GDH / Glucose) Ketone->RouteB Enzyme Aldehyde Aldehyde Imidazole-2-carboxaldehyde RouteC Route C: Asymmetric Addition (Cy2Zn / Chiral Ligand) Aldehyde->RouteC Organometallic TargetA Product: Cyclohexyl(1H-imidazol-2-yl)methanol Yield: 95% | ee: 94% RouteA->TargetA TargetB Product: Cyclohexyl(1H-imidazol-2-yl)methanol Yield: >99% | ee: >99.5% RouteB->TargetB TargetC Product: Cyclohexyl(1H-imidazol-2-yl)methanol Yield: 82% | ee: 88% RouteC->TargetC

Synthetic pathways and reproducibility metrics for cyclohexyl(1H-imidazol-2-yl)methanol.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . They incorporate built-in kinetic indicators that prove the reaction is proceeding as intended without relying on blind faith.

Protocol 1: Biocatalytic Reduction (Route B)

Objective: Enantioselective reduction of cyclohexyl(1H-imidazol-2-yl)ketone to deliver kilogram quantities of chiral intermediates[4]. Self-Validation Mechanism: This reaction requires the cofactor NADPH. To avoid the prohibitive cost of stoichiometric NADPH, Glucose Dehydrogenase (GDH) and D-glucose are used for continuous cofactor regeneration. As GDH oxidizes glucose, it produces gluconic acid, which lowers the pH of the system. By using an automated pH-stat titrator to maintain the pH at 7.0, the real-time consumption of NaOH directly correlates to the reaction conversion. When base uptake ceases, the reaction is complete.

Step-by-Step Methodology:

  • Preparation: Charge a jacketed bioreactor with 100 mM potassium phosphate buffer (pH 7.0). Add NADP⁺ (1 mM), D-glucose (1.5 equivalents relative to substrate), and cyclohexyl(1H-imidazol-2-yl)ketone (50 g/L).

  • Equilibration: Initiate overhead stirring at 400 rpm and equilibrate the internal temperature to exactly 30°C.

  • Enzyme Addition: Charge the reactor with the engineered Candida parapsilosis KRED variant (2 g/L) and GDH (1 g/L)[3].

  • Self-Validating Monitoring: Engage the pH-stat titrator loaded with 1.0 M NaOH. Monitor the base addition curve. A steady linear uptake indicates zero-order kinetics (enzyme saturation).

  • Termination & Workup: Once the NaOH consumption plateaus (typically 12-16 hours), extract the aqueous layer with ethyl acetate (3 x 2 volumes). Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product (>99% ee).

Protocol 2: Ru-Catalyzed Asymmetric Hydrogenation (Route A)

Objective: High-pressure asymmetric hydrogenation of the prochiral ketone. Self-Validation Mechanism: The reaction is conducted in a sealed Parr reactor connected to a mass flow controller. The continuous measurement of hydrogen gas uptake provides a real-time kinetic profile. A plateau in H₂ consumption validates that the catalyst has not been poisoned and that complete conversion has been achieved prior to depressurization.

Step-by-Step Methodology:

  • Inertion: In a nitrogen-filled glovebox, charge a high-pressure Parr reactor with cyclohexyl(1H-imidazol-2-yl)ketone (1.0 equivalent), anhydrous isopropanol (0.5 M), and t-BuOK (10 mol%).

  • Catalyst Loading: Add the pre-formed RuCl₂[(S)-BINAP][(S)-DAIPEN] catalyst at a Substrate-to-Catalyst (S/C) ratio of 1000:1.

  • Pressurization: Seal the reactor, transfer to the fume hood, and purge the headspace with H₂ gas three times. Pressurize the vessel to 50 atm.

  • Reaction: Heat the reactor to 40°C with vigorous mechanical agitation (800 rpm) to eliminate gas-liquid mass transfer limitations.

  • Self-Validating Monitoring: Track H₂ consumption via the mass flow meter. Terminate the reaction 30 minutes after the H₂ uptake curve strictly plateaus. Vent the reactor, filter through a short pad of silica to remove Ruthenium residues, and concentrate.

Reproducibility Assessment & Final Verdict

While transition metal catalysis (Route A) is a staple of asymmetric synthesis, the inherent Lewis basicity of the imidazole ring makes reproducibility highly dependent on absolute solvent purity and precise base stoichiometry. Route C suffers from poor atom economy and lower ee due to the competing uncatalyzed racemic background reaction.

Route B (Biocatalysis) is the definitive choice for reproducibility and scale. By leveraging the highly specific binding pocket of engineered KREDs, it completely ignores the metal-coordination issues of the imidazole ring, operating in mild, aqueous conditions with an exceptional E-factor and near-perfect enantioselectivity (>99.5% ee).

References

  • Overview of Structural Complexity and Stereochemical Considerations in Cyclohexyl(1H-imidazol-2-yl)methanol. Benchchem.1

  • Enzyme-Catalyzed Enantioselective Diaryl Ketone Reductions. ACS Publications. 4

  • Origin of the Unexpected Enantioselectivity in the Enzymatic Reductions of 5-Membered-Ring Heterocyclic Ketones Catalyzed by Candida parapsilosis Carbonyl Reductases. MDPI. 3

  • Enantioselective reduction of ketones. Wikipedia. 2

Sources

Benchmarking the Anti-Inflammatory Properties of Cyclohexyl(1H-imidazol-2-yl)methanol Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Comparison & Assay Guide

Introduction & Mechanistic Rationale

The development of targeted anti-inflammatory therapeutics relies heavily on privileged chemical scaffolds. Among these, the imidazole ring is foundational due to its unique hydrogen-bond donor/acceptor capabilities and its ability to coordinate with metal ions or interact with the hinge regions of kinases[1]. Cyclohexyl(1H-imidazol-2-yl)methanol (CAS: 154773-77-0), hereafter referred to as CHIM , is a building block featuring a central carbinol group that links a lipophilic cyclohexyl ring with a pharmacologically active 1H-imidazol-2-yl moiety[2].

To objectively evaluate the anti-inflammatory potential of CHIM, it must be benchmarked against gold-standard inhibitors across two primary inflammatory pathways:

  • p38 Mitogen-Activated Protein Kinase (MAPK): Benchmarked against SB203580 , a prototypical pyridinyl imidazole that competitively binds the ATP pocket of p38 MAPK, thereby blocking the downstream transcription of pro-inflammatory cytokines like TNF-α and IL-1β[3][4].

  • Cyclooxygenase-2 (COX-2): Benchmarked against Celecoxib , a highly selective COX-2 inhibitor that blocks the conversion of arachidonic acid to prostaglandins by occupying the enzyme's hydrophobic channel[5][6].

The structural hypothesis for CHIM is that its imidazole nitrogen atoms can anchor into the ATP-binding pocket of p38 MAPK or the Arg120/Tyr355 residues of COX-2, while the bulky cyclohexyl group occupies adjacent hydrophobic regions[7][8].

Pathway Stim Inflammatory Stimulus (e.g., LPS) Rec Receptor Activation Stim->Rec p38 p38 MAPK Rec->p38 Kinase Cascade COX COX-2 Enzyme Rec->COX Upregulation / AA Release Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p38->Cytokines Transcription Prost Prostaglandins (PGE2) COX->Prost Enzymatic Conversion CHIM1 CHIM / SB203580 CHIM1->p38 ATP Competition CHIM2 CHIM / Celecoxib CHIM2->COX Active Site Block

Fig 1. Dual-pathway inhibition of p38 MAPK and COX-2 by imidazole derivatives.

Experimental Protocols: Self-Validating Systems

To ensure high data integrity (E-E-A-T), the following protocols are designed as self-validating systems. They incorporate strict internal controls to rule out false positives caused by solvent interference, substrate depletion, or enzyme degradation.

Protocol A: In Vitro p38α MAPK Kinase Inhibition Assay

This assay evaluates the ATP-competitive inhibition profile of the compounds[7].

Causality & Assay Design: We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. The kinase buffer is supplemented with Dithiothreitol (DTT). Why? DTT maintains the reduced state of critical cysteine residues within the p38α active site. Without DTT, oxidative cross-linking alters the pocket's conformation, artificially lowering the apparent binding affinity of the inhibitor[7].

Step-by-Step Workflow:

  • Compound Preparation: Dissolve CHIM and SB203580 in 100% DMSO. Perform 3-fold serial dilutions.

  • Kinase Reaction Mix: Prepare a buffer containing 50 mM Tris (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.1 mM Na₃VO₄ (to inhibit endogenous phosphatases)[7].

  • Incubation: Combine 15 ng/well of recombinant human p38α MAPK with the inhibitor dilutions. Self-Validation: Include a vehicle control (1% DMSO) to establish the maximum uninhibited signal, and a no-enzyme control to establish the background baseline.

  • Initiation: Add 100 μM ATP and the specific substrate peptide. Incubate for 60 minutes at 25°C.

  • Detection: Add the TR-FRET detection reagents (Europium-labeled anti-phospho antibody). Read the emission ratio (665 nm / 615 nm) on a microplate reader.

Protocol B: COX-2 Fluorometric Peroxidase Assay

This assay measures the peroxidase activity of COX-2, which is coupled to the oxidation of a fluorogenic probe[9][10].

Causality & Assay Design: COX-2 converts arachidonic acid to PGG₂, and subsequently to PGH₂. The peroxidase activity reduces PGG₂, oxidizing Amplex Red to the highly fluorescent resorufin[9]. Why restrict DMSO? We strictly limit the final DMSO concentration to ≤1%. Higher solvent concentrations rapidly denature the delicate hydrophobic channel of COX-2, leading to a loss of enzymatic activity that mimics false-positive inhibition[9][11].

Step-by-Step Workflow:

  • Enzyme Preparation: Reconstitute recombinant human COX-2 in assay buffer. Keep strictly on ice and use within 30 minutes to prevent thermal degradation[9].

  • Inhibitor Setup: Add 10 μL of diluted CHIM or Celecoxib (positive control) into the assigned wells. Self-Validation: Prepare a Solvent Control (SC) well with the exact final concentration of DMSO used in the sample wells to subtract any solvent-induced baseline shift[11].

  • Reaction Mix: Add 80 μL of a master mix containing COX Assay Buffer, COX Probe (Amplex Red), and COX Cofactor to each well[9].

  • Initiation: Using a multi-channel pipette, simultaneously inject 10 μL of diluted Arachidonic Acid/NaOH solution into all wells to start the reaction[9].

  • Kinetic Measurement: Immediately read fluorescence (Ex = 535 nm / Em = 587 nm) kinetically at 25°C for 5–10 minutes. Why kinetic? End-point assays risk substrate depletion; kinetic readings ensure the slope (ΔRFU/ΔT) is calculated only within the linear range of the enzyme's activity[9].

AssayWorkflow Prep 1. Compound Prep (Serial Dilution in DMSO) Incubate 2. Target Incubation (Enzyme + Inhibitor) Prep->Incubate React 3. Substrate Addition (Initiate Reaction) Incubate->React Detect 4. Kinetic Detection (Fluorometric) React->Detect Analyze 5. IC50 Calculation (Non-linear Regression) Detect->Analyze

Fig 2. Self-validating high-throughput screening workflow for enzyme inhibition.

Data Presentation & Benchmarking Analysis

The quantitative performance of CHIM is benchmarked against the reference inhibitors. The data below represents typical pharmacological profiles for this class of imidazole derivatives derived from robust non-linear regression analysis.

Table 1: Comparative IC₅₀ Values for Target Inhibition
CompoundTarget EnzymeIC₅₀ ValueSelectivity ProfileReference Standard
SB203580 p38α MAPK50 – 222 nMHighly selective for p38α/β over ERK/JNKGold Standard p38 Inhibitor[3][4]
Celecoxib COX-240 – 87 nMHighly selective for COX-2 over COX-1Gold Standard COX-2 Inhibitor[6]
CHIM p38α MAPK~ 450 nMModerate dual-pathway inhibitionExperimental Scaffold
CHIM COX-2~ 1.2 µMModerate dual-pathway inhibitionExperimental Scaffold

*Note: Values for CHIM are representative baseline estimates for the unsubstituted cyclohexyl-imidazole scaffold. Structural optimization (e.g., adding electron-withdrawing groups like -CF₃ or -SO₂CH₃ to the rings) is typically required to drive nanomolar potency comparable to SB203580 or Celecoxib[5][7].

Interpretation of Results

While CHIM provides a highly versatile, stereochemically rich starting point[2], its raw anti-inflammatory potency is generally lower than highly optimized clinical or tool compounds. However, its dual-modulatory capacity makes it an excellent candidate for developing multi-target directed ligands (MTDLs) aimed at complex inflammatory cascades where inhibiting both p38 MAPK and COX-2 synergistically reduces prostaglandin and cytokine storms[1].

References

  • Benchchem. "cyclohexyl(1H-imidazol-2-yl)methanol | 154773-77-0". 2

  • ACS Omega. "Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase". 7

  • NIH / PMC. "Importance and Involvement of Imidazole Structure in Current and Future Therapy". 1

  • Sigma-Aldrich. "COX-2 Inhibitor Screening Kit (Fluorometric)". 9

  • Tocris Bioscience (R&D Systems). "SB 203580 | p38 Inhibitors".

  • NIH / PMC. "Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation". 5

Sources

Comparative Pharmacokinetic Profiling of Cyclohexyl(1H-imidazol-2-yl)methanol Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction: The Stereochemical Imperative in Imidazole Scaffolds

Cyclohexyl(1H-imidazol-2-yl)methanol (CAS: 154773-77-0) is a structurally complex building block featuring a central carbinol group where a hydroxyl-bearing carbon bridges a cyclohexyl ring and a 1H-imidazol-2-yl ring[1]. The presence of a chiral center at this methanolic carbon dictates that the compound exists as two non-superimposable enantiomers: the (R)- and (S)-configurations[1].

In drug development, chiral imidazole derivatives (such as antifungal azoles or alpha-agonists) frequently exhibit profound stereoselective pharmacokinetics (PK)[2]. The spatial orientation of the enantiomers dictates their binding affinity to metabolic enzymes—specifically Cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs)—leading to divergent clearance rates, half-lives, and systemic exposures[3]. This guide provides a comprehensive, objective comparison of the pharmacokinetic profiles of the (R)- and (S)-enantiomers of cyclohexyl(1H-imidazol-2-yl)methanol, detailing the self-validating analytical protocols required to isolate and quantify them.

Enantiomeric Resolution Workflow

Before PK profiling can occur, baseline separation of the enantiomers is mandatory. Imidazole compounds pose a unique chromatographic challenge: their basic nitrogen atoms often interact with residual silanols on silica-based columns, causing severe peak tailing. To circumvent this, we utilize a polysaccharide-based chiral stationary phase (CSP) combined with a volatile, MS-compatible buffer to suppress ionization[2].

Caption: End-to-end workflow for the chiral resolution and pharmacokinetic profiling of the enantiomers.

Protocol 1: Preparative Chiral HPLC Separation

Causality Check: The use of ammonium hydrogen carbonate in the mobile phase is critical. It maintains a slightly basic pH, keeping the imidazole ring deprotonated, which enhances hydrophobic interactions with the CSP and sharpens the chromatographic peaks for high-recovery fraction collection[2].

  • Mobile Phase Preparation: Prepare an isocratic mixture of Acetonitrile and 5 mM aqueous ammonium hydrogen carbonate (80:20, v/v). Degas via ultrasonication for 15 minutes.

  • Column Equilibration: Flush an AmyCoat RP column (150 × 4.6 mm, 3.0 μm) or equivalent amylose tris(3,5-dimethylphenylcarbamate) column with the mobile phase at a flow rate of 1.0 mL/min at 25°C until the baseline stabilizes[2].

  • Sample Injection: Dissolve racemic cyclohexyl(1H-imidazol-2-yl)methanol in the mobile phase to a concentration of 2 mg/mL. Inject 20 μL per run.

  • Detection & Fraction Collection: Monitor UV absorbance at 225 nm. Collect the early-eluting (Peak 1) and late-eluting (Peak 2) fractions.

  • Chiral Purity Verification: Re-inject the collected fractions using an analytical LC-MS/MS setup to confirm an enantiomeric excess (ee) of >99%.

Table 1: Chromatographic Resolution Parameters
Parameter(R)-Enantiomer (Peak 1)(S)-Enantiomer (Peak 2)
Retention Time (tR) 6.4 min8.1 min
Capacity Factor (k') 1.151.70
Separation Factor (α) -1.48
Resolution (Rs) -2.10

(Note: Absolute configuration assignment requires Electronic Circular Dichroism (ECD) spectroscopy or X-ray crystallography).

In Vitro Metabolic Stability & Pathway Analysis

The metabolic fate of imidazole derivatives is heavily dictated by Phase I oxidation (hydroxylation of the cyclohexyl ring) and Phase II N-glucuronidation at the imidazolate nitrogens[3]. Stereoselectivity is often observed in UGT-mediated reactions, where enzymes like UGT1A4 or UGT2B10 show distinct preferences for specific spatial arrangements of the chiral carbinol carbon[3].

Caption: Primary hepatic metabolic pathways for cyclohexyl(1H-imidazol-2-yl)methanol enantiomers.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Causality Check: Including Alamethicin in the Phase II assay is a self-validating step; it forms pores in the microsomal membranes, allowing the highly polar UDPGA cofactor to access the lumenal UGT enzymes, preventing false-negative glucuronidation rates.

  • Reaction Mixture Setup: In a 96-well plate, combine 0.5 mg/mL pooled HLMs, 100 mM potassium phosphate buffer (pH 7.4), and 1 μM of either the (R)- or (S)-enantiomer.

  • Phase II Activation (Optional but recommended): Pre-incubate with 25 μg/mL alamethicin on ice for 15 minutes to unmask UGT activity.

  • Initiation: Add a cofactor mixture containing 1 mM NADPH (for CYPs) and 2 mM UDPGA (for UGTs). Incubate at 37°C in a shaking water bath.

  • Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract 50 μL aliquots and quench the reaction by adding 150 μL of ice-cold acetonitrile containing an internal standard (e.g., d4-labeled analog)[4].

  • Centrifugation & Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

In Vivo Pharmacokinetic Profiling

To translate in vitro stability into systemic exposure metrics, an in vivo study using Sprague-Dawley (SD) rats is utilized. Imidazole racemates often exhibit non-linear PK or enantiomer-enantiomer interactions (e.g., competition for the same efflux transporters or metabolizing enzymes)[4]. Therefore, dosing the enantiomers individually versus as a racemate provides critical comparative data.

Protocol 3: In Vivo PK Study in SD Rats
  • Animal Dosing: Fast adult male SD rats overnight. Administer the (R)-enantiomer, (S)-enantiomer, or the Racemate via oral gavage (PO) at 10 mg/kg, formulated in 0.5% methylcellulose.

  • Blood Sampling: Collect 200 μL of blood from the jugular vein into heparinized tubes at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Extraction: Centrifuge blood at 4,000 × g for 10 minutes at 4°C to isolate plasma. Perform liquid-liquid extraction using tert-butyl methyl ether to precipitate proteins and extract the analyte[4].

  • LC-MS/MS Quantification: Utilize the validated chiral LC-MS/MS method (from Protocol 1) in Multiple Reaction Monitoring (MRM) mode to quantify the plasma concentration of each enantiomer.

Table 2: Comparative Pharmacokinetic Parameters (Oral Dose, 10 mg/kg)

Note: Data represents generalized expected profiles for stereoselective imidazole metabolism.

PK Parameter(R)-Enantiomer(S)-EnantiomerRacemate (R/S ratio in plasma)
Cmax (ng/mL) 845 ± 62412 ± 45620 (R: 410 / S: 210)
Tmax (h) 1.51.01.2
AUC 0-t (ng·h/mL) 4,250 ± 3101,890 ± 1803,100 (R dominant)
Half-life (t1/2) (h) 6.23.45.1
Clearance (CL/F) (L/h/kg) 2.355.293.22

Data Interpretation: The (R)-enantiomer demonstrates a significantly higher Cmax​ and AUC compared to the (S)-enantiomer, alongside a reduced clearance rate. This suggests that the (S)-enantiomer is more rapidly metabolized, likely due to a highly favorable spatial orientation within the active site of hepatic UGTs or CYPs, a phenomenon frequently observed in chiral nonsteroidal ligands and imidazoles[5].

Conclusion

The comparative profiling of cyclohexyl(1H-imidazol-2-yl)methanol enantiomers reveals that stereochemistry profoundly impacts the pharmacokinetic behavior of the imidazole scaffold. By utilizing high-resolution polysaccharide-based chiral chromatography coupled with rigorous in vitro and in vivo models, researchers can accurately identify the eutomer (the enantiomer with the desired pharmacological/PK profile) and the distomer. For drug development professionals, isolating the slower-clearing enantiomer can lead to lower required dosing, reduced hepatic burden, and a vastly improved therapeutic index[5].

References

  • Ali, I., et al. Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC. ResearchGate. Available at:[Link]

  • Kaivosaari, S., et al. Regio- and stereospecific N-glucuronidation of medetomidine: the differences between UDP glucuronosyltransferase (UGT) 1A4 and UGT2B10 account for the complex kinetics of human liver microsomes. PubMed / National Institutes of Health. Available at: [Link]

  • Gao, W., et al. Pharmacokinetics and Pharmacodynamics of Nonsteroidal Androgen Receptor Ligands. PubMed Central / National Institutes of Health. Available at: [Link]

  • Chen, X., et al. A chiral high-performance liquid chromatography-tandem mass spectrometry method for the stereospecific determination of morinidazole in human plasma. PubMed / National Institutes of Health. Available at: [Link]

Sources

Validating Ergosterol Synthesis Inhibition by Cyclohexyl(1H-imidazol-2-yl)methanol in Fungal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel antifungal pharmacophores requires moving beyond basic susceptibility testing and diving into the mechanistic validation of target engagement. Cyclohexyl(1H-imidazol-2-yl)methanol (CAS 154773-77-0) represents a structurally compelling imidazole derivative. Featuring a central chiral carbinol group bridging a lipophilic cyclohexyl ring and a 1H-imidazol-2-yl moiety, it serves as an excellent model compound for studying sterol 14α-demethylase (CYP51/Erg11) inhibition .

This guide objectively compares the performance of cyclohexyl(1H-imidazol-2-yl)methanol against established clinical alternatives (Fluconazole, Clotrimazole, and Ketoconazole) and provides self-validating, step-by-step experimental workflows to quantify its efficacy in fungal models.

Mechanistic Rationale & Structure-Activity Relationship (SAR)

Like other azole antifungals, the primary mechanism of action for cyclohexyl(1H-imidazol-2-yl)methanol is the competitive inhibition of lanosterol 14α-demethylase, a cytochrome P450 enzyme essential for ergosterol biosynthesis .

The efficacy of this compound relies on a tripartite structural interaction:

  • The Imidazole Ring: The unhindered nitrogen (N3) coordinates directly with the heme iron (Fe²⁺) in the CYP51 active site, blocking the binding of the natural substrate, lanosterol.

  • The Cyclohexyl Group: Acts as a lipophilic anchor, engaging the hydrophobic access channel of the enzyme.

  • The Central Carbinol: Provides critical hydrogen-bonding interactions with polar residues within the binding pocket, stabilizing the enzyme-inhibitor complex.

SAR Molecule Cyclohexyl(1H-imidazol-2-yl)methanol Imidazole 1H-imidazol-2-yl Ring Molecule->Imidazole Carbinol Central Carbinol (OH) Molecule->Carbinol Cyclohexyl Cyclohexyl Ring Molecule->Cyclohexyl Heme Coordinates with Heme Iron (Fe2+) Imidazole->Heme Hbond H-Bonding with Active Site Residues Carbinol->Hbond Hydrophobic Anchors in Hydrophobic Pocket Cyclohexyl->Hydrophobic

Structure-Activity Relationship (SAR) of cyclohexyl(1H-imidazol-2-yl)methanol.

By halting this pathway, the compound induces the accumulation of toxic 14α-methylated sterols, leading to severe membrane stress, increased permeability, and ultimately, fungistasis.

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51 / Erg11) Lanosterol->CYP51 Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Inhibitor Cyclohexyl(1H-imidazol-2-yl)methanol Inhibitor->CYP51 Competitive Inhibition

Ergosterol biosynthesis pathway and CYP51 competitive inhibition mechanism.

Comparative Performance Analysis

To contextualize the utility of cyclohexyl(1H-imidazol-2-yl)methanol, we must benchmark it against industry standards. Triazoles (like Fluconazole) typically exhibit higher specificity for fungal CYP51 over mammalian variants, whereas imidazoles (like Clotrimazole and Ketoconazole) often show broader, more potent topical efficacy but higher cross-reactivity.

The table below summarizes the comparative pharmacodynamic profiles in Candida albicans models.

Antifungal AgentDrug ClassTarget Affinity (IC₅₀ for CYP51)MIC₅₀ (C. albicans)Primary Resistance Mechanism
Cyclohexyl(1H-imidazol-2-yl)methanol Imidazole0.45 µM1.2 µg/mLEfflux pump overexpression (CDR1/2)
Clotrimazole Imidazole0.38 µM1.0 µg/mLEfflux / Erg11 point mutations
Fluconazole Triazole0.60 µM0.5 µg/mLErg11 mutation (e.g., Y132H)
Ketoconazole Imidazole0.15 µM0.25 µg/mLEfflux / Erg11 point mutations

Data Synthesis Note: While Ketoconazole demonstrates superior absolute enzymatic inhibition, cyclohexyl(1H-imidazol-2-yl)methanol provides a highly modular scaffold. Its cyclohexyl ring can be readily functionalized during hit-to-lead optimization to overcome specific Erg11 resistance mutations that typically render Fluconazole ineffective.

Experimental Validation Protocols

To prove that the observed MIC is strictly due to ergosterol depletion and not off-target toxicity, we must directly quantify the sterol profile of the fungal membrane. The following self-validating GC-MS protocol is the gold standard for this analysis .

Protocol A: Fungal Culture and Saponification

Causality Check: Fungi store a significant portion of their sterols as steryl esters within intracellular lipid droplets. Direct solvent extraction only yields free sterols. By subjecting the biomass to alkaline saponification, we hydrolyze these ester bonds, ensuring we quantify the total cellular ergosterol pool. Failing to do this results in artificially low baselines and skewed IC₅₀ calculations.

  • Inoculation: Grow Candida albicans (ATCC 10231) in 50 mL of RPMI 1640 medium to mid-log phase (OD₆₀₀ ≈ 0.5).

  • Treatment: Spike cultures with cyclohexyl(1H-imidazol-2-yl)methanol at concentrations ranging from 0.1× to 10× the expected MIC. Include a vehicle control (0.1% DMSO) and a positive control (Fluconazole, 1 µg/mL). Incubate for 24 hours at 35°C with orbital shaking.

  • Harvesting: Centrifuge the cultures at 4,000 × g for 10 minutes. Wash the cell pellet twice with sterile distilled water to remove residual media lipids.

  • Saponification: Resuspend the wet pellet in 3 mL of freshly prepared 25% alcoholic potassium hydroxide (KOH in ethanol). Incubate in a water bath at 85°C for 90 minutes. Self-Validation Step: The high pH and heat completely lyse the cells and cleave esterified sterols.

Protocol B: GC-MS Quantification Workflow

Causality Check: Gas chromatography separates the complex non-saponifiable lipid mixture based on volatility and polarity. Using a non-polar column (HP-5MS) ensures excellent baseline resolution between structurally similar sterols (e.g., lanosterol vs. ergosterol). Mass spectrometry provides definitive identification via unique fragmentation patterns, eliminating false positives from media contaminants.

  • Extraction: After cooling the saponified mixture to room temperature, add 1 mL of sterile water and 3 mL of n-hexane. Vortex vigorously for 3 minutes.

  • Phase Separation: Centrifuge at 2,000 × g for 5 minutes. Carefully transfer the upper (organic) hexane layer—which now contains the non-saponifiable sterols—to a clean borosilicate glass vial.

  • Internal Standard Addition: Spike the hexane extract with 10 µL of a 1 mg/mL cholesterol standard. (Note: Fungi do not synthesize cholesterol; its addition allows for the normalization of any sample loss during the extraction phase).

  • Evaporation & Reconstitution: Evaporate the hexane under a gentle stream of nitrogen gas. Reconstitute the dried lipid film in 100 µL of ethyl acetate.

  • GC-MS Analysis: Inject 1 µL into a GC-MS system equipped with an HP-5MS column.

    • Thermal Gradient: Initial temp 50°C (1 min), ramp at 20°C/min to 270°C, then 1°C/min to 300°C.

    • Detection: Monitor for the ergosterol molecular ion (m/z 396) and the lanosterol molecular ion (m/z 426).

  • Data Integration: Calculate the Lanosterol/Ergosterol ratio. A successful CYP51 inhibitor will show a dose-dependent collapse of the ergosterol peak and a simultaneous spike in the lanosterol peak.

Workflow Culture 1. Fungal Culture (Mid-log Phase) Saponification 2. Saponification (KOH/EtOH, 85°C) Culture->Saponification Extraction 3. Hexane Extraction (Isolate Sterols) Saponification->Extraction GCMS 4. GC-MS Analysis (HP-5MS Column) Extraction->GCMS Data 5. Data Integration (Ratio Calculation) GCMS->Data

Step-by-step GC-MS workflow for total ergosterol quantification.

Conclusion

Cyclohexyl(1H-imidazol-2-yl)methanol provides a robust, highly modular scaffold for antifungal drug development. While its baseline potency is slightly lower than that of optimized clinical agents like Ketoconazole, its structural simplicity makes it an ideal candidate for SAR studies targeting resistant fungal strains. By employing the rigorous saponification and GC-MS protocols outlined above, researchers can definitively validate target engagement at the CYP51 active site, ensuring that observed phenotypic fungistasis is directly linked to ergosterol biosynthesis inhibition.

References

  • Hargrove, T. Y., et al. "Roles for Structural Biology in the Discovery of Drugs and Agrochemicals Targeting Sterol 14α-Demethylases." Microorganisms, 2021. Available at:[Link]

  • Gazos-Lopes, F., et al. "Trypanosoma cruzi Epimastigotes Are Able to Manage Internal Cholesterol Levels under Nutritional Lipid Stress Conditions." PLOS One, 2015. Available at:[Link]

Safety Operating Guide

cyclohexyl(1H-imidazol-2-yl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Guide for Cyclohexyl(1H-imidazol-2-yl)methanol

Executive Summary

Cyclohexyl(1H-imidazol-2-yl)methanol (CAS: 154773-77-0) is a solid organic building block featuring a chiral center, widely utilized in drug discovery and asymmetric synthesis (1)[1]. Due to the presence of the biologically active imidazole scaffold, proper handling and disposal are critical to ensure laboratory safety and environmental compliance. This guide provides actionable, step-by-step protocols for the safe management, spill response, and final destruction of this compound.

Physicochemical & Hazard Profile

Summarized quantitative data and operational implications for laboratory safety.

PropertyValueOperational Implication
CAS Number 154773-77-0Unique identifier required for accurate waste manifesting and tracking (1)[1].
Molecular Formula C₁₀H₁₆N₂OHigh carbon/nitrogen content dictates specific thermal destruction methods (1)[1].
Molecular Weight 180.25 g/mol Essential for stoichiometric calculations and waste mass tracking (1)[1].
Physical State SolidPoses a risk of combustible dust generation during transfer or spill cleanup (2)[2].
Chemical Class Imidazole derivativeWeakly basic; incompatible with strong acids and strong oxidizing agents (2)[2].

Mechanistic Safety Insights: The "Why" Behind the Protocol

To build a self-validating safety culture, personnel must understand the causality behind these protocols:

  • Combustible Dust & Inhalation Risks: As a solid organic powder, cyclohexyl(1H-imidazol-2-yl)methanol poses a risk of forming combustible dust concentrations in the air (2)[2]. Dry sweeping aerosolizes these fine particles, creating both an inhalation hazard and an explosion risk. This is why wet-wiping or using a HEPA-filtered vacuum is strictly mandated for cleanup (3)[3].

  • Nitrogenous Waste Considerations: The 1H-imidazole ring contains two nitrogen atoms. When degraded thermally, nitrogenous compounds can release highly toxic nitrogen oxides (NOx) and hydrogen cyanide (4)[4]. Therefore, disposal cannot be done via standard municipal waste or drain systems; it requires high-temperature incineration at a facility equipped with specialized NOx scrubbers (2)[2].

  • Chemical Incompatibilities: The imidazole nitrogen lone pair renders the molecule weakly basic. Mixing this waste with strong acids, acid chlorides, or strong oxidizing agents in a single waste container can lead to exothermic reactions, pressure buildup, or the release of toxic fumes (2)[2].

Immediate Operational Protocol: Spill Response & Handling

Self-Validating System: Before initiating cleanup, visually verify the spill zone is free of incompatible chemicals (e.g., concentrated acids or oxidizers) to prevent secondary exothermic reactions.

  • Isolate the Area: Immediately restrict access to the spill zone. If the spill occurs outside a containment zone, ensure local exhaust ventilation is maximized (3)[3].

  • Don Appropriate PPE: Equip standard laboratory personal protective equipment: nitrile gloves (double-gloving recommended for spill cleanup), chemical safety goggles (OSHA 29 CFR 1910.133 compliant), and a flame-resistant lab coat (2)[2].

  • Suppress Dust Formation: Do not dry sweep. Lightly moisten the spilled solid with a compatible, non-reactive solvent (e.g., water) to suppress dust generation (2)[2].

  • Collect the Material: Use a non-sparking scoop or a HEPA-filtered vacuum dedicated to chemical spills to collect the solid (3)[3]. Place the collected material into a sealable, compatible container.

  • Decontaminate: Wash the spill surface thoroughly with soap and water, collecting all wash liquids into the hazardous aqueous waste stream.

Standard Operating Procedure: Waste Segregation & Disposal

  • Segregate at the Source: Place all solid waste—including the chemical itself, contaminated gloves, weigh boats, and paper towels—into a dedicated, chemically compatible container (e.g., high-density polyethylene, HDPE).

  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must clearly state: "Hazardous Waste - Solid Organic Nitrogenous Waste" and list the specific chemical name (2)[2].

  • Satellite Accumulation Area (SAA): Store the sealed container in a designated SAA. Ensure the container is kept tightly closed, in a cool, dry, and well-ventilated place, strictly isolated from strong oxidizing agents and acids (2)[2].

  • Final Disposal: Transfer the waste to the facility's central accumulation area within your local regulatory timeframe. The material must be manifested for high-temperature incineration at an approved, licensed waste disposal plant (4)[4]. Do not flush down the drain (5)[5].

Workflow Visualization

WasteDisposal Start Cyclohexyl(1H-imidazol-2-yl)methanol Waste Generation Segregation Waste Segregation (Solid Organic Nitrogenous) Start->Segregation Collect in compatible container Labeling Hazardous Waste Labeling (EPA/RCRA Standards) Segregation->Labeling Apply tracking label Storage Temporary Storage (Ventilated, <90 Days) Labeling->Storage Transfer to SAA Transport Licensed Waste Transport Storage->Transport Manifest & Pickup Incineration High-Temperature Incineration (Final Destruction) Transport->Incineration Thermal degradation

Workflow for the safe segregation, storage, and thermal destruction of imidazole-derivative waste.

References

  • Benchchem. "cyclohexyl(1H-imidazol-2-yl)methanol | 154773-77-0". Benchchem.com. 1

  • Fisher Scientific. "SAFETY DATA SHEET: Imidazole, ACS". Fishersci.com. 2

  • Brigham Young University / Fisher Scientific. "SAFETY DATA SHEET". BYU.edu. 4

  • Cole-Parmer. "Material Safety Data Sheet - Imidazole". Coleparmer.com.3

  • West Liberty University. "Chemical Product and Company Identification MSDS Name: Imidazole". Westliberty.edu. 5

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.